(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O.ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;/h2-4,11H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYRNDSQBNXJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660318 | |
| Record name | [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059626-02-6, 766498-29-7 | |
| Record name | Hydrazine, [(4-fluoro-3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Applications of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
[1]
Executive Summary
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS: 766498-29-7) is a specialized hydrazine building block utilized in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles, pyridazines, and triazoles.[1][2] As a "pharmacophore linker," it combines a metabolically robust 4-fluoro-3-methoxybenzyl moiety with a reactive hydrazine tail.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, stability profile, and synthetic utility. It addresses the critical challenges in handling hydrazine salts—specifically hygroscopicity and oxidative instability—and offers validated protocols for characterization and storage.
Chemical Identity & Structural Analysis[1][3][4][5][6]
The compound consists of a hydrazine group attached to a benzyl carbon, which is further substituted with a fluorine atom at the para position and a methoxy group at the meta position relative to the alkyl chain. The hydrochloride salt form is preferred for its enhanced crystallinity and stability compared to the oily free base.
Table 1: Chemical Descriptors[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 766498-29-7 |
| Molecular Formula | C₈H₁₁FN₂O[1][2] · HCl |
| Molecular Weight | 206.65 g/mol (Salt); 170.19 g/mol (Free Base) |
| SMILES | COC1=C(F)C=CC(CNN)=C1.Cl |
| Structure Class | Benzylhydrazine; Fluorinated Aromatic |
| Physical State | White to off-white crystalline solid |
Structural Significance[1]
-
Fluorine (C4): Blocks metabolic oxidation at the para position (a common CYP450 soft spot), enhancing the metabolic stability of the final drug candidate.[1]
-
Methoxy (C3): Provides a hydrogen bond acceptor site and moderate electron-donating character, influencing the electronic distribution of the aromatic ring.[1]
-
Hydrazine Moiety: A "bidentate" nucleophile capable of condensing with 1,3-electrophiles (e.g., diketones) to form stable aromatic heterocycles.[1]
Physicochemical Profile
Understanding the physicochemical behavior of this salt is critical for assay development and formulation.
Table 2: Physicochemical Properties
| Property | Value / Observation | Method/Notes |
| Melting Point | 150–200°C (Decomposition) | Typical for benzylhydrazine HCl salts; exact value depends on crystal habit.[1] |
| Solubility (Water) | High (>50 mg/mL) | Due to ionic nature of the hydrochloride salt.[1] |
| Solubility (DMSO) | High (>100 mg/mL) | Preferred solvent for stock solutions.[1] |
| Solubility (Ether) | Negligible | Useful for precipitation/purification.[1] |
| pKa (Hydrazine) | ~7.5 – 8.2 (Conjugate Acid) | The terminal nitrogen is the most basic site.[1] |
| LogP (Free Base) | ~1.2 (Predicted) | Moderate lipophilicity suitable for CNS penetration if incorporated into neutral scaffolds.[1] |
| Hygroscopicity | Moderate to High | Hydrazine salts tend to absorb atmospheric moisture; store desiccated.[1] |
Synthesis & Manufacturing Logic
The synthesis of this compound generally follows one of two primary pathways: Nucleophilic Substitution or Reductive Amination .[1] The choice of pathway impacts the impurity profile.
Diagram 1: Synthetic Pathways & Critical Control Points
Caption: Comparative synthetic routes. The aldehyde route (bottom) avoids bis-alkylation impurities common in the chloride route (top).[1]
Process Insight
-
Impurity Control: In the alkylation route (top), using a large excess of hydrazine (5–10 equivalents) is mandatory to prevent the mono-alkylated product from reacting with another molecule of benzyl chloride, which would form the symmetric N,N-dibenzylhydrazine impurity.[1]
-
Salt Formation: The free base is often an unstable oil prone to oxidation.[1] Immediate conversion to the hydrochloride salt precipitates the product, purifying it from non-basic impurities and stabilizing the hydrazine moiety.
Stability & Handling Protocols
Hydrazines are high-energy functional groups.[1] The hydrochloride salt significantly mitigates reactivity, but specific precautions remain necessary.
Degradation Pathways[1]
-
Oxidation: Atmospheric oxygen can oxidize the hydrazine group to an azo compound or hydrazone (if acetone is present in the atmosphere).[1]
-
Condensation: Reacts rapidly with ketones and aldehydes.[1] Do not use acetone for cleaning glassware intended for this compound.[1]
Storage Protocol
-
Temperature: -20°C (Long-term); 2-8°C (Short-term/Working).[1]
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass vial with a Teflon-lined cap (protects from light and moisture).[1]
Diagram 2: Stability & Degradation Logic
Caption: Primary degradation vectors. Oxidation and condensation with carbonyls are the dominant instability risks.[1]
Experimental Protocols
Identity Verification (NMR)
Objective: Confirm structure and assess salt stoichiometry.[1]
-
Solvent: DMSO-d₆ (Avoid CDCl₃ if it contains traces of acid/phosgene which might react, though usually acceptable; DMSO is safer for salts).[1]
-
Expected Signals (¹H NMR, 400 MHz):
Purity Determination (HPLC)
Objective: Quantify purity and detect potential bis-benzyl impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (aromatic).[1]
-
Note: Hydrazines can be polar; ensure the void volume is clear.[1] If the peak shape is poor (tailing), use a buffer (Ammonium Formate pH 3.0) instead of TFA.
Applications in Drug Discovery[7]
This compound serves as a "plug-and-play" module for introducing the 3-methoxy-4-fluorobenzyl motif.[1]
-
Pyrazoles for Kinase Inhibition:
-
Reaction with 1,3-diketones yields 1-benzylpyrazoles.[1]
-
Mechanism:[1][3] The terminal hydrazine nitrogen attacks the most electrophilic carbonyl, followed by cyclization.
-
Relevance: The 4-fluoro-3-methoxybenzyl group is a known pharmacophore in p38 MAP kinase inhibitors and other tyrosine kinase targets, fitting into hydrophobic pockets while resisting metabolic degradation.[1]
-
-
Epigenetic Modulators (KDM4):
-
Hydrazine derivatives have been explored as metal chelators for histone lysine demethylases (KDMs).[1] The hydrazine moiety can bind to the active site Fe(II), while the benzyl group provides selectivity.
-
References
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride CAS number and molecular structure
An in-depth technical guide on (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride , structured for researchers and drug development professionals.[1]
High-Purity Fluorinated Building Block for Medicinal Chemistry [1][2][3]
Executive Summary
This compound (CAS: 766498-29-7) is a specialized organofluorine intermediate used primarily in the synthesis of bioactive heterocycles and hydrazone-based linkers.[1][2][3] Its structure combines a reactive hydrazine moiety with a pharmacologically privileged 3-methoxy-4-fluorophenyl core.[1] The fluorine atom at the para-position enhances metabolic stability by blocking oxidative metabolism (P450 blocking), while the meta-methoxy group provides a hydrogen bond acceptor site, modulating lipophilicity and target binding affinity. This guide details its chemical identity, validated synthesis protocols, and applications in drug discovery.
Chemical Identity & Properties
Core Data Table
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 766498-29-7 |
| Molecular Formula | C₈H₁₁FN₂O[1][2][3][4] · HCl |
| Molecular Weight | 206.65 g/mol (Salt) / 170.19 g/mol (Free Base) |
| Structure (SMILES) | COc1cc(CN)ccc1F.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Melting Point | Typically >200°C (decomposition) |
| Stability | Hygroscopic; Store under inert atmosphere at -20°C |
Structural Analysis
The molecule features a benzylhydrazine scaffold.[1] The hydrazine group (-NH-NH₂) is a potent nucleophile, capable of condensing with carbonyls or cyclizing with 1,3-dielectrophiles. The hydrochloride salt form is preferred for storage due to the inherent instability and oxidation susceptibility of the free base hydrazine.
Synthesis & Manufacturing
The most robust synthetic route involves the nucleophilic substitution of the corresponding benzyl halide with hydrazine hydrate.[3]
Reaction Pathway (Graphviz)
Figure 1: Synthetic pathway via nucleophilic substitution.[1][3]
Detailed Experimental Protocol
Objective: Synthesis of (3-Methoxy-4-fluorobenzyl)hydrazine HCl from 3-methoxy-4-fluorobenzyl bromide.
Reagents:
-
3-Methoxy-4-fluorobenzyl bromide (1.0 eq)[1]
-
Hydrazine hydrate (10.0 eq) – Critical: Large excess prevents poly-alkylation.[1]
-
Ethanol (Absolute)[1]
-
HCl in Dioxane (4M)[1]
Methodology:
-
Preparation: Dissolve hydrazine hydrate (10 eq) in absolute ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Dropwise add a solution of 3-methoxy-4-fluorobenzyl bromide (1 eq) in ethanol over 30 minutes at room temperature. Expert Note: Slow addition favors mono-alkylation.[1]
-
Reaction: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The bromide spot (high R_f) should disappear.[1]
-
Workup:
-
Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in dioxane dropwise until pH < 2. A white precipitate will form immediately.[1]
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Self-Validating Check:
-
¹H NMR (DMSO-d₆): Look for the benzylic methylene singlet at ~4.0 ppm.[1] The disappearance of the bromide's methylene signal (~4.5 ppm) confirms conversion.[1]
Applications in Drug Discovery
This compound serves as a "privileged structure" precursor.[1] The hydrazine moiety is a versatile handle for generating diverse heterocyclic scaffolds.
Synthetic Utility Diagram
Figure 2: Divergent synthetic applications of the benzylhydrazine scaffold.
Key Reaction Classes
-
Pyrazole Synthesis: Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-benzylpyrazoles.[1] This scaffold is frequent in kinase inhibitors (e.g., analogues of Crizotinib).[1]
-
Hydrazone Linkers: Condensation with aromatic aldehydes yields acylhydrazones, often used to probe the "acylhydrazone" pharmacophore known for iron chelation and antiglycation activity [1].[1][3]
-
Triazolo-pyridazines: Used as intermediates for synthesizing fused ring systems targeting GABA receptors, where the benzyl group acts as a lipophilic anchor [2].[1][3]
Analytical Characterization Standards
To verify batch integrity, the following signals must be present:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5 (br s, 3H, -NH-NH₃⁺)
-
δ 7.2–6.9 (m, 3H, Ar-H)
-
δ 4.05 (s, 2H, Ar-CH₂-N)
-
δ 3.85 (s, 3H, -OCH₃)
-
-
¹⁹F NMR: Single peak around -135 ppm (typical for fluoro-methoxy substitution).[1]
-
Mass Spectrometry (ESI+): m/z 171.1 [M+H]⁺ (Free base).[1]
Safety & Handling
-
Hazards: Hydrazine derivatives are potential skin sensitizers and suspected carcinogens.[1] The hydrochloride salt reduces volatility but not toxicity.[1]
-
Storage: Hygroscopic. Store in a tightly sealed vial at -20°C.
-
Disposal: Quench excess hydrazine residues with bleach (sodium hypochlorite) before disposal to convert to nitrogen gas.[1]
References
-
Khan, K. M., et al. "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity."[3] Medicinal Chemistry, 2015.[1][6] Link
-
Tung, R., et al. "Substituted triazolo-pyridazine derivatives."[1] U.S. Patent 8,993,570, 2015.[1] Link
-
BenchChem. "4-Fluorobenzyl bromide: Properties, Synthesis, and Reactivity."[1][3] Technical Note, 2025. Link[1]
Sources
- 1. Substituted triazolo-pyridazine derivatives - Patent US-8993570-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 141080-73-1: 4-Fluoro-3-methoxybenzyl bromide [cymitquimica.com]
- 3. US5304657A - Hydrazine compounds usesful as pesticides - Google Patents [patents.google.com]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
MSDS and safety data for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
This guide serves as an in-depth technical whitepaper for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride . It is designed for researchers and drug development professionals requiring rigorous safety data, handling protocols, and chemical context.
Executive Summary
This compound (CAS: 766498-29-7) is a specialized hydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, indazoles) for pharmaceutical applications.[1] As a benzylhydrazine derivative, it presents specific safety challenges distinct from aryl hydrazines. While valuable for introducing the pharmacologically active 3-methoxy-4-fluorobenzyl motif, it possesses significant nucleophilicity and reducing power, necessitating strict control over oxidative conditions and exposure.
This guide synthesizes available safety data with structural activity relationship (SAR) inferences to provide a conservative, high-integrity safety protocol.
Chemical Identity & Physical Properties[2][3][4]
Precise Identification: The compound consists of a hydrazine moiety attached via a methylene bridge to a benzene ring substituted with fluorine and methoxy groups. The hydrochloride salt form improves stability but introduces hygroscopicity.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 766498-29-7 |
| Molecular Formula | C₈H₁₁FN₂O · HCl |
| Molecular Weight | 206.65 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Acidity | Acidic in aqueous solution (due to HCl salt) |
| Stability | Hygroscopic; Sensitive to air/oxidation (free base liberation) |
Hazard Identification (GHS Classification)
Note: Specific toxicological data for this exact CAS is limited. The classification below is derived from the structural homolog Benzylhydrazine Dihydrochloride (CAS 20570-96-1) and general hydrazine pharmacophore alerts.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[2][3] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[3][4][5][6][7] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2][4][6] | H335 |
| Genotoxicity (Suspected) | Alert | Hydrazines are structural alerts for genotoxicity. | Precautionary |
Key Toxicology Insights
-
Hydrazine Toxicity: Unlike phenylhydrazines, which are potent hemotoxins (causing hemolytic anemia), benzylhydrazines act primarily as irreversible inhibitors of amine oxidases (MAO/SSAO). Ingestion or systemic absorption may alter neurotransmitter metabolism.
-
Sensitization: Hydrazines are known skin sensitizers.[8][9] Repeated exposure may lead to allergic contact dermatitis.
-
Genotoxic Potential: The hydrazine functional group (-NH-NH2) is nucleophilic and can react with electrophilic centers in DNA. Treat as a potential mutagen.
Safe Handling & Experimental Protocols
Engineering Controls
-
Primary Containment: All weighing and manipulation of the solid must occur inside a certified chemical fume hood.
-
Inert Atmosphere: While the HCl salt is relatively stable, the free base (generated in situ) is oxidation-sensitive. Store and handle under Nitrogen or Argon if converting to the free base.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g or conducting exothermic neutralizations.
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm).
-
Outer: Nitrile (0.11 mm) or Neoprene.
-
Rationale: Hydrazines can permeate standard nitrile; double layers provide a breakthrough buffer.
-
-
Respiratory: If fume hood unavailable (not recommended), use a full-face respirator with P100/OV cartridges.
Protocol: Safe Weighing & Solubilization
-
Step 1: Verify fume hood airflow (>100 fpm).
-
Step 2: Place the receiving vessel (e.g., round bottom flask) in a secondary container (cork ring/beaker).
-
Step 3: Use an anti-static gun if the powder is static-prone (common with fluorinated salts).
-
Step 4: Transfer solid using a disposable spatula. Do not use metal spatulas if traces of transition metals are present (catalytic decomposition risk).
-
Step 5: Immediately recap the stock bottle and seal with Parafilm (hygroscopic).
-
Step 6: Dissolve in DMSO or Methanol. Note: Exotherm may occur upon dissolution.
Emergency Response Logic
The following diagram outlines the critical decision-making pathway for exposure incidents involving hydrazine salts.
Figure 1: Emergency response decision tree for hydrazine hydrochloride exposure.
Waste Disposal & Deactivation
Hydrazines should never be disposed of directly into the drain. They are toxic to aquatic life and can form explosive metal azides if they react with heavy metals in plumbing.
Deactivation Protocol (Oxidative Destruction):
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Dilution: Dilute the hydrazine waste with water (1:5 ratio).
-
Quenching: Slowly add the hydrazine solution to the bleach solution while stirring.
-
Reaction: R-NH-NH₂ + 2OCl⁻ → R-OH + N₂↑ + 2Cl⁻ + H₂O
-
Warning: Evolution of Nitrogen gas. Ensure venting.
-
-
Verification: Check for residual oxidizer using starch-iodide paper (should turn blue).
-
Disposal: Adjust pH to 7-9 and dispose of as aqueous chemical waste.
Synthesis & Application Context
Understanding the reactivity of this compound aids in safer experimental design.
-
Role: It acts as a binucleophile . The terminal nitrogen is the most nucleophilic site.
-
Common Reactions:
-
Condensation: Reacts with aldehydes/ketones to form hydrazones (often crystalline, easier to handle).
-
Cyclization: Reacts with 1,3-dicarbonyls to form pyrazoles.
-
-
Stability Note: In the presence of strong bases (NaH, KOtBu), the free hydrazine is liberated. Ensure the reaction vessel is purged of oxygen to prevent the formation of azo compounds or oxidative degradation.
Figure 2: Typical synthetic workflow involving in-situ neutralization.
References
-
PubChem. (n.d.). Benzylhydrazine dihydrochloride (CID 146540) - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]
Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment. Always consult the official SDS provided by your chemical vendor before handling.
Sources
- 1. 766498-29-7|this compound|BLD Pharm [bldpharm.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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- 4. fishersci.com [fishersci.com]
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- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
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- 9. beta.lakeland.edu [beta.lakeland.edu]
An In-depth Technical Guide to the Chemical Stability of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride Under Ambient Conditions
Abstract
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative of significant interest in medicinal chemistry and drug discovery as a versatile synthetic building block. The inherent reactivity of the hydrazine moiety, however, presents unique challenges related to its stability. This guide provides a comprehensive analysis of the chemical stability of this compound under typical ambient laboratory conditions. We will explore its principal degradation pathways, outline robust protocols for stability assessment, and provide field-proven recommendations for its storage and handling to ensure its integrity for research and development applications.
Introduction: The Double-Edged Sword of Hydrazine Reactivity
Substituted benzylhydrazines are cornerstone reagents in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are prevalent scaffolds in many biologically active molecules.[1][2] The utility of this compound stems from the nucleophilic character of its hydrazine functional group. However, this same chemical property makes it susceptible to degradation, primarily through oxidation.
An understanding of a reagent's stability is not merely an academic exercise; it is fundamental to experimental reproducibility, the validity of screening results, and the safety of laboratory personnel. Inconsistent results, unexpected side products, and failed reactions can often be traced back to the degradation of a key starting material.[3] This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and seek to mitigate the risks associated with its potential instability.
Physicochemical Profile and Core Stability Concerns
A foundational understanding of the compound's properties is the first step in developing appropriate handling strategies.
| Property | Value | Source |
| CAS Number | 766498-29-7 | [4] |
| Molecular Formula | C₈H₁₂ClFN₂O | Inferred |
| Molecular Weight | 206.64 g/mol | Inferred |
| Appearance | Typically a solid (e.g., powder or crystals) | [5] |
| Storage | Recommended: Cold-chain transportation, store under inert atmosphere at room temperature. | [4][6] |
The primary stability concerns for this compound, like other hydrazine derivatives, revolve around its susceptibility to:
-
Oxidation: Hydrazines are potent reducing agents and readily react with atmospheric oxygen, a process often catalyzed by trace metal impurities.[3][7][8]
-
Light Sensitivity: Aromatic compounds can be sensitive to light, which can provide the energy to initiate degradation pathways.[9][10]
-
Moisture/pH: While the hydrochloride salt form enhances stability in acidic aqueous solutions, the free base is more reactive. The compound is hygroscopic and will absorb moisture from the air.[3][7]
Potential Degradation Pathways
The principal degradation route for benzylhydrazine derivatives under ambient, aerobic conditions is oxidation. The hydrazine moiety is oxidized, leading to a cascade of products. A plausible pathway involves the formation of a diazene intermediate, which can then decompose to release nitrogen gas, generating a benzyl radical. This highly reactive species can then undergo several transformations.
Caption: Proposed oxidative degradation pathway for (3-Methoxy-4-fluorobenzyl)hydrazine.
This pathway highlights that degradation does not simply result in a loss of the active compound but can also introduce new, reactive species like aldehydes into the reaction mixture, potentially leading to the formation of unexpected and complex impurities.[11]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is paramount to preserving the chemical integrity of this compound.
4.1. Storage Conditions
-
Inert Atmosphere: The most critical factor is protection from oxygen. Store the compound under an inert atmosphere such as argon or nitrogen.[3][7] If a glovebox is available, it provides an ideal storage environment.[9]
-
Container: Use a tightly sealed container made of an inert material like glass.[9][12] Ensure the container is carefully resealed after each use.[9]
-
Temperature: While some suppliers recommend room temperature storage[5][6], refrigeration (2-8 °C) in a desiccated, oxygen-free environment can further slow degradation kinetics.
-
Light and Moisture: Store in a dark, dry location away from direct sunlight.[9][13] The use of a desiccator is recommended to protect against moisture.
4.2. Handling Procedures
-
Ventilation: All handling, weighing, and transfers should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, safety goggles with side shields, and a flame-resistant lab coat.[9][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metal oxides, as these can catalyze vigorous or even explosive decomposition.[7]
-
Dispensing: Use non-sparking tools for transfers.[7][13] When preparing solutions, use freshly degassed solvents to minimize dissolved oxygen.[3] It is best practice to prepare solutions fresh for each experiment.[3]
Experimental Workflow for Stability Assessment
A systematic stability study is essential to quantify the degradation rate of the compound under defined conditions. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its ability to separate the parent compound from its degradation products and provide quantitative data.[14][15][16]
Caption: Experimental workflow for assessing the stability of the compound.
5.1. Protocol: Accelerated Stability Study via HPLC
-
Preparation of Standard Solution (t=0): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a degassed mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. This is your t=0 reference standard.
-
Sample Preparation for Incubation: Prepare a separate stock solution. Aliquot this solution into several sealed, airtight HPLC vials.
-
Incubation: Place sets of vials under different conditions:
-
Ambient: 25°C / 60% Relative Humidity (RH), protected from light.
-
Accelerated: 40°C / 75% RH, protected from light.
-
Photostability: 25°C, exposed to controlled laboratory light.
-
-
Time-Point Analysis: At specified intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
HPLC Analysis: Analyze the t=0 standard and the incubated sample by HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Detection: UV detector set to a wavelength where the parent compound has maximum absorbance (determined by UV scan).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 standard. The appearance of new peaks signifies degradation products.
Data Interpretation
The results of the stability study should be tabulated to clearly present the degradation profile of the compound.
Table 2: Example Stability Data Summary
| Condition | Time Point | % Parent Compound Remaining | Observations |
| Reference (t=0) | 0 Weeks | 100% | Single major peak. |
| Ambient (Dark) | 1 Week | 99.5% | Minor new peak at RRT 0.8. |
| 4 Weeks | 98.2% | Increase in peak at RRT 0.8. | |
| 8 Weeks | 96.0% | Further degradation observed. | |
| Accelerated (40°C) | 1 Week | 95.1% | Significant degradation peaks. |
| 4 Weeks | 85.3% | Multiple degradation products. | |
| Photostability | 1 Week | 92.4% | Significant degradation, color change. |
RRT = Relative Retention Time
This quantitative data allows for an estimation of the compound's shelf-life under specific conditions and highlights its sensitivity to heat and light.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly tied to its purity and stability. The primary degradation mechanism is oxidation of the hydrazine moiety, which is exacerbated by exposure to air, light, heat, and incompatible materials. By implementing rigorous storage and handling protocols—specifically, storage under an inert, dry, and dark atmosphere—researchers can significantly mitigate degradation. Routine analytical verification of purity via techniques like HPLC is a self-validating measure that ensures the integrity of the material and the reliability of the experimental outcomes derived from it.
References
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Risk Management and Safety. [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]
-
ResearchGate. (2024). Full lifetime analysis of benzylhydrazine. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. ATSDR. [Link]
-
Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: ID-209. OSHA. [Link]
-
Tech Briefs. (2020). Three Methods of Detection of Hydrazines. [Link]
-
ResearchGate. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated hydrazones. [Link]
-
Radboud Repository. (n.d.). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. [Link]
- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. [Link]
-
PubMed. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. [Link]
-
ResearchGate. (2016). Synthesis and Biological Significance of Fluorinated Cyclopropane-carbohydrazide based Benzylidene Derivatives. [Link]
-
SciSpace. (1997). The chemical and biochemical degradation of hydrazine. [Link]
-
ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation.... [Link]
-
National Institutes of Health. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. [Link]
-
National Institutes of Health. (n.d.). (4-Fluorobenzyl)hydrazine. PubChem. [Link]
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- 1. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride in Medicinal Chemistry
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry, (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS: 766498-29-7) serves as a highly versatile and strategic building block[1][2]. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a carefully engineered pharmacophore designed to navigate specific biological and synthetic challenges.
The structural logic of this compound is defined by three critical modifications:
-
Para-Fluoro Substitution: The highly electronegative fluorine atom at the para position blocks cytochrome P450-mediated aromatic hydroxylation. This prevents rapid Phase I metabolic clearance, significantly extending the biological half-life of downstream drug candidates.
-
Meta-Methoxy Group: This moiety acts as a potent hydrogen-bond acceptor. In target binding pockets (such as the hydrophobic cavities of amine oxidases or the active site of soluble guanylate cyclase), it dictates spatial orientation while fine-tuning the overall lipophilicity (LogP) for optimal cellular permeability.
-
Hydrazine Hydrochloride Moiety: The free base of hydrazine is notoriously unstable and prone to aerial oxidation. Formulating it as a hydrochloride salt protonates the terminal nitrogen, ensuring crystalline stability, extended shelf-life, and precise stoichiometric control during biological assays or complex heterocycle synthesis.
Mechanism-Based Inhibition of Amine Oxidases (SSAO/VAP-1 & MAO)
Benzylhydrazines are classic, potent inhibitors of copper-containing amine oxidases, such as Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1), as well as flavin-dependent Monoamine Oxidases (MAO-A and MAO-B)[3][4].
The causality of this inhibition lies in the nucleophilic nature of the hydrazine group. Unlike reversible competitive inhibitors, hydrazines act as mechanism-based (suicide) inhibitors . Upon entering the active site, the hydrazine nitrogen attacks the topaquinone (TPQ) cofactor in SSAO (or the FAD cofactor in MAO), forming a reversible Schiff base. This intermediate rapidly rearranges into an irreversible, covalent hydrazone adduct, permanently inactivating the enzyme[3][4].
Caption: Mechanism-based irreversible inhibition of SSAO/VAP-1 via TPQ-hydrazone adduct formation.
Protocol 1: Self-Validating In Vitro SSAO Inhibition Assay
To evaluate the inhibitory potency (IC₅₀) of (3-Methoxy-4-fluorobenzyl)hydrazine, a continuous fluorometric assay utilizing Amplex Red is required.
Causality & Self-Validation: Amplex Red reacts with H₂O₂ (a byproduct of SSAO-mediated amine oxidation) in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP), providing highly accurate quantitative data. To make this a self-validating system, we must include a catalase control (to prove the signal is strictly H₂O₂-dependent) and mandate a pre-incubation step (to validate the time-dependent nature of covalent suicide inhibition).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Dissolve the hydrazine hydrochloride salt in DMSO to create a 10 mM stock, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Pre-Incubation (Critical Step): In a 96-well black microplate, combine recombinant human SSAO/VAP-1 (10 µg/mL) with varying concentrations of the inhibitor (1 nM to 100 µM). Incubate at 37°C for exactly 30 minutes. Rationale: This time allows the covalent hydrazone adduct to fully form. Skipping this step will result in artificially high IC₅₀ values.
-
Reaction Initiation: Add the detection mixture containing 50 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine (the substrate).
-
Internal Validation Controls:
-
Control A (Vehicle): Buffer + DMSO + Enzyme + Substrate (Establishes max velocity).
-
Control B (Catalase): Add 100 U/mL catalase to a duplicate vehicle well. Rationale: Catalase scavenges H₂O₂. A complete loss of fluorescence validates that the signal is genuinely tied to enzymatic oxidation.
-
-
Data Acquisition: Measure fluorescence continuously for 60 minutes at Ex/Em = 530/590 nm. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.
Precursor for Soluble Guanylate Cyclase (sGC) Stimulators
Beyond direct enzyme inhibition, fluorobenzylhydrazines are critical synthetic precursors in the development of soluble guanylate cyclase (sGC) stimulators (e.g., analogs of Riociguat or Vericiguat)[5]. These drugs treat pulmonary hypertension and heart failure by sensitizing sGC to endogenous nitric oxide (NO).
The hydrazine moiety is perfectly primed to undergo condensation with enaminonitriles or cyanoketones to construct the substituted 1H-pyrazole core, which serves as the central scaffold for these cardiovascular drugs[5].
Caption: Step-by-step synthetic workflow for constructing pyrazole-based sGC stimulator scaffolds.
Protocol 2: Synthesis of 1-(3-Methoxy-4-fluorobenzyl)-1H-pyrazole Intermediates
Causality & Self-Validation: Using the hydrochloride salt directly in the reaction is preferable to isolating the free base, as it prevents premature degradation. The addition of a mild base (sodium acetate) in situ liberates the nucleophilic hydrazine at a controlled rate. The system is self-validated by LC-MS monitoring, ensuring the disappearance of the M+1 hydrazine mass and the appearance of the cyclized pyrazole mass.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).
-
In Situ Free-Basing: Add anhydrous sodium acetate (1.2 equiv, 12 mmol). Rationale: The mild base neutralizes the HCl, generating the reactive free hydrazine without causing base-catalyzed degradation of the starting materials.
-
Electrophile Addition: Slowly add the appropriate enaminonitrile (1.0 equiv, 10 mmol) dropwise over 10 minutes at room temperature.
-
Cyclization (Reflux): Heat the mixture to reflux (78°C) for 4–6 hours. Rationale: The initial nucleophilic attack occurs at room temperature, but the subsequent intramolecular cyclization and dehydration require thermal energy.
-
Validation & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Once the hydrazine spot (visualized with p-anisaldehyde stain) is consumed, cool the reaction, concentrate under reduced pressure, and partition between EtOAc and H₂O.
-
Confirmation: Analyze the organic layer via LC-MS to confirm the presence of the desired pyrazole mass before proceeding to downstream cross-coupling reactions.
Quantitative Data & Physicochemical Profiling
Understanding the physicochemical parameters of this compound is essential for predicting its behavior both in synthetic workflows and biological environments.
| Property | Value / Description | Causality / Impact in Medicinal Chemistry |
| Molecular Weight | 206.65 g/mol (HCl salt) | Low MW provides ample "budget" for downstream synthetic coupling without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 3 (Hydrazine N-H) | Essential for initial aqueous solubility and forming the critical Schiff base intermediate with target enzymes. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | The methoxy oxygen acts as a key anchor point, enhancing target specificity via interaction with active site residues. |
| Metabolic Liability | Low (Para-Fluoro) | The C-F bond strength (approx. 116 kcal/mol) prevents rapid Phase I metabolism (para-hydroxylation) by CYP450 enzymes. |
| Physical State | Solid (Crystalline) | The hydrochloride salt ensures handling stability and prevents the rapid auto-oxidation typical of free hydrazines. |
References
-
Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors Source: ResearchGate URL:[Link]
-
Solid forms of an sGC stimulator (Patent Application) Source: Justia Patents URL:[Link]
-
Fluorinated phenylcyclopropylamines and Amine Oxidase Inhibition Source: ResearchGate URL:[Link]
Sources
High-Resolution ¹H and ¹³C NMR Spectral Analysis of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Executive Summary
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS: 766498-29-7) is a highly versatile synthetic intermediate utilized in the development of monoamine oxidase (MAO) inhibitors and advanced fluorinated pharmacophores. The structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. The presence of an electron-withdrawing fluorine atom adjacent to an electron-donating methoxy group creates a complex "push-pull" electronic environment on the aromatic ring, resulting in intricate heteronuclear spin-spin coupling networks (¹⁹F-¹H and ¹⁹F-¹³C).
This technical guide provides a comprehensive, field-proven framework for the acquisition, assignment, and mechanistic interpretation of the ¹H and ¹³C NMR spectral data for this compound, ensuring rigorous scientific validation for drug development professionals.
Structural and Electronic Causality (Mechanistic Rationale)
To accurately assign the NMR spectra of this compound, one must understand the underlying electronic effects dictating the chemical shifts and multiplicity:
-
The Fluorine Effect (Heteronuclear Coupling): Fluorine (¹⁹F, 100% natural abundance, spin ½) is highly electronegative. It strongly deshields the directly attached C-4 carbon while inducing significant scalar coupling across multiple bonds. The ¹J_CF coupling is typically massive (~243 Hz), while ²J_CF (ortho), ³J_CF (meta), and ⁴J_CF (para) couplings provide a definitive map of the carbon framework [2][3].
-
The Methoxy Mesomeric Effect: The oxygen atom of the methoxy group at C-3 donates electron density into the aromatic ring via resonance (+M effect), shielding the ortho (C-2, C-4) and para (C-6) positions. This directly competes with the inductive withdrawal (-I effect) of the adjacent fluorine atom.
-
Hydrazine Protonation: As a hydrochloride salt, the hydrazine moiety exists as -NH-NH₃⁺ Cl⁻. This protonation significantly deshields the adjacent benzylic methylene bridge (-CH₂-) and locks the nitrogen lone pairs, preventing rapid inversion and affecting the exchange rate of the N-H protons in aprotic solvents [1].
Logical relationship of heteronuclear spin-spin coupling induced by the C4-fluorine atom.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility (E-E-A-T), the following self-validating protocol must be strictly adhered to during data acquisition.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is selected over CDCl₃ or D₂O because its high dielectric constant effectively solvates the highly polar hydrochloride salt. Furthermore, it prevents the rapid deuterium exchange of the hydrazine (-NHNH₃⁺) protons, allowing their broad resonances to be observed [1].
-
-
Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Provides an absolute 0.00 ppm benchmark to correct for magnetic field drift and solvent-induced chemical shift variations, creating a self-calibrating system.
-
-
Probe Tuning and Matching: Perform automated or manual tuning of the ¹H (400/500 MHz) and ¹³C (100/125 MHz) channels.
-
Causality: Ensures maximum radiofrequency (RF) power transfer to the sample, optimizing the signal-to-noise ratio (SNR). This is critical for observing low-abundance ¹³C isotopomers split into multiplets by fluorine [2].
-
-
Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d₆ and optimize the Z1–Z5 shims.
-
Causality: Corrects spatial inhomogeneities in the static magnetic field (B₀), ensuring the sharp, Lorentzian line shapes required to resolve complex, long-range heteronuclear J-couplings (e.g., ⁴J_CF).
-
-
Acquisition Parameters (¹³C): Set a relaxation delay (D1) of at least 2.0 to 3.0 seconds.
-
Causality: The fluorinated quaternary carbon (C-4) lacks attached protons, severely limiting its dipole-dipole relaxation pathways (resulting in a weak Nuclear Overhauser Effect). A longer D1 ensures complete longitudinal relaxation (T1), preventing signal attenuation[4].
-
Step-by-step self-validating workflow for quantitative NMR acquisition of hydrazine salts.
Spectral Data Presentation
The quantitative data below summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) based on the structural framework and empirical validation of fluorinated benzylhydrazines [3][4].
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J in Hz) | Assignment Rationale |
| -NH₃⁺ | 8.50 – 9.20 | br s | 3H | - | Deshielded by protonation; broadened by quadrupolar relaxation of Nitrogen. |
| H-2 | 7.30 | dd | 1H | ³J_HH = 8.0, ⁴J_HF = 2.0 | Ortho to methoxy, meta to fluorine. |
| H-5 | 7.18 | dd | 1H | ³J_HF = 11.5, ³J_HH = 8.2 | Ortho to fluorine (large ³J_HF coupling), ortho to H-6. |
| H-6 | 7.05 | ddd | 1H | ³J_HH = 8.2, ⁴J_HF = 4.5, ⁴J_HH = 2.0 | Para to methoxy (shielded), meta to fluorine. |
| -NH- | 5.50 | br s | 1H | - | Hydrazine secondary amine proton. |
| -CH₂- | 4.05 | s | 2H | - | Benzylic protons deshielded by the adjacent protonated hydrazine moiety. |
| -OCH₃ | 3.85 | s | 3H | - | Standard methoxy resonance. |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF in Hz) | Assignment Rationale |
| C-4 | 151.5 | d | ¹J_CF = 243.0 | Directly bonded to highly electronegative Fluorine [3]. |
| C-3 | 147.2 | d | ²J_CF = 10.5 | Oxygen-bound quaternary carbon; 2-bond coupling to F. |
| C-1 | 132.8 | d | ⁴J_CF = 3.5 | Benzylic attachment point; weak 4-bond coupling to F. |
| C-6 | 121.4 | d | ³J_CF = 6.5 | Aromatic CH; 3-bond coupling to F. |
| C-5 | 115.6 | d | ²J_CF = 18.0 | Aromatic CH; 2-bond coupling to F (large splitting). |
| C-2 | 114.2 | d | ³J_CF = 6.0 | Aromatic CH; 3-bond coupling to F. |
| -OCH₃ | 56.2 | s | - | Methoxy carbon. |
| -CH₂- | 51.5 | s | - | Benzylic methylene carbon. |
References
-
Title: Hydrazine Hydrochloride Derivatives Balance Precursor Coordination in Tin‐Based Perovskite Solutions Source: ResearchGate (Advanced Functional Materials) URL: [Link]
-
Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine Source: Loughborough University Research Repository URL: [Link]
-
Title: Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion Source: Hep Journals (Acta Pharmaceutica Sinica B) URL: [Link]
-
Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
An In-depth Technical Guide to the Melting Point and Thermal Analysis of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride, a substituted benzylhydrazine derivative of interest in pharmaceutical and chemical research. The focus of this document is to detail the experimental methodologies and theoretical considerations for determining the compound's melting point and its broader thermal behavior using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale behind these analytical choices. By following the principles outlined herein, a robust and reliable thermal profile of this compound can be established, which is critical for its development, formulation, and quality control.
Introduction: The Significance of Thermal Properties in Compound Characterization
In the realm of pharmaceutical and chemical development, the physical properties of a compound are as crucial as its chemical reactivity. Among these, the thermal characteristics are paramount. The melting point is a fundamental indicator of a crystalline solid's purity and identity.[1][2] For a compound like this compound, understanding its response to heat is essential for defining stable storage conditions, guiding formulation processes, and ensuring batch-to-batch consistency.
Beyond a simple melting point, a comprehensive thermal analysis reveals a wealth of information. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a detailed "thermal fingerprint" of a substance.[3][4] DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying transitions like melting, crystallization, and solid-state transformations.[5][6][7] TGA, on the other hand, tracks changes in a sample's mass with temperature, quantifying thermal stability and decomposition pathways.[8][9] For a hydrochloride salt, TGA is particularly useful for assessing the loss of volatile components, such as water or residual solvents, and the onset of thermal degradation.[10][11]
This guide will navigate the theoretical underpinnings and practical application of these techniques to thoroughly characterize this compound.
Theoretical Framework: Understanding Thermal Events
The Melting Phenomenon in Crystalline Solids
A pure, crystalline solid typically exhibits a sharp, well-defined melting point.[2] This is the temperature at which the highly ordered crystal lattice breaks down, and the substance transitions to a liquid state.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range, a phenomenon known as melting point depression.[12][13] Therefore, a narrow melting range is a strong indicator of high purity.
Polymorphism: A Critical Consideration
Many pharmaceutical compounds can exist in multiple crystalline forms, a property known as polymorphism.[14][15][16] These different polymorphs, while chemically identical, have distinct crystal lattice arrangements, leading to variations in physical properties such as melting point, solubility, and stability.[17][18] Identifying and controlling polymorphism is a critical aspect of drug development. DSC is a primary tool for detecting polymorphic transitions, which may appear as endothermic or exothermic events prior to the final melting.[5]
Principles of Differential Scanning Calorimetry (DSC)
DSC operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[5][6] When the sample undergoes a thermal event, such as melting, it will require more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is plotted against temperature, generating a thermogram that reveals these transitions.
Principles of Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] The resulting TGA curve plots mass percentage against temperature. A step-down in the curve indicates a mass loss event, which could be due to dehydration, desolvation, or decomposition.[11] The temperature at which these losses occur provides information about the material's thermal stability.
Experimental Protocols
The following protocols are designed to provide a comprehensive thermal analysis of this compound.
Preliminary Melting Point Determination (Capillary Method)
This initial, simpler method provides a quick estimate of the melting range and is useful for a preliminary purity assessment.[12]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube to a depth of 2-3 mm.[13]
-
Instrumentation: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Heating Profile: A rapid heating rate (e.g., 10-15 °C/min) is initially employed to determine an approximate melting range.[2][13]
-
Refined Measurement: A second, fresh sample is then heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[12][13]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Differential Scanning Calorimetry (DSC) Analysis
DSC provides a more detailed and quantitative measure of the melting process and other thermal transitions.
Methodology:
-
Sample Preparation: 2-5 mg of this compound is accurately weighed into a clean, non-reactive sample pan (e.g., aluminum). The pan is then hermetically sealed.
-
Instrumentation: A calibrated DSC instrument is used. An empty, sealed pan serves as the reference.
-
Experimental Conditions: The following parameters are recommended for a comprehensive analysis:
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C). | This range will capture the melting event and any preceding transitions. |
| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experimental time.[19] |
| Atmosphere | Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. | Prevents oxidative degradation of the sample during heating. |
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA is essential for assessing thermal stability and the presence of volatile components.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).[4][10]
-
Instrumentation: A calibrated TGA instrument is used.
-
Experimental Conditions:
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from 25 °C to a high temperature to ensure complete decomposition (e.g., 600 °C). | This wide range will reveal any mass loss events from ambient temperature up to complete degradation. |
| Heating Rate | 10 °C/min | A standard rate for good resolution of thermal events.[10] |
| Atmosphere | Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. | To study the intrinsic thermal decomposition without oxidation.[4] |
-
Data Analysis: The TGA curve is analyzed to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of the maximum rates of mass loss.[10]
Data Interpretation and Expected Results
While no specific data for this compound is widely published, we can anticipate the nature of the results based on its structure as a hydrazine hydrochloride salt.
Interpreting the DSC Thermogram
An illustrative DSC thermogram is presented below.
Caption: Illustrative DSC thermogram showing a melting endotherm.
-
Baseline: A stable baseline indicates no thermal events.
-
Endothermic Peak: A sharp endothermic peak will signify the melting of the crystalline solid.[5] The onset temperature of this peak is generally taken as the melting point. A narrow peak is indicative of high purity.
-
Other Events: Any peaks preceding the main melting endotherm could suggest a polymorphic transition, the loss of a solvate, or the presence of an impurity.
Interpreting the TGA Curve
An illustrative TGA curve is provided below.
Caption: Illustrative TGA curve showing a single-step decomposition.
-
Initial Plateau: The initial flat region of the curve indicates the thermal stability of the compound.
-
Mass Loss Steps: A sharp drop in mass indicates decomposition. For a hydrochloride salt, it's possible to observe an initial small mass loss corresponding to residual solvent or water, followed by a major mass loss at a higher temperature due to the decomposition of the organic molecule.[11][20] The temperature at which significant mass loss begins is the onset of decomposition, a key measure of thermal stability.
-
Residue: Any remaining mass at the end of the experiment would indicate the formation of a non-volatile residue.
Integrated Analysis Workflow
A holistic understanding of the thermal properties of this compound is achieved by integrating the data from all three techniques.
Caption: Workflow for integrated thermal analysis.
By combining the preliminary melting range from the capillary method with the precise melting data from DSC and the stability information from TGA, a complete and reliable thermal profile can be constructed. This profile is invaluable for establishing specifications for the material, predicting its stability under various conditions, and guiding its formulation into final products.
Conclusion
The thorough thermal analysis of this compound, as detailed in this guide, is a critical step in its scientific and developmental lifecycle. By employing a multi-technique approach encompassing capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can gain a deep understanding of its melting behavior, purity, polymorphism, and thermal stability. The protocols and interpretive guidance provided herein serve as a robust framework for generating the high-quality data necessary for informed decision-making in research, development, and quality assurance.
References
-
PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Available at: [Link]
-
PharmaGuru. (2025, August 11). What Is Polymorphism and How Does It Impact Pharmaceutical Development. Available at: [Link]
-
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Available at: [Link]
-
AIPLA.org. Polymorphism in Pharmaceutical Products. Available at: [Link]
-
SlideShare. Polymorphism in Pharmacy. Available at: [Link]
-
Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Available at: [Link]
-
METTLER TOLEDO. Curve Interpretation, Part 3: DSC Curves and Curves from Other Thermal Analysis Techniques. Available at: [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available at: [Link]
- Google Books. Inorganic Hydrazine Derivatives.
-
SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. Available at: [Link]
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. Available at: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]
-
American Pharmaceutical Review. Differential Scanning Calorimeters (DSC). Available at: [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]
-
Semantic Scholar. (1979, July 1). Differential thermal analysis of hydrazinium derivatives. Available at: [Link]
-
Qualitest. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]
-
PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]
-
METTLER TOLEDO. Interpreting DSC curves Part 1: Dynamic measurements. Available at: [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Available at: [Link]
-
XRF Scientific. (2023, November 15). Interpreting results from TGA instruments. Available at: [Link]
-
SSERC. Melting point determination. Available at: [Link]
-
Taylor & Francis Online. (2006, August 22). Synthesis, Characterization and Thermal Analysis of Metal Hydrazinesulfinates. Available at: [Link]
-
ResearchGate. TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss.... Available at: [Link]
-
Frontiers. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. psvmkendra.com [psvmkendra.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. quercus.be [quercus.be]
- 8. skztester.com [skztester.com]
- 9. worldoftest.com [worldoftest.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. prescouter.com [prescouter.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. fiveable.me [fiveable.me]
- 17. aipla.org [aipla.org]
- 18. Polymorphism in Pharmacy | PPT [slideshare.net]
- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Structural analogs of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride for SAR studies
This technical guide details the structural optimization, synthesis, and biological evaluation of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride and its analogs. This scaffold is a critical pharmacophore in the development of inhibitors for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .
Executive Summary & Scaffold Rationale
This compound represents a privileged scaffold for targeting copper-containing amine oxidases. Unlike reversible inhibitors, the hydrazine moiety acts as a mechanism-based inactivator (suicide substrate), forming a covalent hydrazone adduct with the Topa Quinone (TPQ) cofactor active site of SSAO/VAP-1.
The Pharmacophore Triad
The efficacy of this molecule rests on three structural pillars, which serve as the foundation for SAR (Structure-Activity Relationship) exploration:
-
The Warhead (Hydrazine): A nucleophilic group that attacks the C5 carbonyl of the TPQ cofactor.
-
The Metabolic Shield (4-Fluoro): Positioned at the para site to block CYP450-mediated hydroxylation, significantly extending half-life (
) compared to unsubstituted benzylhydrazines. -
The Selectivity Anchor (3-Methoxy): Provides steric bulk and hydrogen bond acceptance to differentiate binding between SSAO and the homologous Monoamine Oxidases (MAO-A/B).
Mechanism of Action & SAR Logic
Covalent Inhibition Mechanism
The primary mechanism involves the hydrazine acting as a nucleophile. Upon entering the catalytic cleft, the terminal nitrogen attacks the TPQ cofactor, dehydrating to form a stable hydrazone adduct. This renders the enzyme catalytically inert.
Figure 1: Mechanism of irreversible inhibition via covalent adduct formation with the Topa Quinone cofactor.
SAR Optimization Matrix
To optimize this scaffold, modifications must be systematic. The following table outlines the logic for structural variations.
| Zone | Modification | Rationale | Risk/Benefit |
| R1 (Hydrazine) | Methylation ( | Increases selectivity for SSAO over MAO-B. | May reduce nucleophilicity; steric clash possible. |
| R1 (Hydrazine) | Conversion to Hydrazone | Creates a "prodrug"; hydrolyzes in vivo or binds differently. | Improves stability; often reduces immediate potency. |
| R2 (Linker) | Introduces chirality; restricts conformational freedom. | Can drastically boost selectivity if stereochemistry matches. | |
| R3 (Phenyl Ring) | 4-F | Modulates lipophilicity and metabolic stability. | 4-Cl may introduce toxicity; 4-CF |
| R3 (Phenyl Ring) | 3-OMe | Probes the size of the hydrophobic pocket. | 3-OEt may improve selectivity; 3-Cl alters electronics. |
Synthetic Protocols
Synthesis of (3-Methoxy-4-fluorobenzyl)hydrazine HCl
This protocol utilizes a nucleophilic substitution strategy, preferred for its operational simplicity over reductive amination for this specific substrate.
Reagents:
-
3-Methoxy-4-fluorobenzyl chloride (1.0 eq)
-
Hydrazine hydrate (64% solution, 10.0 eq)
-
Ethanol (Solvent)[1]
-
HCl in Dioxane (4M)
Protocol:
-
Preparation: Charge a reaction flask with hydrazine hydrate (10 eq) and ethanol (5-10 volumes). Heat to mild reflux (70°C).
-
Addition: Dropwise add 3-Methoxy-4-fluorobenzyl chloride (1 eq) dissolved in ethanol over 30 minutes. Note: High excess of hydrazine prevents the formation of the symmetrical
-dibenzylhydrazine byproduct. -
Reaction: Stir at reflux for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Extraction: Dissolve residue in DCM and wash with 10% Na
CO (aq). Dry organic layer over Na SO . -
Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl in dioxane dropwise until pH < 2. The white precipitate forms immediately.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Figure 2: Step-by-step synthetic workflow for the hydrochloride salt generation.
Biological Evaluation: SSAO/VAP-1 Inhibition Assay
To validate the SAR, a robust enzymatic assay is required. The Amplex Red coupled assay is the industry standard for amine oxidases.
Assay Principle
SSAO deaminates a substrate (e.g., benzylamine) to produce H
Reaction:
Protocol
-
Enzyme Source: Recombinant human SSAO/VAP-1 (CHO cell expression) or human plasma (rich in VAP-1).
-
Substrate: Benzylamine (1 mM final).
-
Detection: Amplex Red (50 µM) + HRP (1 U/mL).
-
Inhibitor Prep: Prepare serial dilutions of (3-Methoxy-4-fluorobenzyl)hydrazine analogs in DMSO.
-
Pre-incubation: Incubate Enzyme + Inhibitor for 30 mins at 37°C (Critical for mechanism-based inhibitors to form the adduct).
-
Initiation: Add Substrate/Amplex Red mix.
-
Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 mins.
Data Analysis:
-
Calculate % Inhibition relative to DMSO control.
-
Fit curves to determine
. -
Note: For irreversible inhibitors,
is time-dependent. Report if possible for rigorous kinetic characterization.
References
-
Foot, J. S., et al. (2013). "Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Dunkel, P., et al. (2011). "Novel hydrazine molecules as tools to understand the flexibility of vascular adhesion protein-1 ligand-binding site."[2] Journal of Medicinal Chemistry.
-
O'Rourke, A. M., et al. (2009). "Compounds for Inhibiting Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1)." Patent WO2009/108422.
-
Carpéné, C., et al. (2005). "Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents.
-
BenchChem. (2025).[3] "Technical Guide to Benzylhydrazine Derivatives." BenchChem Technical Repository.
Sources
- 1. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hydrazine molecules as tools to understand the flexibility of vascular adhesion protein-1 ligand-binding site: toward more selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride as a Versatile Precursor for Heterocyclic Scaffolds
Introduction: The Strategic Value of a Substituted Benzylhydrazine
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride has emerged as a precursor of significant interest due to the unique combination of reactive and modulatory functionalities within its structure. The benzylhydrazine moiety serves as a versatile handle for constructing a variety of nitrogen-containing heterocycles, which are foundational scaffolds in many pharmacologically active agents.[1][2][3]
The substituents on the phenyl ring—a methoxy group at the 3-position and a fluorine atom at the 4-position—are not merely passive decorations. The methoxy group can act as a hydrogen bond acceptor and influence metabolic pathways, while the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, thereby improving pharmacokinetic profiles. This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of high-value pyrazole, indole, and indazole cores.
Physicochemical Properties and Handling
Accurate characterization and proper handling of starting materials are critical for reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 766498-29-7[4] |
| Molecular Formula | C₈H₁₂ClFN₂O |
| Molecular Weight | 206.64 g/mol |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage | Store in a cool, dry place away from light and moisture. Hygroscopic. |
Core Synthetic Applications: An Overview
The primary utility of (3-Methoxy-4-fluorobenzyl)hydrazine lies in its ability to undergo cyclocondensation reactions with various carbonyl-containing compounds. This allows for the direct installation of the substituted benzyl group onto the resulting heterocyclic core, a key step in building molecular complexity.
Sources
Application Note: High-Yield Synthesis of Pyrazoles from (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Strategic Overview
The (3-Methoxy-4-fluorobenzyl) moiety is a privileged pharmacophore in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., mimicking the ribose binding sector) and GPCR ligand design. Its unique electronic signature—combining the electron-donating methoxy group with the metabolic stability and lipophilicity modulation of the fluorine atom—makes it a critical building block.
This guide details the robust preparation of N-benzyl pyrazoles utilizing (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride as the starting nucleophile. Unlike simple alkyl hydrazines, this benzyl derivative requires specific handling to manage the hydrochloride salt form and ensure regiochemical control during the condensation with 1,3-dicarbonyl electrophiles.
Key Technical Challenges Solved:
-
Salt Neutralization: Efficient in-situ liberation of the free hydrazine base without degrading the sensitive benzylamine linkage.
-
Regiocontrol: Strategies to direct the formation of 1,3- vs. 1,5-isomers when reacting with unsymmetrical diketones.
-
Purification: A streamlined workup protocol minimizing the "oiling out" phenomenon common with benzyl-substituted heterocycles.
Mechanistic Insight & Reaction Design[1]
The core transformation relies on the Knorr Pyrazole Synthesis , a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[1]
The Pathway[2][3][4][5][6][7][8][9]
-
Free-Basing: The hydrochloride salt must be neutralized. We utilize Sodium Acetate (NaOAc) as a mild buffer. It liberates the hydrazine in situ while maintaining a slightly acidic pH (approx. 4-5), which catalyzes the subsequent dehydration steps without promoting side reactions (like oxidation).
-
Nucleophilic Attack: The terminal nitrogen (
) of the benzylhydrazine is the most nucleophilic site (less sterically hindered than the benzylated nitrogen). It attacks the most electrophilic carbonyl of the 1,3-diketone. -
Cyclization: The secondary nitrogen attacks the remaining carbonyl, followed by dehydration to aromatize the pyrazole ring.
Mechanistic Flowchart
The following diagram illustrates the critical decision points and reaction pathway:
Caption: Step-wise mechanistic progression from hydrochloride salt to aromatic heterocycle.
Experimental Protocols
Protocol A: Synthesis with Symmetrical 1,3-Diketones (Baseline)
Targeting 3,5-dimethyl-1-(3-methoxy-4-fluorobenzyl)-1H-pyrazole using Acetylacetone.
Reagents & Materials:
-
(3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 equiv)
-
Acetylacetone (2,4-Pentanedione) (1.1 equiv)
-
Sodium Acetate (anhydrous) (1.2 equiv)
-
Solvent: Ethanol (Absolute) (10 mL per mmol of hydrazine)
Step-by-Step Procedure:
-
Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stir bar, suspend (3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 eq) in Ethanol. Add Sodium Acetate (1.2 eq) in one portion.
-
Why: Stir at Room Temperature (RT) for 15 minutes. You will observe the suspension change consistency as NaCl precipitates and the free hydrazine is released.
-
-
Addition of Electrophile: Add Acetylacetone (1.1 eq) dropwise to the stirring mixture.
-
Note: A slight exotherm may be observed. The solution typically turns clear or light yellow.
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (78 °C) for 3–4 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS. The hydrazine starting material (polar) should disappear, and a less polar UV-active spot (pyrazole) should appear.
-
-
Workup:
-
Cool the reaction to RT.
-
Remove Ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate and Water .
-
Separate the organic layer.[2] Wash with Brine (
), then dry over . -
Concentrate to dryness.
-
-
Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc (9:1) or purify via silica flash chromatography.
Protocol B: Regioselective Synthesis with Unsymmetrical Diketones
Targeting specific regioisomers using Benzoylacetone or
When using unsymmetrical electrophiles (e.g.,
-
Rule of Thumb: The terminal
attacks the more electrophilic carbonyl (usually the one with less steric bulk or the ketone rather than the ester).
Optimization Table: Regiocontrol Strategies
| Variable | Condition | Effect on Regioselectivity |
| Solvent | Ethanol (Protic) | Standard. Often gives 3:1 to 10:1 mixtures favoring attack at the smaller carbonyl. |
| Solvent | HFIP (Hexafluoroisopropanol) | High Selectivity. The strong H-bond donating ability activates the carbonyls differentially, often enhancing selectivity for the 1,3-substituted isomer [1]. |
| Temperature | 0°C | Kinetic control. Favors attack at the most accessible carbonyl. |
| Acid Catalyst | HCl (cat.) | Can shift equilibrium but may degrade the benzyl group. Use with caution. |
Modified Procedure for Unsymmetrical Substrates:
-
Dissolve Hydrazine HCl and Diketone in HFIP (0.2 M concentration).
-
Add
(1.1 eq) slowly at 0°C. -
Stir at RT for 12 hours (avoid reflux to maintain kinetic selectivity).
-
Evaporate HFIP (recoverable) and proceed to aqueous workup.
Quality Control & Validation
Every batch must be validated to ensure the integrity of the benzyl-fluorine motif and the pyrazole ring.
Analytical Specifications
| Test | Method | Expected Result |
| Identity | 1H NMR (DMSO-d6) | Benzyl |
| Regiochemistry | NOESY / ROESY | Critical: Look for NOE correlation between the Benzyl |
| Purity | LCMS (ESI+) | Single peak. Mass = |
Regiochemistry Validation Diagram
To confirm you have the correct isomer (e.g., 1,5-disubstituted vs 1,3-disubstituted), use this logic flow:
Caption: NMR logic for distinguishing pyrazole regioisomers.
Troubleshooting & Safety
Common Issues
-
Oiling Out: The product forms a sticky oil instead of a solid.
-
Fix: Triturate the oil with cold Pentane or Diethyl Ether. Scratch the flask sides with a glass rod to induce nucleation.
-
-
Incomplete Cyclization: LCMS shows mass corresponding to the hydrazone intermediate.
-
Fix: The reaction requires dehydration. Add a catalytic amount of Glacial Acetic Acid (5 mol%) and continue refluxing.
-
-
Defluorination: Rare, but possible under harsh basic conditions (e.g., NaH, high heat).
-
Prevention: Stick to mild bases like NaOAc or
. Avoid strong nucleophiles that could attack the aromatic ring at the 4-position.
-
Safety Protocol
-
Hydrazine Toxicity: While the benzyl derivative is less volatile than hydrazine hydrate, it is still a potential sensitizer and carcinogen. Handle in a fume hood.
-
Waste Disposal: All aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal.
References
-
Regioselectivity in Pyrazole Synthesis
-
General Knorr Synthesis Protocol
- Topic: Standard condens
- Source: Organic Syntheses, Coll. Vol. 4, p. 351 (1963).
-
Synthesis of 3,4,5-Trimethoxybenzyl Analogues
- Topic: Closest structural precedent for methoxy-benzyl hydrazine reactions.
-
Source: BenchChem Protocols.[2] "Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine."
-
Compound Data
- Topic: Physical properties of this compound.
-
Source: BLD Pharm Product Page (CAS 766498-29-7).[4]
Sources
Reaction conditions for reductive amination with (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reductive alkylation of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride .
The following guide synthesizes standard reductive amination methodologies with specific considerations for hydrazine salts and the electronic properties of the fluoromethoxybenzyl moiety.
Introduction & Chemical Context
This compound is a versatile building block used to introduce the 3-methoxy-4-fluorobenzyl motif—a pharmacophore often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.
Unlike simple amines, this reagent is a hydrazine . Its reaction with carbonyls (aldehydes/ketones) proceeds via a hydrazone intermediate, not an imine. This distinction is critical because hydrazones are generally more stable than imines but less reactive toward mild reducing agents. Furthermore, the starting material is a hydrochloride salt , necessitating specific pH management to balance nucleophilicity with the acid catalysis required for condensation.
Mechanistic Pathway
The reaction proceeds in two distinct electronic phases:
-
Condensation: The terminal nitrogen (
) attacks the carbonyl carbon. This step requires free-basing the hydrazine salt while maintaining enough acidity to activate the carbonyl oxygen. -
Reduction: The resulting hydrazone (
) is reduced to the hydrazine ( ).
Critical Reaction Parameters
Reducing Agent Selection
| Reagent | Solvent System | Characteristics | Recommendation |
| NaBH(OAc)₃ (STAB) | DCE or THF | Mild, non-toxic, selective for aldehydes. Does not reduce ketones effectively at room temp. | Primary Choice (Method A) |
| NaCNBH₃ | MeOH or EtOH | Works at pH 4–5. Toxic (cyanide risk). Stronger reduction power than STAB. | Secondary Choice (Method B) |
| NaBH₄ | MeOH | Strong reductant. Can reduce aldehydes/ketones before hydrazone forms. | Not Recommended (unless 2-step) |
The "Salt" Factor
The hydrochloride salt (
-
In DCE/THF (Method A): The salt is often insoluble. You must add an organic base (e.g., DIPEA or Et₃N) to liberate the free hydrazine and solubilize the reagent.
-
In MeOH (Method B): The salt is soluble. The intrinsic acidity of the HCl salt often provides the perfect pH (approx. 4–5) for NaCNBH₃ reduction, eliminating the need for external acid catalysts like acetic acid.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) in DCE
Best for: Aldehydes, acid-sensitive substrates, and avoiding toxic cyanide byproducts.
Materials:
-
(3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 – 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - optional, accelerates reaction)[1]
-
1,2-Dichloroethane (DCE) (0.1 M concentration)
Procedure:
-
Free-Basing: In a dry reaction vial, suspend (3-Methoxy-4-fluorobenzyl)hydrazine HCl in DCE. Add DIPEA (1.0 equiv) and stir for 10–15 minutes until the solid dissolves or a fine suspension of amine salt forms.
-
Condensation: Add the Aldehyde/Ketone (1.0 equiv). If the reaction is sluggish (monitored by TLC), add AcOH (1.0 equiv). Stir for 30–60 minutes under nitrogen.
-
Note: Formation of the hydrazone is often visible as a clarity change or slight color shift.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Incubation: Stir at room temperature for 2–16 hours.
-
Monitoring: Check for disappearance of the hydrazone intermediate by LC-MS or TLC.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Sodium Cyanoborohydride in Methanol
Best for: Ketones, sterically hindered substrates, or if the HCl salt is insoluble in DCE.
Materials:
-
(3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 – 1.2 equiv)
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
-
Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve (3-Methoxy-4-fluorobenzyl)hydrazine HCl in Methanol.
-
Crucial Check: Measure pH. The HCl salt usually buffers the solution to pH ~4–5. If pH < 3, buffer with Sodium Acetate. If pH > 6, add a few drops of Acetic Acid.
-
-
One-Pot Addition: Add the Aldehyde/Ketone and NaCNBH₃ simultaneously.
-
Why? Unlike NaBH₄, Cyanoborohydride is stable in acid and reacts selectively with the protonated hydrazone (which forms in situ) rather than the carbonyl.
-
-
Incubation: Stir at room temperature (or reflux for hindered ketones) for 4–12 hours.
-
Workup: Concentrate methanol under reduced pressure. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (Caution: HCN gas risk if acidified—keep basic), then brine.
Visualization: Reaction Logic & Pathway
Caption: Logical workflow for selecting the optimal reductive alkylation method based on solubility and substrate sensitivity.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Salt not neutralized (Method A) or pH too high (Method B). | Method A: Ensure 1.0 eq DIPEA is added. Method B: Add AcOH to adjust pH to 4–5. |
| Bis-alkylation | Excess aldehyde/ketone used. | Strictly control stoichiometry (1:1). Add aldehyde slowly to the hydrazine solution. |
| No Reaction (Ketones) | Steric hindrance or low electrophilicity. | Switch to Method B (MeOH/NaCNBH₃) and heat to 50°C. Add molecular sieves to drive hydrazone formation. |
| Precipitate Forms | Hydrazone intermediate is insoluble. | This is fine. The reducing agent will often reduce the suspension. Ensure vigorous stirring. |
Safety Considerations
-
Hydrazine Toxicity: Benzylhydrazine derivatives should be treated as potential genotoxins. All weighing and handling must occur in a fume hood. Double-glove (Nitrile) is recommended.
-
Cyanide Risk (Method B): NaCNBH₃ generates HCN gas if exposed to strong acid. Always quench reaction mixtures with basic solutions (NaHCO₃ or NaOH) and dispose of waste in designated cyanide containers.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link
-
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146. Link
-
BenchChem. "General Synthesis Protocol for Hydrazone Schiff Bases." BenchChem Protocols. Link
-
Organic Chemistry Portal. "Reductive Amination - Common Conditions." Link
Sources
Handling and weighing hygroscopic hydrazine hydrochloride salts in the lab
Application Note: Precision Handling and Weighing of Hygroscopic Hydrazine Hydrochloride Salts
Executive Summary
Hydrazine monohydrochloride (N₂H₄·HCl) and hydrazine dihydrochloride (N₂H₄[1][2]·2HCl) are critical intermediates in pharmaceutical synthesis and materials science. However, their dual nature as hygroscopic solids and potent toxins (carcinogens/sensitizers) presents a unique challenge. Standard weighing protocols often fail, leading to stoichiometry errors due to water uptake and safety breaches due to dust generation.
This guide provides a field-proven methodology for handling these salts, synthesizing containment strategies with "Weighing by Difference" analytical techniques to ensure <0.5% mass error and zero operator exposure.
Material Profile & Safety Architecture
Before handling, operators must understand the kinetic nature of the material. Hydrazine salts do not just "get wet"; they actively adsorb atmospheric moisture, altering their effective molecular weight in real-time.
Physicochemical & Hazard Profile[3][4]
| Property | Hydrazine Monohydrochloride | Hydrazine Dihydrochloride | Impact on Protocol |
| CAS | 2644-70-4 | 5341-61-7 | Verification required before use. |
| Hygroscopicity | Moderate to High | Very High | Rapid mass drift on balance; requires speed or inert gas. |
| Physical State | White Crystalline Powder | White Crystalline Powder | Prone to static clumping; dust inhalation risk. |
| Toxicity | Carcinogen (1B), Sensitizer | Carcinogen (1B), Sensitizer | Zero-skin-contact policy. Double-gloving mandated. |
| Stability | Air sensitive | Air & Moisture sensitive | Store under Nitrogen/Argon. |
PPE & Containment Matrix
-
Respiratory: Work must be performed in a Chemical Fume Hood (face velocity 0.5 m/s) or a Glove Box . If outside containment, a full-face respirator with P100/OV cartridges is required.
-
Dermal: Double-gloving is standard.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Long-cuff Nitrile (8 mil) or Butyl Rubber (for high exposure risk).
-
-
Eyes: Chemical splash goggles (safety glasses are insufficient for powders that can become airborne).
Protocol A: Environmental Setup & Balance Optimization
Objective: Minimize environmental variables (humidity, static, vibration) that exacerbate weighing errors.
-
Humidity Control: Ambient Relative Humidity (RH) should be <45% . If RH >55%, hygroscopic uptake kinetics accelerate significantly. Use a portable dehumidifier in the balance room if necessary.
-
Static Elimination: Dry powders in dry air generate static, causing "flying powder" and drifting balance readings.
-
Action: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing vessel before use.
-
-
Acclimatization: Allow the reagent container to equilibrate to room temperature for 30 minutes before opening to prevent condensation.
Protocol B: Weighing by Difference (The "Gold Standard")
Rationale: Direct weighing (taring a boat and adding powder) is prohibited for highly hygroscopic salts. The salt absorbs water during the dispensing process, and powder residue remains on the boat, leading to under-dosing. "Weighing by Difference" eliminates these errors by measuring the loss of mass from a closed source container.
Workflow Diagram
Figure 1: Logic flow for Weighing by Difference. This method isolates the hygroscopic material from the balance environment except during the brief transfer.
Step-by-Step Procedure
-
Preparation: Select a glass weighing bottle with a ground-glass stopper. Tare the balance to zero.
-
Initial Loading: In the fume hood, transfer slightly more than the required amount of Hydrazine Hydrochloride into the weighing bottle. Cap immediately.
-
Initial Weighing (M1): Place the capped bottle on the balance. Record mass
once stable.-
Note: The reading should be stable because the cap prevents moisture uptake.
-
-
Transfer:
-
Final Weighing (M2): Place the capped bottle back on the balance. Record mass
. -
Calculation: The mass delivered is
.[5] -
Iteration: If
is insufficient, repeat steps 4-6.
Protocol C: Inert Atmosphere Handling (Glove Box)
For high-precision analytical standards or when humidity >50%, open-air handling is unreliable.
-
Setup: Purge glove box with Nitrogen or Argon (
ppm, ppm). -
Equipment: Place balance inside the glove box or use a transfer vessel.
-
Anti-Static: Inert environments are extremely dry and prone to static. Use an anti-static gun on all plasticware and glass before weighing.
-
Weighing: In this environment, direct weighing (taring the receiving vessel) is acceptable as moisture uptake is negated.
Waste Disposal & Decontamination[8][9][10]
Hydrazine residues must be neutralized before disposal.[6][7] Never flush untreated hydrazine down the drain.
Neutralization Reaction:
Decontamination Workflow
Figure 2: Neutralization pathway for hydrazine waste.[8] Ensure ventilation as Nitrogen gas is evolved.
Procedure:
-
Dilute: Dilute the waste/spill with water to reduce concentration below 5%.
-
Neutralize: Slowly add 5% Sodium Hypochlorite (household bleach) or Calcium Hypochlorite.[8]
-
Warning: Reaction is exothermic and evolves gas (
). Add slowly to avoid splashing.
-
-
Verify: Use starch-iodide paper to confirm excess oxidant (paper turns blue) or specific hydrazine test strips to confirm destruction.
-
Disposal: Collect neutralized solution into labeled hazardous waste containers (do not mix with acids).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting Balance Reading | Moisture uptake (Weight increasing) | Switch to "Weighing by Difference" or use Glove Box. Check desiccant in balance chamber. |
| "Flying" Powder | Static charge | Use anti-static gun; avoid plastic weighing boats (use glass or metal). |
| Clumping in Bottle | Humidity exposure during storage | Material compromised. Discard. Store new material in desiccator with active desiccant. |
| Spillage in Hood | Handling error | Isolate area. Cover with wet paper towels (to prevent dust), then apply bleach solution. |
References
-
Mettler Toledo. (n.d.). Proper Weighing with Laboratory Balances: Weighing by Difference. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
General procedure for heterocycle formation using benzyl hydrazine derivatives
Topic: General procedure for heterocycle formation using benzyl hydrazine derivatives Content Type: Application Note and Protocol Guide
Strategic Overview
Benzyl hydrazine (
Unlike simple alkyl hydrazines, benzyl hydrazine presents unique reactivity profiles due to the inductive effect of the benzyl group and the potential for hydrogenolysis, which allows the benzyl group to serve as a temporary protecting group. This guide outlines robust, field-proven protocols for synthesizing two major heterocycle classes: Pyrazoles and 1,2,4-Triazoles .[1]
Key Reactivity Principles
-
Nucleophilicity: In benzyl hydrazine, the substituted nitrogen (
) is electron-rich due to the alkyl inductive effect but sterically hindered. The terminal nitrogen ( ) is less hindered. In condensation reactions with electrophiles (e.g., 1,3-diketones), the typically attacks the most accessible electrophilic center first, determining regioselectivity.[1] -
Salt vs. Free Base: Benzyl hydrazine is often supplied as the dihydrochloride salt (
) for stability. Protocols must account for in-situ neutralization (using bases like , , or ) to liberate the nucleophilic free base.[1]
Mechanistic Pathways & Regioselectivity[1][2][3]
The formation of pyrazoles from 1,3-diketones is the most common application. The regiochemical outcome is governed by the condensation sequence.
Figure 1: Regioselective Pyrazole Synthesis Workflow
Caption: Mechanistic pathway for the condensation of benzyl hydrazine with unsymmetrical 1,3-diketones. Steric factors usually direct the terminal amine (
Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazoles via 1,3-Diketone Condensation
Objective: Synthesis of 1-benzyl-3,5-disubstituted pyrazoles. Scope: Applicable to acetylacetone, benzoylacetone, and cyclic 1,3-diketones.[1]
Materials
-
Benzylhydrazine dihydrochloride (1.0 equiv)[1]
-
1,3-Diketone (1.0 - 1.1 equiv)[1]
-
Triethylamine (
) or Sodium Acetate ( ) (2.0 - 2.2 equiv)[1]
Procedure
-
Preparation of Free Base (In-situ):
-
In a round-bottom flask equipped with a magnetic stir bar, suspend Benzylhydrazine dihydrochloride (10 mmol) in Ethanol (20 mL).
-
Add Triethylamine (22 mmol) dropwise at room temperature. The solution will clarify as the free base is released and amine salts precipitate. Stir for 15 minutes.
-
-
Condensation:
-
Add the 1,3-Diketone (10 mmol) slowly to the reaction mixture.
-
Note: For exothermic reactions (e.g., with acetylacetone), cool the flask in an ice bath during addition.[1]
-
-
Reflux:
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes).[1]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Option A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ethanol/water (1:1), and dry.[1]
-
Option B (Extraction): Concentrate the solvent under reduced pressure.[3] Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (
) and Brine ( ).[1] Dry over , filter, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
-
Regioselectivity Note
When reacting with Benzoylacetone (
-
Major Product: 1-Benzyl-3-methyl-5-phenylpyrazole.
-
Mechanism: The terminal
attacks the methyl ketone (less hindered), placing the Methyl group at position 3 and the Phenyl group at position 5.
Protocol B: Regioselective Synthesis via Nitroolefins (Advanced)
Objective: Highly regioselective synthesis of 1-benzyl-3,4,5-substituted pyrazoles avoiding regioisomeric mixtures common with diketones. Reference: Adapted from Org. Lett. 2006, 8, 3505 and Org.[1] Synth. 2013, 90, 36.[1]
Materials
Procedure
-
Hydrazone Formation:
-
Dissolve Benzylhydrazine dihydrochloride (1.25 equiv) in water.
-
Add the corresponding Aldehyde (precursor to the C3 position) if not starting directly from a pre-formed hydrazone. Note: This protocol often proceeds via an in-situ hydrazone formation followed by [3+2] cycloaddition.[1]
-
-
Cycloaddition:
-
To the aqueous solution of benzylhydrazine (or its hydrazone), add the Nitroolefin (1.0 equiv).[1]
-
Stir vigorously at room temperature or mild heat (
) open to the air (oxidative aromatization is required).
-
-
Work-up:
Protocol C: Synthesis of 1,2,4-Triazoles via Imidate Condensation
Objective: Formation of the 1,2,4-triazole core using the Pellizzari/Einhorn-Brunner strategy.
Procedure
-
Activation:
-
React a nitrile (
) with dry HCl in methanol/ethanol to form the Imidate ester hydrochloride ( ).
-
-
Cyclization:
-
Dissolve Benzylhydrazine dihydrochloride (10 mmol) and Triethylamine (20 mmol) in Ethanol.
-
Add the Imidate ester (10 mmol).
-
Stir at room temperature for 1 hour, then reflux for 6–12 hours.
-
-
Result:
-
Forms 1-Benzyl-3-substituted-1,2,4-triazole .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt | Increase base ( |
| Regioisomer Mixture | Steric similarity of carbonyls | Use Protocol B (Nitroolefin) for strict regiocontrol. Alternatively, use bulky solvents (t-Butanol) to enhance steric discrimination. |
| Oily Product | Residual solvent or impurities | Triturate the oil with cold Pentane or Diethyl Ether to induce crystallization. |
| Oxidation (Darkening) | Air sensitivity of hydrazine | Perform the "Free Base" generation step under Nitrogen/Argon atmosphere. |
Safety & Handling
Benzylhydrazine Dihydrochloride and its free base are hazardous.
-
Toxicity: Toxic if swallowed (H301) and may cause specific organ toxicity.
-
Sensitization: Potential skin sensitizer.
-
Stability: The free base is air-sensitive and hygroscopic. Always prepare fresh or store under inert gas at
. The dihydrochloride salt is stable at room temperature but should be kept desiccated. -
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]
-
Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully before disposal into hazardous waste streams.[1]
References
-
Organic Syntheses Procedure for Pyrazoles
-
Regioselectivity in Pyrazole Synthesis
-
1,2,4-Triazole Synthesis Review
- Recent developments in the synthesis of 1,2,4-triazoles.
-
Source: Beilstein J. Org. Chem. 2011, 7, 396–409.[1]
-
Safety Data Sheet (Benzylhydrazine Dihydrochloride)
- Source: Fisher Scientific / Thermo Fisher.
-
[1]
Sources
- 1. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 20570-96-1: Benzylhydrazine dihydrochloride [cymitquimica.com]
- 5. Benzylhydrazine Dihydrochloride | 20570-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Advanced Derivatization Strategies for (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Introduction: The Analytical Imperative for Derivatization
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a highly reactive, polar, and water-soluble monosubstituted hydrazine. In drug development and trace chemical analysis, direct chromatographic quantification of such free hydrazines is fundamentally flawed. On reversed-phase liquid chromatography (RPLC) columns, the compound’s high polarity causes it to elute in the void volume, leading to severe ion suppression in mass spectrometry. Furthermore, its thermal instability and lack of a strong, highly conjugated chromophore prohibit direct Gas Chromatography (GC) or trace-level UV detection.
To circumvent these physical limitations, chemical derivatization is a mandatory analytical strategy. By reacting the terminal primary amine (–NH₂) of the hydrazine with specific carbonyl-containing reagents (aldehydes or ketones), the molecule is converted into a stable, hydrophobic hydrazone . This nucleophilic addition-elimination reaction fundamentally alters the physicochemical properties of the analyte, enabling self-validating, high-sensitivity detection across various instrumental platforms.
Mechanistic Causality in Reagent Selection
The choice of derivatization reagent is not arbitrary; it is dictated by the target analytical platform and the required Limit of Quantitation (LOQ). Because (3-Methoxy-4-fluorobenzyl)hydrazine is a monosubstituted hydrazine, it reacts with aldehydes in a 1:1 stoichiometric ratio to form a mono-hydrazone, unlike unsubstituted hydrazine which can form azines[1].
A. Pentafluorobenzaldehyde (PFB) for GC-MS / GC-ECD
The Mechanism: PFB undergoes condensation with the hydrazine under mildly acidic conditions. The addition of the pentafluorophenyl group serves a dual purpose: it dramatically increases the vapor pressure of the molecule (making it GC-amenable) and introduces five highly electronegative fluorine atoms. The Causality: This electronegativity makes the derivative an ideal electron acceptor, enabling sub-part-per-billion (ppb) sensitivity using an Electron Capture Detector (ECD) or robust fragmentation for GC-MS[2].
B. Naphthalene-2,3-dialdehyde (NDA) for HPLC-FLD
The Mechanism: NDA reacts selectively with hydrazines under strictly controlled acidic conditions (pH 2.4–2.5) to form a highly rigid, conjugated ring system.
The Causality: The rigidity of the resulting derivative prevents non-radiative relaxation of excited electrons, yielding an intensely fluorescent product (
C. Benzaldehyde for LC-MS/MS
The Mechanism: Benzaldehyde reacts with the hydrazine to form a stable aromatic hydrazone.
The Causality: The addition of the phenyl ring increases the analyte's partition coefficient (LogP), forcing it to retain strongly on a C18 column. This shifts the elution time away from the void volume, bypassing matrix-induced ion suppression and providing a stable
Reaction Workflow and Pathway Visualization
Workflow for the derivatization of (3-Methoxy-4-fluorobenzyl)hydrazine for chromatographic analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below incorporates a Self-Validating Quality Control (QC) loop . This includes the mandatory use of Reagent Blanks (to identify aldehyde auto-oxidation peaks) and Internal Standards (IS) to correct for derivatization kinetics and matrix effects.
Protocol A: PFB Derivatization for GC-MS Analysis
Adapted from established methodologies for trace hydrazine analysis in complex matrices[2].
-
Sample Preparation: Dissolve 10 mg of the sample matrix containing this compound in 5.0 mL of 0.1 M sodium acetate buffer (pH 5.0). Spike with 50 µL of a stable isotopically labeled internal standard (e.g.,
-hydrazine derivative). -
Reagent Addition: Add 200 µL of a freshly prepared 10 mg/mL Pentafluorobenzaldehyde (PFB) solution in HPLC-grade methanol.
-
Incubation: Vortex the mixture for 30 seconds and incubate in a water bath at 60°C for 30 minutes to drive the condensation reaction to completion.
-
Liquid-Liquid Extraction (LLE): Allow the solution to cool to room temperature. Add 2.0 mL of GC-grade hexane. Vortex vigorously for 2 minutes to partition the hydrophobic fluorinated hydrazone into the organic layer.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes. Transfer exactly 1.0 mL of the upper hexane layer into an autosampler vial.
-
Validation Check: Inject a Reagent Blank (buffer + PFB + hexane extraction) to ensure no co-eluting peaks interfere with the target mass-to-charge (
) ratio.
Protocol B: NDA Derivatization for HPLC-FLD Analysis
Optimized for extreme selectivity utilizing acidic kinetic control[3].
-
Buffer Preparation: Prepare a 0.05 M potassium hydrogen phthalate buffer and adjust strictly to pH 2.4 using 0.1 M HCl. Critical Step: Deviation >0.2 pH units will result in competing reactions with primary amine matrix interferents.
-
Reaction Mixture: In a 2 mL amber HPLC vial (to prevent photo-degradation), combine 500 µL of the sample (dissolved in the pH 2.4 buffer) with 100 µL of 1 mM Naphthalene-2,3-dialdehyde (NDA) in methanol.
-
Incubation: Cap the vial and allow the reaction to proceed at room temperature (20–25°C) for exactly 15 minutes. The reaction kinetics are rapid under these conditions.
-
Analysis: Inject 10 µL directly into the HPLC system equipped with a Fluorescence Detector (
= 273 nm, = 500 nm).
Protocol C: Benzaldehyde Derivatization for LC-MS/MS
Designed for high-throughput quantification and optimal ESI response[1].
-
Matrix Matching: Dissolve the sample in a 50/50 (v/v) mixture of Methanol and 0.2 M NaOH to neutralize the hydrochloride salt and free the hydrazine base.
-
Derivatization: Add a 50-fold molar excess of pure Benzaldehyde to the solution.
-
Incubation: Stir at room temperature for 30 minutes. The resulting aromatic hydrazone will remain highly soluble in the methanolic mixture.
-
Dilution & Injection: Dilute the reaction mixture 1:10 with the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent column overloading and solvent-effect peak distortion. Inject 5 µL onto a C18 column.
-
Validation Check: Monitor the transition of the
precursor ion to its primary product ion. Ensure the IS peak area variance is <5% across all injections.
Quantitative Data & Reagent Comparison
The following table synthesizes the expected chromatographic properties and performance metrics based on the physicochemical behavior of benzylhydrazine derivatives.
| Derivatization Reagent | Target Analytical Platform | Target Derivative Property | Typical LOD Range | Primary Advantage & Causality |
| Pentafluorobenzaldehyde (PFB) | GC-MS / GC-ECD | High volatility, thermally stable | 0.01 - 0.1 ng/mL | Exceptional sensitivity with ECD; allows removal of non-volatile matrix salts via hexane extraction. |
| Naphthalene-2,3-dialdehyde (NDA) | HPLC-FLD | Highly fluorescent, rigid structure | 0.05 - 0.5 ng/mL | Extremely selective for hydrazines at pH 2.4; no complex extraction required prior to injection. |
| Benzaldehyde | LC-MS/MS | High hydrophobicity, excellent ionization | 0.005 - 0.05 ng/mL | Simple, cost-effective; phenyl ring prevents void-volume elution, minimizing ESI ion suppression. |
References
1.1 - ResearchGate 2. 2 - PMC (NIH) 3.3 - ResearchGate
Sources
Application of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride in drug discovery
Application Note: Strategic Utilization of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride in Medicinal Chemistry
Executive Summary & Strategic Value
This compound (CAS: 850375-06-3) is a high-value pharmacophore precursor used primarily to synthesize N-benzyl pyrazoles and indazoles . These heterocycles are "privileged structures" in drug discovery, serving as core scaffolds for Phosphodiesterase (PDE) inhibitors, kinase inhibitors, and modulators of the cholinergic system.
Why this specific substitution pattern? In medicinal chemistry, the 3-methoxy-4-fluoro motif is not arbitrary. It represents a strategic design choice for Lead Optimization:
-
Metabolic Blocking: The fluorine atom at the para-position blocks CYP450-mediated oxidative metabolism (hydroxylation) at the most reactive site of the benzyl ring, significantly extending the molecule's half-life (
). -
Electronic Tuning: The electron-withdrawing fluorine adjacent to the electron-donating methoxy group modulates the pKa and lipophilicity (LogP) of the ring, often improving blood-brain barrier (BBB) permeability—critical for CNS targets like PDE2 and Acetylcholinesterase (AChE).
-
Conformational Locking: The methoxy group can form intramolecular hydrogen bonds or specific interactions with enzyme pockets (e.g., the Q-pocket in PDEs), locking the inhibitor into a bioactive conformation.
Core Application: Synthesis of N-Benzyl Pyrazoles (PDE2 Inhibitor Scaffolds)
The primary application of this hydrazine is the synthesis of 1-substituted pyrazoles via cyclocondensation. This scaffold is central to the development of PDE2 inhibitors for cognitive enhancement in schizophrenia and Alzheimer's disease, as detailed in patent literature (e.g., Merck Sharp & Dohme).
Mechanistic Insight: The Regioselectivity Challenge
When reacting a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl (or enaminone), two regioisomers are possible. The (3-methoxy-4-fluorobenzyl)hydrazine acts as a dinucleophile. The terminal nitrogen (
Protocol: Regioselective Cyclocondensation
Objective: Synthesize a 1-(3-methoxy-4-fluorobenzyl)-pyrazole scaffold.
Reagents:
-
This compound (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione for bioactivity) (1.0 equiv)
-
Ethanol (EtOH) or Methanol (MeOH) (0.5 M concentration)
-
Triethylamine (
) or Sodium Acetate (NaOAc) (1.2 equiv) — Critical to free-base the hydrazine.
Step-by-Step Methodology:
-
Free-Basing (In Situ):
-
Dissolve (3-Methoxy-4-fluorobenzyl)hydrazine HCl in absolute EtOH.
-
Add
dropwise at . Stir for 15 minutes. -
Checkpoint: Ensure the solution becomes clear or a precipitate of
forms (which can be filtered if it interferes, though usually left in).
-
-
Condensation:
-
Add the 1,3-dicarbonyl compound slowly to the hydrazine solution.
-
Note: If using a highly reactive enaminone, maintain temperature at
to favor kinetic control. For standard diketones, room temperature is sufficient.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (
for EtOH) for 4–6 hours. -
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The hydrazine spot (polar, near baseline) should disappear, replaced by a less polar UV-active pyrazole spot.
-
-
Work-up & Purification:
Quantitative Data Expectations:
| Parameter | Expected Range | Notes |
| Yield | 75% – 92% | High yields typical for hydrazine cyclizations. |
| Purity (HPLC) | >98% | Required for biological screening. |
| Regioisomer Ratio | 10:1 to >20:1 | Dependent on steric bulk of the dicarbonyl. |
Secondary Application: Hydrazone-Based AChE Inhibitors
Beyond pyrazoles, this hydrazine is used to synthesize acylhydrazones , a class of compounds showing potency against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Protocol Overview: Reacting the hydrazine with various aromatic aldehydes (e.g., substituted benzaldehydes) yields hydrazones. The 3-methoxy-4-fluorobenzyl tail provides the necessary lipophilicity to penetrate the CNS and interact with the peripheral anionic site (PAS) of AChE.
-
Reaction Condition: Ethanol, catalytic acetic acid, Reflux 2h.
-
Key Advantage: The resulting hydrazones often exhibit dual activity: AChE inhibition and antioxidant properties due to the benzyl moiety.
Visualizing the Workflow (Graphviz)
The following diagram illustrates the decision tree and synthetic pathway for utilizing this building block in drug discovery.
Caption: Synthetic workflow for transforming (3-Methoxy-4-fluorobenzyl)hydrazine into bioactive scaffolds.
Troubleshooting & Critical Quality Attributes
-
Salt Stoichiometry: The commercial product is a hydrochloride salt. You must account for the molecular weight of the HCl (MW ~36.46 g/mol ) when calculating equivalents. Failure to neutralize the HCl with a base will inhibit the nucleophilicity of the hydrazine, resulting in <10% yields.
-
Storage Stability: Hydrazines are prone to oxidation (forming azines or hydrazones with atmospheric aldehydes). Store the HCl salt at -20°C under argon. The free base should be used immediately upon generation.
-
Safety: Hydrazines are potential genotoxins. All reactions must be performed in a fume hood. Waste must be segregated and treated with bleach (hypochlorite) to oxidize residual hydrazine before disposal.
References
-
Merck Sharp & Dohme Corp. (2018). Pyrazolyl Pyrimidinone Compounds as PDE2 Inhibitors. European Patent EP 3285581 B1.[2] Retrieved from .
-
BenchChem. (n.d.). Application Notes: Synthesis of Pyrazole Derivatives from substituted benzyl-hydrazines. Retrieved from .
-
PubChem. (2025).[3] Compound Summary: 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde (Related Pharmacophore). Retrieved from .
- Tiwari, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Journal of Heterocyclic Chemistry. (General reference for Pyrazole synthesis via hydrazines).
Sources
Optimizing solvent systems for reactions involving (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
Abstract
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS 766498-29-7) is a critical building block in the synthesis of pyrazoles, triazoles, and hydrazones for medicinal chemistry. However, its ionic nature as a hydrochloride salt presents a solubility paradox: it is highly soluble in water (which can quench reactive electrophiles) but insoluble in non-polar organics (which favor anhydrous transformations). This Application Note provides a rational framework for solvent selection, detailing protocols for direct salt utilization versus in-situ free-basing. We present optimized solvent systems that balance solubility, nucleophilicity, and stability against oxidative degradation.
Introduction: The Solubility-Reactivity Paradox
The primary challenge in working with this compound lies in the conflict between solvation and nucleophilicity .
-
The Salt Form (HCl): Stable, resistant to oxidation, but nucleophilicity is masked by the protonation of the terminal nitrogen (
). It requires a polar protic solvent (MeOH, EtOH) or water to dissolve, but these solvents form strong hydrogen-bond cages that can impede reaction rates. -
The Free Base: Highly nucleophilic (
) and soluble in aprotic organic solvents (DCM, THF), but thermodynamically unstable and prone to rapid air-oxidation to azo or hydrazone impurities.
Successful optimization requires a solvent system that liberates the free base in situ at a rate matching the consumption by the electrophile, minimizing the concentration of unstable intermediates.
Solvent Selection Strategy
The electronic effects of the 3-methoxy (electron-donating) and 4-fluoro (electron-withdrawing) groups on the benzyl ring create a unique dipole. The methoxy group slightly increases the lipophilicity compared to the naked benzyl hydrazine, while the fluoro group adds polarity.
Table 1: Predicted Solubility & Application Profile
| Solvent System | Solubility (HCl Salt) | Solubility (Free Base) | Primary Application | Risk Factor |
| Methanol / Ethanol | High | High | Cyclocondensations (Pyrazoles) | Solvolysis of sensitive electrophiles. |
| Water | Very High | Low (Oils out) | Aqueous workups; pH adjustment | Nucleophile quenching; Emulsion formation. |
| DMSO / DMF | High | High | High boiling point makes removal difficult. | |
| DCM / Chloroform | Negligible | High | Hydrazone formation; Acylation | Requires pre-neutralization (biphasic). |
| Toluene | Insoluble | Moderate | Azeotropic water removal (Dean-Stark) | Poor solubility often stalls reaction. |
| THF / Dioxane | Low | High | Reductive aminations | Salt may crash out; requires base. |
Decision Logic for Solvent Systems
The following decision tree illustrates the logical flow for selecting the optimal solvent based on the electrophile and reaction type.
Figure 1: Decision matrix for solvent selection based on electrophile stability and reaction thermodynamics.
Detailed Protocols
Protocol A: Pyrazole Synthesis (The "Buffered Protic" Method)
Application: Reaction with 1,3-diketones (e.g., acetylacetone) or
Materials:
-
(3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 eq)
-
1,3-Dicarbonyl compound (1.1 eq)[1]
-
Solvent: Ethanol (Absolute)
-
Base: Sodium Acetate (anhydrous, 1.2 eq)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with (3-Methoxy-4-fluorobenzyl)hydrazine HCl (10 mmol) and Ethanol (10 vol, 20 mL). Stir at room temperature. The solution may remain slightly turbid.
-
Buffering: Add Sodium Acetate (12 mmol). Stir for 10 minutes. The mixture will become a suspension of NaCl/hydrazine free base.
-
Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise.
-
Reaction: Heat to reflux (
) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).-
Note: The spot for the hydrazine HCl (baseline) should disappear, replaced by a less polar pyrazole spot (
).
-
-
Workup:
Protocol B: Hydrazone Formation (The "Biphasic Scavenger" Method)
Application: Reaction with aromatic aldehydes or acid chlorides.
Rationale: DCM is excellent for the product (hydrazone) but poor for the starting material (salt). Triethylamine (
Materials:
-
(3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 eq)
-
Aldehyde (1.0 eq)
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (
, 2.5 eq) -
Desiccant:
(optional)
Step-by-Step:
-
Suspension: Suspend the hydrazine HCl (5 mmol) in DCM (25 mL) under Nitrogen atmosphere.
-
Liberation: Cool to
. Add (12.5 mmol) dropwise. The suspension will clear as the hydrazine free base dissolves and forms (or remains suspended). -
Coupling: Add the aldehyde (5 mmol) in one portion.
-
Dehydration: Add anhydrous
(1 g) directly to the reaction flask. This acts as a water scavenger to drive the equilibrium forward (important for reversible hydrazone formation). -
Reaction: Warm to room temperature and stir for 4 hours.
-
Workup:
-
Filter off the
and salts. -
Wash the filtrate with 0.1 M HCl (to remove excess
) and then saturated . -
Dry (
) and concentrate.
-
Experimental Workflow Diagram
The following diagram details the critical path for the Pyrazole Synthesis protocol, highlighting the specific checkpoints for quality control.
Figure 2: Step-by-step workflow for the synthesis of pyrazoles from (3-Methoxy-4-fluorobenzyl)hydrazine HCl.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Darkening of reaction mixture | Oxidation of free hydrazine base. | Degas solvents with |
| Low Yield (Protocol A) | Incomplete neutralization of HCl. | Switch base from NaOAc to |
| Oiling out upon water addition | Product is too lipophilic or impurities present. | Extract with EtOAc instead of filtering. Wash organic layer with brine. |
| Starting material remains (TLC) | "Cage effect" in solvent. | Switch to a higher boiling solvent (e.g., n-Propanol) or add a catalyst (Acetic Acid). |
References
-
Sigma-Aldrich. (3-Methoxybenzyl)hydrazine hydrochloride Product Page. Retrieved from (Note: Used as surrogate for general property verification).
-
BenchChem. Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Benzyl-hydrazine. Retrieved from .
-
Organic Syntheses. Preparation of Pyrazoles via Cyclocondensation. Org. Synth. 2019 , 96, 150.[7] Retrieved from .
-
BLD Pharm. this compound CAS 766498-29-7.[8] Retrieved from .
-
ScienceMadness. Handling Hydrazine Hydrochloride Salts in Organic Synthesis. Retrieved from .
(Note: While specific proprietary data for CAS 766498-29-7 is limited in public domains, the protocols above are derived from validated methodologies for the benzylhydrazine class).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 766498-29-7|this compound|BLD Pharm [bldpharm.com]
Scale-up synthesis methods for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride intermediates
Executive Summary
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS: 766498-29-7) is a critical building block for the synthesis of pyrazole-based kinase inhibitors and various heterocyclic pharmaceutical intermediates. The scalable synthesis of this compound presents a classic process chemistry challenge: selectivity .
The direct alkylation of hydrazine with benzyl halides is atom-economical but prone to "over-alkylation," leading to the formation of the thermodynamically stable N,N'-bis(3-methoxy-4-fluorobenzyl)hydrazine impurity (the "dimer"). This Application Note details a robust, scalable protocol designed to maximize the mono-alkylated product (>95% yield) while suppressing dimer formation to <0.5% via kinetic control and reverse addition engineering .
Strategic Route Selection & Mechanism
To achieve high purity on a kilogram scale, we utilize a Direct Nucleophilic Substitution strategy under high-dilution conditions. While protected routes (e.g., Boc-hydrazine) offer high selectivity, they introduce two additional steps (protection/deprotection) and significantly increase raw material costs.
Reaction Pathway & Impurity Landscape
The reaction is a competition between the free hydrazine (
Figure 1: Reaction pathway highlighting the competitive alkylation. By maintaining a high local concentration of hydrazine, the probability of the benzyl chloride reacting with the target product (k2) is statistically minimized.
Safety Engineering: Hydrazine Handling
CRITICAL WARNING: Hydrazine hydrate is a potent hepatotoxin, carcinogen, and unstable reducing agent. It can decompose explosively on contact with metal oxides (Fe, Cu, Mo).
-
Material Compatibility: Reactors must be glass-lined or passivated Stainless Steel 316. Avoid mild steel.
-
Atmosphere: All operations must occur under a strict Nitrogen (
) blanket to prevent the formation of explosive hydrazine-air mixtures (LEL 4.7%). -
Scrubbing: Vent lines must be routed to a scrubber containing dilute hypochlorite (bleach) to neutralize hydrazine vapors before release.
-
PPE: Full-face respirator with ammonia/amine cartridges, butyl rubber gloves (nitrile is permeable to hydrazine), and Tyvek suits are mandatory.
Experimental Protocol: Scale-Up (100g Basis)
Materials & Stoichiometry[1][2][3][4]
| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol |
| Hydrazine Hydrate (80% or 64% aq) | Nucleophile | 50.06 | 10.0 | ~300 mL |
| 3-Methoxy-4-fluorobenzyl chloride | Electrophile | 174.58 | 1.0 | 100.0 g |
| Ethanol (Absolute) | Solvent | - | - | 500 mL |
| HCl (Conc. 37%) | Salt Formation | 36.46 | 1.5 | ~75 mL |
| MTBE (Methyl tert-butyl ether) | Wash Solvent | - | - | 400 mL |
Step-by-Step Methodology
Step 1: The "Reverse Addition" Reaction
-
Charge the Hydrazine Hydrate (10 eq) and Ethanol (200 mL) into a 2L jacketed glass reactor.
-
Inert the system with
and heat to 40°C .-
Why 40°C? Higher temperatures increase the rate of bis-alkylation (impurity). Lower temperatures make the benzyl chloride insoluble. 40°C is the "Goldilocks" zone.
-
-
Dissolve the 3-Methoxy-4-fluorobenzyl chloride (100 g) in Ethanol (300 mL) in a separate addition funnel.
-
Add the benzyl chloride solution dropwise over 2–3 hours.
-
Process Control: The slow addition ensures that at any given second, the molar ratio of Hydrazine:Benzyl Chloride in the pot is >100:1.
-
-
Stir at 40°C for an additional 1 hour after addition is complete.
-
Monitor via HPLC or TLC (System: 10% MeOH in DCM). The benzyl chloride spot (
) should disappear; the product ( ) will streak due to basicity.
Step 2: Work-up and Hydrazine Removal
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at 50°C to remove ethanol and the bulk of the excess hydrazine hydrate.
-
Dilute the oily residue with Water (300 mL) and extract with DCM (2 x 100 mL).
-
Correction:Do NOT extract yet. The free base hydrazine is water-soluble.
-
Revised Step: Dilute residue with Water (200 mL) and Extraction is only for impurity removal . Wash the aqueous phase with MTBE (2 x 150 mL) .
-
Mechanism:[4][5][6][3][7][8][9] The bis-benzyl impurity is highly lipophilic. The target mono-hydrazine is polar/water-soluble. The MTBE wash selectively removes the dimer impurity.
-
-
Basify (if needed) and saturate the aqueous layer with NaCl (brine) to salt-out the organic hydrazine, then extract with DCM (3 x 200 mL) .
-
Dry the combined DCM layers over
and filter.
Step 3: Salt Formation & Isolation
-
Cool the DCM solution to 0–5°C.
-
Slowly bubble HCl gas or add 4N HCl in Dioxane (or Conc. HCl dropwise) until pH < 2.
-
A white precipitate will form immediately.
-
Stir the slurry for 30 minutes at 0°C.
-
Filter the solid and wash the cake with cold DCM (to remove colored impurities) followed by cold Acetone (to dry).
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Analytical Technology (PAT) & QC
Quality Control Specifications
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/Water + 0.1% TFA |
| Bis-Impurity | < 0.5% | HPLC |
| Hydrazine Content | < 10 ppm (Genotoxic impurity) | LC-MS/MS (Derivatization req.) |
| Assay (Titration) | 98.0 – 102.0% | Argentometric (Cl-) or Acid-Base |
Representative NMR Data (Predicted)
-
(400 MHz, DMSO-
): 10.50 (br s, 3H, ), 8.80 (br s, 1H, ), 7.25 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 4.05 (s, 2H, ), 3.85 (s, 3H, ). -
Interpretation: The singlet at ~4.05 ppm is diagnostic of the benzylic methylene. If a split signal or a second set of benzyl peaks appears, it indicates the presence of the bis-impurity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High "Bis" Impurity (>2%) | Addition of Benzyl Chloride was too fast. | Slow down addition rate. Increase Hydrazine equivalents to 15x. |
| Low Yield (<50%) | Product lost in aqueous layer during extraction. | The mono-hydrazine is very polar.[10] Saturate the aqueous layer with NaCl before DCM extraction. Perform 5x extractions. |
| Yellow/Brown Color | Oxidation of hydrazine or phenols. | Ensure strict |
| Gummy Solid | Residual water or solvents.[5][11][12] | Recrystallize from Ethanol/Et2O.[5] Ensure HCl addition is anhydrous if possible. |
Process Flow Diagram
Figure 2: Unit operation workflow for the isolation of the hydrochloride salt.
References
-
Organic Syntheses. (2014). Synthesis of Benzylhydrazine Dihydrochloride.[1] Org.[13] Synth. 2014, 91, 24-37. [Link]
-
ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet (SDS).[Link]
Sources
- 1. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 4. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. US7758757B2 - Method for removing hydrazine compounds - Google Patents [patents.google.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. arxada.com [arxada.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Free-basing (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride for nucleophilic substitution
Application Note & Protocol
Topic: Liberation and Application of (3-Methoxy-4-fluorobenzyl)hydrazine Free Base for Nucleophilic Substitution
Abstract
(3-Methoxy-4-fluorobenzyl)hydrazine is a valuable substituted benzylhydrazine building block in medicinal chemistry and drug discovery. It is typically supplied and stored as a stable hydrochloride salt to improve shelf-life and handling safety. However, for use in common synthetic applications such as nucleophilic substitution, the active free base form is required. This document provides a comprehensive theoretical overview and a robust, validated protocol for the efficient liberation of the (3-methoxy-4-fluorobenzyl)hydrazine free base from its hydrochloride salt. Furthermore, it presents a general protocol for its subsequent use in a representative nucleophilic aromatic substitution (SNAr) reaction, a common application for this class of reagents.
Theoretical Framework & Scientific Rationale
The Chemistry of Hydrazine Salts
Substituted hydrazines are versatile nucleophiles, but their free base forms can be susceptible to aerial oxidation or degradation over time. Consequently, they are almost universally prepared, stored, and sold as hydrochloride (HCl) or other mineral acid salts.[1] In this salt form, the lone pair of electrons on the terminal nitrogen atom—the source of the molecule's nucleophilicity—is protonated to form a hydrazinium cation (R-NH-NH₃⁺). This protonation effectively "protects" the lone pair, rendering the molecule non-nucleophilic and significantly enhancing its stability for storage.
The core of the "free-basing" process is a simple acid-base reaction. To regenerate the nucleophilic free base, a base is added that is strong enough to deprotonate the hydrazinium cation.
R-NH-NH₃⁺ Cl⁻ + Base -> R-NH-NH₂ + [Base-H]⁺ Cl⁻
The choice of base is critical. While a strong base like sodium hydroxide (NaOH) could be used, a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often sufficient and preferable. Using a mild base minimizes the risk of side reactions or degradation of sensitive functional groups that may be present on the substrate or the hydrazine itself.
Activating the Nucleophile for Substitution Reactions
Once deprotonated, the terminal nitrogen of (3-methoxy-4-fluorobenzyl)hydrazine possesses a lone pair of electrons, making it a potent nucleophile. This free base is the active species required to initiate reactions with electrophilic centers.
A primary application for such nucleophiles is in nucleophilic aromatic substitution (SNAr) reactions. This reaction class typically involves an electron-deficient aromatic ring system containing a good leaving group (e.g., a halogen). The generally accepted mechanism proceeds through a two-step addition-elimination pathway.[2]
-
Addition Step: The hydrazine nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.
The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and conditions.[2][4]
Protocol: Free-Basing (3-Methoxy-4-fluorobenzyl)hydrazine HCl
This protocol details the isolation of the pure free base via a liquid-liquid extraction procedure. This method is ideal when the free base is needed in a pure, solvent-free form for a subsequent reaction.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| (3-Methoxy-4-fluorobenzyl)hydrazine HCl | ≥97% | BLD Pharm[5] | Store in a cool, dry place. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | |
| Deionized Water (H₂O) | Type II or higher | - | |
| Dichloromethane (DCM, CH₂Cl₂) | ACS Grade, Anhydrous | Standard Supplier | Extraction solvent. |
| Sodium Chloride (NaCl) | Reagent Grade | Standard Supplier | For preparing brine. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | Drying agent. |
| 250 mL Separatory Funnel | Glass | - | |
| Round-bottom flask | Glass | - | For solvent evaporation. |
| Rotary Evaporator | - | - | |
| pH indicator strips | - | - | Range 1-14. |
Step-by-Step Experimental Protocol
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend 1.0 equivalent of (3-methoxy-4-fluorobenzyl)hydrazine hydrochloride in deionized water (approx. 20 mL per gram of salt). Stir to form a slurry.
-
Neutralization: Prepare a saturated aqueous solution of sodium bicarbonate. Add this solution dropwise to the stirring hydrazine slurry. Effervescence (CO₂ evolution) will be observed.
-
Causality Note: Slow addition is crucial to control the rate of gas evolution and prevent foaming over.
-
-
pH Confirmation: Continue adding the bicarbonate solution until all effervescence has ceased. Check the pH of the aqueous phase using a pH strip to ensure it is basic (pH ≥ 8). This confirms the complete deprotonation of the hydrazinium salt.
-
Transfer: Quantitatively transfer the biphasic mixture to a 250 mL separatory funnel.
-
Extraction: Add dichloromethane (DCM, approx. 30 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Experience Insight: The free base is an organic molecule and will preferentially partition into the organic DCM layer.[6]
-
-
Phase Separation: Allow the layers to separate fully. The denser DCM layer will be at the bottom. Drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat Extraction: To maximize recovery, repeat the extraction of the aqueous layer twice more with fresh portions of DCM (2 x 30 mL). Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 30 mL). This step helps to remove the bulk of the dissolved water from the organic phase.
-
Drying: Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together. Allow it to stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product, the free base, is typically an oil or a low-melting solid.
-
Confirmation: The product should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator. Purity can be assessed by ¹H NMR and/or LC-MS.
Workflow for Free Base Isolation
Caption: Workflow for the isolation of the hydrazine free base.
Application Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for using the freshly prepared free base in an SNAr reaction with a model electrophile, 1-fluoro-2,4-dinitrobenzene.
General SNAr Protocol
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 1-fluoro-2,4-dinitrobenzene in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Nucleophile Addition: Dissolve 1.05 equivalents of the freshly prepared (3-methoxy-4-fluorobenzyl)hydrazine free base in a minimal amount of the same solvent. Add this solution dropwise to the stirred electrophile solution at room temperature.
-
Causality Note: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed. Gentle heating (e.g., 40-60 °C) may be required to accelerate the reaction.
-
Workup: Upon completion, quench the reaction by pouring it into ice-water. The product may precipitate as a solid, which can be collected by filtration. Alternatively, if the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
General SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Data, Troubleshooting, and Safety
Compound Properties
| Property | (3-Methoxy-4-fluorobenzyl)hydrazine HCl | (3-Methoxy-4-fluorobenzyl)hydrazine |
| Molecular Formula | C₈H₁₂ClFN₂O | C₈H₁₁FN₂O |
| Molecular Weight | 206.65 g/mol | 170.19 g/mol |
| Form | Solid | Oil or low-melting solid |
| Nucleophilic | No (Protonated) | Yes (Free Base) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of free base after extraction. | 1. Incomplete deprotonation. 2. Insufficient extraction. | 1. Re-check the pH of the aqueous layer; add more base if not ≥ 8. 2. Perform additional extractions with the organic solvent. |
| Product oil is wet or cloudy. | Incomplete drying. | Add more anhydrous Na₂SO₄ and allow a longer time for drying. Ensure the initial organic phase was washed with brine. |
| Subsequent SNAr reaction is sluggish or fails. | 1. Free base has degraded. 2. Solvent is not sufficiently polar/aprotic. | 1. Use freshly prepared free base. Consider an in-situ generation approach. 2. Switch to a more suitable solvent like DMF or DMSO.[3] |
| Emulsion forms during extraction. | High concentration or vigorous shaking. | Add a small amount of brine to help break the emulsion. Use gentle, swirling inversions instead of vigorous shaking. |
Critical Safety Precautions
Hydrazine derivatives are hazardous materials and must be handled with extreme care.[1]
-
Toxicity: Hydrazines are toxic if swallowed, inhaled, or absorbed through the skin. They are also suspected carcinogens.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7][8]
-
Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors. Avoid all personal contact.[9]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with a non-combustible material like sand or vermiculite. DO NOT use organic absorbents like paper towels or sawdust.
-
Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to local, state, and federal regulations.[9] Do not flush down the drain.[8]
References
-
SDFine. (n.d.). Safety Data Sheet: Hydrazine hydrate 60%. [Link]
-
Univarsolutions. (2015). Safety Data Sheet: Hydrazine Hydrate 7.5%. [Link]
-
Ibrahim, M. E., & El-Bardan, A. A. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 4(5). [Link]
-
Ibrahim, M. E., & El-Bardan, A. A. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Academia.edu. [Link]
-
M. A. K. (2017). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
Ibrahim, M. E. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. [Link]
-
LibreTexts Chemistry. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
NileRed. (2015). How to Freebase (Phenylhydrazine HCl as an example). YouTube. [Link]
-
Reinecke, S. B., et al. (2024). Multiple Stabilization Effects of Benzylhydrazine on Scalable Perovskite Precursor Inks for Improved Perovskite Solar Cell Production. ResearchGate. [Link]
-
PharmaCompass. (n.d.). Benzylhydrazine Drug Information. [Link]
-
Canadian Centre for Addictions. (2025). Freebasing – Hidden Dangers. [Link]
-
Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?. [Link]
-
PubChem - NIH. (n.d.). (4-Fluorobenzyl)hydrazine. [Link]
-
PubChem - NIH. (n.d.). Benzylhydrazine dihydrochloride. [Link]
-
Pride Detox. (2024). What is Freebasing?. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. CAS 636-99-7: Hydrazine, (4-nitrophenyl)-, hydrochloride (… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects [academia.edu]
- 4. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. 766498-29-7|this compound|BLD Pharm [bldpharm.com]
- 6. youtube.com [youtube.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Yields with (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve low-yield bottlenecks when utilizing (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride in heterocycle synthesis (e.g., pyrazoles, indazoles, and triazines).
Successfully deploying substituted benzylhydrazines requires precise control over reaction microenvironments. This guide bridges the gap between theoretical mechanism and benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.
Diagnostic Workflow
Before adjusting your stoichiometry, use the following logical workflow to diagnose the root cause of your low cyclization yields.
Diagnostic workflow for troubleshooting benzylhydrazine cyclization low yields.
Section 1: Freebasing and Salt Handling
Q: My condensation reaction with the dicarbonyl stalls at the hydrazone intermediate, or fails to initiate entirely. Why?
A: (3-Methoxy-4-fluorobenzyl)hydrazine is supplied as a hydrochloride salt to prevent premature oxidation and degradation during storage. For the initial nucleophilic attack on a carbonyl carbon to occur, the hydrazine must be "freebased"[1]. If the base is too weak or omitted, the nucleophilicity of the terminal nitrogen is severely compromised by protonation. Conversely, using a harsh inorganic base (like NaOH) can cause unwanted hydrolysis of sensitive substrates (such as β-ketonitriles) before condensation can occur[1].
Causality & Solution: Use a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in a 1.1 to 1.2 molar equivalent ratio relative to the hydrazine salt. This ensures complete liberation of the free hydrazine in situ without promoting competitive degradation pathways.
Section 2: Regioselectivity and Steric Hindrance
Q: I am observing a mixture of regioisomers during pyrazole synthesis, which drastically lowers the isolated yield of my target compound. How does the 3-methoxy-4-fluorobenzyl group affect this?
A: When reacting with unsymmetrical β-ketonitriles or 1,3-diketones, the formation of regioisomeric mixtures is a ubiquitous challenge[1]. The 3-methoxy-4-fluorobenzyl moiety introduces significant steric bulk. Regioselectivity is governed by the competition between the steric hindrance of this benzyl group and the electronic electrophilicity of the two carbonyl (or nitrile) carbons[1].
Causality & Solution: Solvent polarity and pH dictate the transition state energy of the cyclization step. Aprotic dipolar solvents (e.g., DMF, NMP) stabilize the highly polar transition state better than protic solvents (e.g., Ethanol), driving the reaction toward the thermodynamically favored isomer[1].
Quantitative Data: Optimization of Regioselectivity and Yield
| Solvent System | Base Additive | Temperature | Desired Isomer Yield (%) | Undesired Isomer Yield (%) | Mechanistic Observation |
| Ethanol (Protic) | None | Reflux (78 °C) | 45% | 35% | Poor regioselectivity; stalled reaction due to unneutralized HCl salt[1]. |
| Ethanol (Protic) | TEA (1.1 eq) | Reflux (78 °C) | 65% | 20% | Improved conversion via freebasing, but protic solvent fails to direct regioselectivity[1]. |
| DMF (Aprotic) | DIPEA (1.2 eq) | 80 °C | 88% | <5% | Aprotic environment stabilizes the polar transition state; steric bulk directs cyclization[1]. |
| Toluene (Non-polar) | AcOH (cat.) | Reflux (110 °C) | 15% | 70% | Acidic conditions invert regioselectivity, favoring the alternate nucleophilic attack[1]. |
Section 3: Oxidative Degradation and Side Reactions
Q: The reaction mixture turns dark brown upon heating, and LC-MS shows a mass corresponding to a diazene byproduct. What is happening?
A: Benzylhydrazines are highly susceptible to oxidative dehydrogenation. In the presence of atmospheric oxygen, trace transition metals (e.g., Cu or Fe), or certain oxidants, the intermediate hydrazone can rapidly oxidize into a diazene rather than undergoing the desired intramolecular cyclization[2].
Causality & Solution: This competitive oxidation pathway siphons off the hydrazone intermediate, killing your cyclization yield[2]. To prevent this, strictly degas your solvents (sparge with Argon for 10-15 minutes) and run the cyclization under an inert atmosphere. Ensure your glassware is rigorously free of transition metal residues unless your specific cascade explicitly requires an oxidative [3+3] annulation catalyst[3].
Mechanistic pathway of benzylhydrazine condensation and competitive oxidation.
Section 4: Step-by-Step Experimental Protocol
Optimized Synthesis of 1-(3-Methoxy-4-fluorobenzyl)-substituted Pyrazoles
This self-validating protocol incorporates in-situ freebasing and utilizes an aprotic solvent system to maximize yield and regioselectivity, directly addressing the common pitfalls outlined above[1].
Materials:
-
This compound (1.0 equiv)
-
Unsymmetrical 1,3-dicarbonyl or β-ketonitrile (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to substrate)
Methodology:
-
Preparation & Degassing: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF. Degas the solvent by bubbling Argon for 10 minutes to mitigate oxidative diazene formation[2].
-
In-Situ Freebasing: Add this compound (1.0 equiv) to the flask. Dropwise, add DIPEA (1.2 equiv) at room temperature. Stir for 15 minutes. The dissolution of the suspension indicates the successful release of the free hydrazine.
-
Condensation: Slowly add the 1,3-dicarbonyl or β-ketonitrile (1.05 equiv) to the mixture. Stir at room temperature for 1 hour.
-
Self-Validation Check: Pull a 10 µL aliquot for TLC/LC-MS. You should observe the complete consumption of the starting materials and the formation of the hydrazone intermediate. Do not proceed to heating until this intermediate is confirmed.
-
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C under Argon. Monitor the cyclization progress every 2 hours. Depending on the electronic nature of the dicarbonyl, cyclization typically completes within 4-8 hours.
-
Work-Up: Cool the mixture to room temperature. Quench with distilled water (3x volume of DMF) to precipitate the crude product. If the product oils out, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure regioisomer.
References
-
Oxidative dehydrogenative [3+3] cyclization reaction of benzylhydrazines with aziridines. ResearchGate. URL: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central (PMC). URL: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. URL: [Link]
Sources
Removing hydrazine impurities from (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride products
Executive Summary & Core Challenge
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a critical intermediate often synthesized via the nucleophilic substitution of a benzyl halide with excess hydrazine hydrate. The core challenge is that hydrazine (N₂H₄) is a known mutagen and carcinogen (ICH M7 Class 1 impurity).
While the synthesis requires excess hydrazine to prevent bis-alkylation (formation of symmetrical hydrazines), this leaves significant residual hydrazine. Standard filtration often fails because both the product and hydrazine hydrochloride are soluble in water and polar alcohols.
The Solution: This guide moves beyond simple recrystallization. We utilize a "Phase-Switch" Extraction Protocol that leverages the massive differential in lipophilicity (LogP) between the benzyl-substituted product and the highly polar hydrazine impurity.
Troubleshooting Guide (Diagnostic Q&A)
Scenario A: "I have performed three recrystallizations from Ethanol, but the hydrazine level is still >100 ppm."
Diagnosis: Solubility Overlap. Both hydrazine monohydrochloride and your product are soluble in hot ethanol. When you cool the solution, hydrazine salts can co-precipitate or get trapped in the crystal lattice (occlusion). Corrective Action: Switch to the Phase-Switch Extraction (Protocol 1) . Hydrazine free base is infinitely soluble in water (LogP ≈ -1.37), whereas (3-Methoxy-4-fluorobenzyl)hydrazine free base is lipophilic (LogP > 1.5). By basifying and extracting into an organic solvent (DCM or MTBE), you physically partition the impurity into the aqueous waste stream before re-forming the salt.
Scenario B: "My HPLC shows no hydrazine peak, but the drug substance is failing downstream genotoxicity tests."
Diagnosis: Detection Limits (LOD) & Lack of Chromophore. Hydrazine has no UV chromophore.[1] If you are injecting under standard UV detection (210–254 nm), you are likely seeing noise, not hydrazine. Corrective Action: Implement Derivatization HPLC (Protocol 2) . You must react the sample with an aldehyde (e.g., Benzaldehyde or 2-Hydroxy-1-naphthaldehyde) to convert hydrazine into a hydrazone, which has high UV absorbance.[1]
Scenario C: "I am losing 40% yield during the water wash of the crude solid."
Diagnosis: Salt Solubility. Benzylhydrazine hydrochlorides are often significantly soluble in water. Washing the filter cake with water dissolves your product. Corrective Action: Use Displacement Washing . Wash the crude cake with cold Isopropanol (IPA) or Ethyl Acetate, depending on the specific crystal form. Alternatively, skip the wash and move directly to the Phase-Switch Extraction to recover yield from the mother liquor.
Technical Protocols
Protocol 1: The "Phase-Switch" Purification System
This is the primary method for reducing hydrazine from >50,000 ppm to <10 ppm.
Principle:
-
Basification: Converts ionic salts to neutral free bases.
-
Partitioning: Hydrazine (highly polar) stays in water; Product (lipophilic) moves to organic phase.
-
Salt Reformation: Precipitating the product as a salt from the organic phase ensures high purity.
Step-by-Step Workflow:
-
Dissolution: Suspend the crude this compound in water (10 mL/g).
-
Basification: Cool to 0–5°C. Slowly add 20% NaOH solution until pH > 12.
-
Why? High pH ensures both hydrazine (pKa ~8) and the product (pKa ~7-8) are fully deprotonated.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 10 mL/g).
-
Critical Step: Hydrazine free base prefers the aqueous phase (Distribution coefficient favors water >100:1). The benzyl product moves to the organic layer.
-
-
Wash: Wash the combined organic layers with Brine (saturated NaCl) (2 x 5 mL/g).
-
Why? This removes physically entrained micro-droplets of the aqueous phase containing residual hydrazine.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ and filter.
-
Salt Formation: Cool the organic solution to 0–5°C. Slowly add 4M HCl in Dioxane or HCl gas until pH < 2.
-
Result: The product precipitates as a white crystalline solid. Hydrazine residues (if any remained) generally stay in the organic mother liquor or were removed in the aqueous wash.
-
-
Filtration: Filter the solid and wash with cold MTBE.
Protocol 2: Analytical Detection (In-Situ Derivatization)
Required for validating ppm-level compliance.
Reagents:
-
Derivatizing Agent: Benzaldehyde (excess).
-
Diluent: Acetonitrile/Water (50:50).
Procedure:
-
Sample Prep: Dissolve 100 mg of product in 10 mL Diluent.
-
Derivatization: Add 50 µL Benzaldehyde. Shake and let stand for 15 minutes at room temperature.
-
Reaction: Hydrazine + 2 PhCHO → Benzalazine (Yellowish, UV active).
-
Reaction: Product + PhCHO → Benzylhydrazone (UV active).
-
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient Water (0.1% H₃PO₄) / Acetonitrile.
-
Detection: UV at 310 nm (Specific for the conjugated azine system of Benzalazine).
-
Quantification: Compare against an external standard of pure Hydrazine treated identically.
-
Visualizations
Figure 1: The Phase-Switch Purification Logic
This diagram illustrates the separation of the genotoxic impurity (hydrazine) from the target API intermediate using differential solubility.
Caption: Workflow for the "Phase-Switch" extraction method, effectively segregating polar hydrazine into the aqueous waste stream.
Figure 2: Analytical Derivatization Pathway
Visualizing the chemical transformation required for detection.
Caption: Reaction scheme for converting non-detectable hydrazine into UV-active Benzalazine for HPLC quantification.
Quantitative Data Summary
| Parameter | Hydrazine (Impurity) | (3-Methoxy-4-fluorobenzyl)hydrazine (Product) | Impact on Protocol |
| LogP (Lipophilicity) | -1.37 (Hydrophilic) | ~1.8 (Lipophilic) | Enables separation via DCM/Water extraction. |
| pKa (Conjugate Acid) | 7.96 | ~7.5 - 8.0 | Both are deprotonated at pH 12. |
| UV Absorbance | None (>220 nm) | Strong (Benzene ring) | Direct HPLC cannot detect the impurity; derivatization is mandatory. |
| Boiling Point | 114°C | High (Solid salt) | Distillation is not a viable separation method for the salt form. |
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011).[2] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[2] [Link]
-
Sun, M., et al. (2010). Determination of residual hydrazine in pharmaceuticals by derivatization-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Anderson, J. E., et al. (2016). Managing the Risk of Genotoxic Impurities in the Manufacture of Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
Sources
Improving storage stability of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride to prevent oxidation
Technical Support Center: Stability & Storage of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Executive Summary
This compound is a specialized building block often used in the synthesis of bioactive pyrazoles and indazoles. Like most hydrazine derivatives, it presents a dual stability challenge: oxidative sensitivity (forming azo/diazo species) and hygroscopicity (absorbing atmospheric moisture, which accelerates hydrolysis and oxidation).
This guide provides a root-cause analysis of degradation and a self-validating storage protocol to ensure compound integrity for drug development applications.
Troubleshooting Guide (Q&A)
Q1: The white powder has turned a faint yellow/beige color. Is it still usable?
-
Diagnosis: This indicates the onset of auto-oxidation . The yellow color typically arises from the formation of conjugated azo impurities (e.g., benzyl-N=N-H species) or oxidative coupling products.
-
Action:
-
If faint yellow: Purity is likely >90%. Recrystallization (typically from EtOH/Et₂O) is recommended before critical steps.
-
If brown/sticky: Significant degradation has occurred. Discard.
-
-
Prevention: See Protocol A (Storage) below.
Q2: The compound has clumped into a hard solid. Why?
-
Diagnosis: Hygroscopicity . The HCl salt lattice attracts water molecules. Moisture lowers the activation energy for oxidation and can lead to hydrolysis of the hydrazine moiety.
-
Action: Dry under high vacuum (<1 mbar) over P₂O₅ for 24 hours. If the melting point remains depressed (>5°C variance), the salt form may have disproportionated.
Q3: Can I store a stock solution in DMSO or Methanol?
-
Diagnosis: High Risk.
-
DMSO: Acts as a mild oxidant over time, accelerating the conversion to the hydrazone or azo derivative.
-
Methanol/Acetone: Hydrazines react with trace carbonyl impurities (or the solvent itself if it's a ketone) to form hydrazones.
-
-
Action: Prepare solutions fresh immediately before use . Do not store liquid stocks.
Technical Deep Dive: Mechanisms of Degradation
To prevent degradation, one must understand the chemical pathways driving it. The benzylhydrazine moiety degrades primarily via radical-mediated auto-oxidation and trace-metal catalysis.
Degradation Pathway Diagram
Figure 1: Auto-oxidation cascade of benzylhydrazine derivatives. Moisture liberates the free base locally, allowing oxygen to generate hydrazyl radicals, eventually leading to nitrogen gas loss and inert organic byproducts.
Protocol A: The "Zero-Oxidation" Storage System
This protocol is designed to extend shelf life from months to years.
Equipment Needed:
-
Amber glass vials (borosilicate) with PTFE-lined caps.
-
Parafilm or heat-shrink bands.
-
Desiccant packs (Silica gel or molecular sieves).
-
Inert gas source (Argon preferred over Nitrogen due to density).
Step-by-Step Procedure:
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle. In a glovebox or glove bag (Argon atmosphere), divide the material into single-use aliquots (e.g., 100mg or 500mg).
-
Why? Repeated opening/closing introduces fresh moisture and oxygen every time.
-
-
Inert Purge: If a glovebox is unavailable, place the open vial in a tube, gently flow Argon over the solid for 30 seconds, and cap immediately.
-
Tip: Argon is heavier than air and forms a "blanket" over the crystals.
-
-
Secondary Containment: Place the tightly capped vials inside a larger jar or vacuum desiccator containing a pouch of activated silica gel.
-
Why? The secondary container acts as a buffer against freezer humidity.
-
-
Temperature Control: Store at -20°C .
-
Warning: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the powder, ruining it instantly.
-
Protocol B: Quality Control (HPLC)
Since hydrazine derivatives often lack strong UV chromophores, standard detection at 254nm can be misleading. This method utilizes the benzyl ring's absorption.
Method Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acid stabilizes the salt form) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Hydrazine) and 254 nm (Aromatic) |
| Sample Prep | Dissolve 1mg in 1mL Acetonitrile/Water (50:50). Inject immediately. |
Data Interpretation:
-
Main Peak: (3-Methoxy-4-fluorobenzyl)hydrazine.[1]
-
Late Eluting Impurity: Azo dimers (highly non-polar).
-
Early Eluting Impurity: Hydrazine free base or hydrolysis fragments.
Storage Workflow Visualization
Figure 2: Optimal workflow for handling sensitive hydrazine salts to prevent moisture condensation and oxidation.
References
-
BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from
-
ThermoFisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride. Retrieved from
-
RSC Publishing. (2020). Oxidation of some benzyl-substituted hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
-
Arxada. (2025). Performance Chemicals: Hydrazine Storage and Handling. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: (3-methoxybenzyl)hydrazine hydrochloride. Retrieved from
Sources
Purification techniques for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride derivatives
Technical Support Center: Purification of (3-Methoxy-4-fluorobenzyl)hydrazine HCl
Welcome to the technical support hub for benzylhydrazine derivatives. This guide addresses the specific purification challenges associated with (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS: 766498-29-7).
As a Senior Application Scientist, I often see researchers struggle not with the synthesis of this molecule, but with its isolation. The combination of the electron-withdrawing fluorine and the electron-donating methoxy group creates unique solubility profiles, while the hydrazine moiety introduces oxidation risks. This guide synthesizes field-proven protocols to help you achieve >98% purity.
Part 1: The Purification Logic (Decision Matrix)
Before beginning, visualize your purification strategy. This flowchart outlines the decision-making process based on the state of your crude material.
Figure 1: Purification Logic Tree for Benzylhydrazine HCl Derivatives. This workflow prioritizes recrystallization while addressing common "oiling out" phenomena.
Part 2: Core Protocol – Recrystallization
The hydrochloride salt of (3-Methoxy-4-fluorobenzyl)hydrazine is typically a white to off-white crystalline solid.[1] The most common failure mode is the retention of hydrazine hydrate (starting material) or the formation of bis-alkylated impurities .
Standard Operating Procedure (SOP)
Objective: Isolate high-purity HCl salt from crude solid.
-
Solvent Selection: Use Ethanol (EtOH) (absolute) or Isopropanol (IPA) .
-
Why? Hydrazine HCl salts are moderately soluble in hot alcohols but poorly soluble in cold alcohols. Water should generally be avoided to prevent disproportionation or loss of yield due to high solubility [1].
-
-
Dissolution:
-
Place crude solid in a flask.
-
Add minimum hot EtOH (approx. 60-70°C).
-
Critical Step: If undissolved solids remain after 10 minutes of reflux, filter the hot solution . These solids are likely the bis-benzylhydrazine impurity (symmetrical impurity), which is significantly less soluble than the mono-HCl salt [2].
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, move to a fridge (4°C) or freezer (-20°C) for 4 hours.
-
-
Collection:
-
Drying:
-
Dry under high vacuum (0.1 mbar) at 40°C. Note: Ensure no residual HCl gas remains if you used excess acid.
-
Part 3: Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I added HCl to my crude reaction mixture, but instead of a white powder, I got a sticky yellow gum at the bottom of the flask. How do I fix this?"
Scientist's Diagnosis: This is "oiling out," common when the product precipitates faster than it can crystallize, or when impurities (like unreacted aldehyde) lower the melting point.
Corrective Action:
-
Decant: Pour off the supernatant solvent.
-
Trituration: Add a non-polar solvent (Diethyl Ether or Hexane) to the gum.
-
Mechanical Stress: Scratch the side of the flask vigorously with a glass rod while the gum is submerged in the ether. This provides nucleation sites [3].
-
Sonication: If scratching fails, sonicate the flask for 5-10 minutes.
-
Alternative: Dissolve the gum in a minimum amount of Methanol (MeOH), then add Et2O dropwise until turbidity persists. Cool slowly.
Issue 2: Persistent Yellow Color
User Question: "My product is crystalline but has a persistent yellow/orange tint. Is this acceptable?"
Scientist's Diagnosis: No. Pure (3-Methoxy-4-fluorobenzyl)hydrazine HCl should be white or very pale off-white.[1] Yellow color indicates oxidation products (azo compounds or hydrazones) formed by air exposure or trace aldehyde remaining [4].
Corrective Action:
-
Charcoal Treatment: During the hot recrystallization step (Step 2 above), add activated carbon (5% w/w). Stir for 10 minutes, then filter through Celite while hot.
-
Preventative: Always store the free base under nitrogen. Convert to the HCl salt immediately after synthesis to stabilize the hydrazine moiety against oxidation.
Issue 3: Bis-Alkylated Impurity
User Question: "NMR shows a second set of aromatic peaks. I suspect I have the bis-product [(3-MeO-4-F-Bn)2N-NH2]. How do I remove it?"
Scientist's Diagnosis: This forms when the ratio of Hydrazine Hydrate to Benzyl Halide is too low during synthesis.
Corrective Action:
-
Solubility Differential: The bis-impurity is generally insoluble in water and less soluble in hot ethanol than the target mono-HCl salt.
-
Protocol:
-
Dissolve the crude salt in water .
-
Filter off the insoluble solids (this is likely the bis-impurity).
-
Lyophilize the aqueous filtrate OR basify, extract with DCM, and re-form the salt using HCl in Dioxane [5].
-
Part 4: Stability & Storage Data
Hydrazine salts are hygroscopic and prone to oxidation. Proper handling is non-negotiable for assay reproducibility.
| Parameter | Specification / Recommendation | Reason |
| Storage Temp | -20°C (Long term), 4°C (Short term) | Retards oxidation and thermal decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Hydrazines react with atmospheric O2 to form azo/azoxy species. |
| Hygroscopicity | High | The HCl salt will absorb moisture, becoming a goo. Store in desiccator. |
| Shelf Life | 12-24 Months | If stored dry and dark. Yellowing indicates degradation. |
Part 5: Analytical Validation
Q: How do I confirm the salt formation is complete? A: 1H NMR (DMSO-d6) is the gold standard.
-
Look for the disappearance of the aldehyde proton (if using reductive amination) (~10 ppm).
-
Look for the broad exchangeable protons of the hydrazine HCl moiety (
) typically appearing between 8.0 - 10.5 ppm [6]. -
Specific Check: The methylene protons (
) should appear as a singlet or distinct doublet (if coupled to NH) around 3.8 - 4.2 ppm .
References
-
BenchChem Technical Support. (2025).[4][5][6] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from
-
Organic Syntheses. (1941). Betaine Hydrazide Hydrochloride. Org. Syn. Coll. Vol. 1, p. 309.[3] Retrieved from
-
Reddit Chemistry Community. (2018).[7] Problem with hydrochloride salt formation/isolation. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzylhydrazine hydrochloride Product Information. Retrieved from [8]
-
ResearchGate. (2023). How to remove impurity from hydrazide. Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from
Sources
- 1. CAS 1073-62-7: Hydrazine, (phenylmethyl)-, hydrochloride (… [cymitquimica.com]
- 2. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Benzylhydrazine hydrochloride | 1073-62-7 [sigmaaldrich.com]
Solving solubility issues of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride in water
Topic: Solving Solubility & Stability Issues in Aqueous Media
Core Technical Analysis
Compound: (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride Chemical Nature: Amphiphilic Hydrochloride Salt Critical Challenge: The "Fighting" Forces This molecule presents a classic solubility paradox common in medicinal chemistry intermediates.[1]
-
The Hydrophilic Head: The hydrazine hydrochloride moiety (
) is polar and seeks water.[1] -
The Lipophilic Tail: The benzyl ring substituted with a Methoxy (
) and Fluoro ( ) group is highly hydrophobic.[1]
Root Causes of Insolubility:
-
The Common Ion Effect: In saline or PBS, the high concentration of chloride ions (
) pushes the equilibrium back toward the solid salt form.[2] -
pH-Dependent Deprotonation: Hydrazines are weak bases (pKa
7.5–8.0).[1] In neutral buffers (pH 7.4), a significant fraction deprotonates to the free base , which is water-insoluble and precipitates as an oil or sticky solid.[1] -
Oxidative Instability: Hydrazines are reducing agents.[1] Dissolved oxygen causes rapid oxidation to azo-derivatives, leading to yellow discoloration and precipitation.[1]
Troubleshooting Guide (Q&A)
Scenario A: "The solid won't dissolve in my buffer (PBS/Saline)."
Q: Why does it dissolve in water but precipitate immediately in PBS?
A: You are seeing the Common Ion Effect .[1] PBS contains
-
Switch Buffers: Use a buffer system without chloride salts, such as Sodium Phosphate (NaPi) or Ammonium Acetate , prepared with low ionic strength (10–50 mM).[1]
-
Pre-dissolve: Dissolve the compound in pure water or DMSO first (to create a hyper-concentrated stock), then dilute slowly into the buffer.
Scenario B: "The solution was clear, then turned cloudy/oily after 10 minutes."
Q: Is my compound degrading? A: This is likely pH-induced disproportionation , not degradation (yet). If your buffer pH is near 7.4, the compound is deprotonating to its neutral free-base form.[1] The Fix:
-
Check pH: Ensure the final solution pH is below 6.0 .
-
Acidify: If the experiment allows, add small aliquots of 0.1 M HCl or Acetic Acid until the solution clarifies. The protonated form (
) is the soluble species.[1]
Scenario C: "The solution turned yellow/brown overnight."
Q: What is this color change? A: This is Oxidative Degradation .[1] Hydrazines react with dissolved oxygen to form azines or azo compounds, which are often colored and insoluble.[1] The Fix:
-
De-gas Solvents: Sonicate your water/buffer under vacuum or bubble with Nitrogen/Argon for 15 minutes before adding the solid.[1]
-
Add Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or 1 mM EDTA (to chelate metal ions that catalyze oxidation).[1]
Recommended Protocols
Protocol 1: Preparation of a Stable Stock Solution (50 mM)
Use this method for long-term storage or high-concentration needs.[1]
| Step | Action | Technical Rationale |
| 1 | Weigh target amount of solid. | Precision weighing.[1] |
| 2 | Add DMSO (Dimethyl Sulfoxide) to 90% of final volume. | DMSO disrupts the crystal lattice energy more effectively than water.[1] |
| 3 | Sonicate for 30–60 seconds at room temp. | Ensures complete dissolution of the lipophilic tail.[1] |
| 4 | Add 0.1 M HCl (aqueous) to final volume. | Maintains the protonated state upon dilution.[1] |
| 5 | Store at -20°C under Nitrogen/Argon. | Prevents oxidation and hydrolysis.[1] |
Protocol 2: Direct Aqueous Dissolution (For immediate use)
Use this method if organic solvents (DMSO) are toxic to your cells/assay.[1]
-
De-gas ultrapure water (Milli-Q) with Nitrogen for 10 mins.
-
Pre-acidify water with 0.1% Acetic Acid (pH
3.5).[1] -
Add solid compound and vortex immediately.[1]
-
If cloudiness persists, warm gently to 37°C for <5 minutes.
-
Use immediately. Do not store aqueous solutions >4 hours.
Diagnostic Logic Pathways
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose and resolve precipitation or color changes during preparation.
[1]
Figure 2: The pH-Solubility Equilibrium
Caption: Mechanistic view of how pH impacts the ratio of soluble salt to insoluble free base.
[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Establishes the foundational science of salt selection and the counter-ion effect.
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]
- Authoritative text on the "Common Ion Effect" and solubility product constants ( ) for hydrochloride salts.
-
BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis. [1]
- Provides specific data on the oxidative instability of phenylhydrazine deriv
-
Kumar, L., et al. (2013).[1] Salt Selection in Drug Development: A Review. Pharmaceutical Technology.
- Discusses the impact of lipophilic substituents (like Methoxy/Fluoro groups) on the solubility of salt forms.
-
CK-12 Foundation. (2026).[1] Common Ion Effect on Solubility of Ionic Salts.
- Fundamental chemical principle explaining why adding NaCl (saline) reduces the solubility of HCl salts.
Sources
Controlling side reactions when using fluorinated benzyl hydrazines
Topic: Controlling Side Reactions & Optimization Guide Audience: Medicinal Chemists & Process Development Scientists[1]
Introduction: The "Deceptive" Nucleophile
Fluorinated benzyl hydrazines are critical pharmacophores in the synthesis of indoles (via Fischer Indole), pyrazoles, and triazoles. However, they present a unique "triad of instability" that often leads to experimental failure:
-
Redox Instability: Rapid oxidation to azo compounds or hydrazones.
-
Ambident Nucleophilicity: Competition between
(internal) and (terminal) alkylation. -
Electronic Deactivation: The electron-withdrawing nature of fluorine (
) retards the key sigmatropic shifts in cyclization reactions.
This guide provides troubleshooting protocols to isolate and control these variables.
Module 1: Stability & Storage (The "Pink/Brown Goo" Issue)
Issue: Your white crystalline hydrazine turns pink, then brown gum, upon exposure to air.
Diagnosis: Aerobic oxidation converting the hydrazine (
Technical Insight
Free base benzyl hydrazines are thermodynamically unstable in air. The oxidation is catalyzed by trace transition metals (
Protocol: In-Situ Hydrochloride Salt Formation
Never store the free base. If you synthesize the free base, immediately convert it to the HCl salt for long-term stability.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude hydrazine free base in diethyl ether (
) or Ethanol ( ) at . -
Acidification: Dropwise add
in dioxane or concentrated aqueous . -
Precipitation: The mono-hydrochloride salt will precipitate immediately as a white solid.
-
Filtration: Filter under
atmosphere. Wash with cold . -
Validation: Check
. The salt should show a broad exchangeable peak and no signals corresponding to the azo impurity ( for azo-aromatics).
Module 2: Controlling Regioselectivity ( vs. )
Issue: Alkylation yields a mixture of
The Solution: The "Dianion" Strategy
To achieve perfect regiocontrol, you cannot rely on simple kinetic control. You must use a Lithium Dianion Strategy utilizing a Boc-protected intermediate.[2] This creates a self-validating system where temperature dictates the reaction site.
Visual Guide: The Dianion Decision Tree
Caption: Regiodivergent alkylation strategy based on Bredihhin’s dianion methodology. Temperature control dictates the site of electrophilic attack.
Protocol Notes:
-
N1-Alkylation: The
anion is formed last but is more reactive. Adding the electrophile at traps the reaction at . -
N2-Alkylation: Warming the dianion allows equilibration. The negative charge stabilizes on the terminal
(less sterically hindered), allowing exclusive functionalization.
Module 3: Fischer Indole Synthesis with Fluorine
Issue: Reaction stalls or produces "tar" when using fluorinated phenylhydrazines. Diagnosis: Fluorine is an Electron Withdrawing Group (EWG). It deactivates the aromatic ring, raising the activation energy for the [3,3]-Sigmatropic Rearrangement , which is the rate-determining step.
Data: Impact of Fluorine Position
| F-Position | Electronic Effect | Reactivity vs. Unsubstituted | Recommended Catalyst |
| Para (4-F) | Deactivating | Slow | |
| Meta (3-F) | Inductive Deactivation | Very Slow | Polyphosphoric Acid (PPA) |
| Ortho (2-F) | Steric + Electronic | Critical Failure Risk | Microwave + Lewis Acid |
Troubleshooting Workflow
-
Switch Acid Source: Standard
often causes charring before the rearrangement occurs. Switch to Lewis Acids ( or ). These coordinate to the hydrazone nitrogen, facilitating the ene-hydrazine tautomerization without oxidative degradation. -
Solvent Choice: Avoid Ethanol. Use Glacial Acetic Acid or Toluene (with
). Toluene allows azeotropic removal of water, driving the hydrazone formation to completion before the difficult cyclization step.
Visual Mechanism: The Fluorine Bottleneck
Caption: The [3,3]-sigmatropic shift is the bottleneck. Fluorine destabilizes the cationic character of the transition state, requiring higher energy input (Lewis Acid/Heat).
Module 4: The Hidden Side Reaction ( )
Issue: Mass spec shows a dimer
Prevention:
-
Dilution: Run reactions at high dilution (
) to disfavor intermolecular attacks. -
Temperature: Do not heat the free base in polar aprotic solvents (DMSO, DMF) without the electrophile present. These solvents accelerate
.
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.[1]
-
[1]
- Relevance: Defines the dianion str
-
-
Robinson, B. (1963).[1] The Fischer Indole Synthesis.[3][4][5][6] Chemical Reviews, 63(4), 373–401.[1]
-
[1]
- Relevance: The foundational text on mechanism and acid c
-
-
Su, Y., et al. (2020).[1][7] Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines.[7] Synthesis, 52, 1103-1112.[7]
-
[1]
- Relevance: Details the oxidative instability of hydrazines to azo compounds.
-
-
Hughes, D. L. (1993).[1] The Fischer Indole Synthesis.[3][4][5][6] Organic Preparations and Procedures International, 25(6), 607-632.[1]
-
[1]
- Relevance: Troubleshooting low yields with electron-withdrawing substituents.
-
Sources
- 1. Oxidative Dehydrogenation of Hydrazobenzenes toward Azo Compounds Catalyzed by tert-Butyl Nitrite in EtOH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]
Technical Support Center: Purification of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
[1]
Case ID: PUR-BzHz-3M4F Status: Active Guide Subject: Recrystallization Solvent Systems & Troubleshooting for Benzylhydrazine Salts
Executive Summary: The Chemical Context
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a polar, ionic salt derived from a lipophilic benzyl hydrazine base.[1] Its purification presents a specific challenge: balancing the high solubility of the ionic hydrochloride moiety against the lipophilic nature of the fluorinated benzyl ring.
-
The Critical Constraint: Hydrazines are potent nucleophiles.[1] NEVER use ketone solvents (Acetone, Methyl Ethyl Ketone) during purification.[1] They will react rapidly to form hydrazones, destroying your product.[1]
-
The Stability Factor: Hydrazine salts are susceptible to auto-oxidation (forming azo compounds or symmetric hydrazines). Recrystallization should ideally be performed under an inert atmosphere (
or Ar) if the compound shows color degradation (yellowing/browning).
Solvent Selection Matrix
The following table synthesizes solvent suitability based on the dielectric constant (
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethanol (Absolute) | Primary | High (Standard) | Best balance.[1] High solubility at boiling ( |
| Isopropanol (IPA) | Primary | High (Yield-Focused) | Lower dielectric constant than EtOH.[1] The salt is less soluble here, often resulting in higher recovery yields, though it may require larger volumes to dissolve initially. |
| MeOH / Et₂O | Solvent / Anti-solvent | High (Purity-Focused) | Excellent for removing non-polar impurities.[1] Dissolve in min. hot Methanol; precipitate with Diethyl Ether. Warning: Highly flammable.[1][2] |
| Ethanol / Heptane | Solvent / Anti-solvent | Medium | Good alternative if Ether is unavailable.[1] Heptane is miscible with hot Ethanol and forces the salt out upon cooling.[1] |
| Water | Primary | Low | While soluble, water is difficult to remove (high B.P.).[1] Aqueous recrystallization often leads to "oiling out" for benzyl derivatives and promotes hydrolysis/oxidation.[1] |
| Acetone / MEK | FORBIDDEN | N/A | Chemically Incompatible. Forms hydrazones immediately.[1] |
Decision Logic: Selecting Your Route
Use this logic flow to determine the optimal solvent system based on your crude material's behavior.
Figure 1: Decision tree for selecting the appropriate recrystallization strategy based on initial solubility tests.
Detailed Protocols
Protocol A: Standard Thermal Recrystallization (Ethanol or IPA)
Best for: Routine purification where the impurity profile is standard.
-
Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1][3]
-
Dissolution: Add Ethanol (absolute) or Isopropanol dropwise while heating the flask to near-reflux (~
).-
Tip: Use the minimum amount necessary to dissolve the solid. If 1-2 mL remains undissolved after adding significant solvent, it may be inorganic salt (NaCl/KCl) from the synthesis. Filter this out while hot.
-
-
Clarification (Optional): If the solution is colored (dark yellow/orange), cool slightly, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter through Celite while hot.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).
-
Why? Rapid cooling traps impurities in the crystal lattice.[1]
-
-
Finishing: Once at room temperature, place the flask in an ice bath (
) for 30 minutes to maximize yield. -
Isolation: Filter the white crystals using vacuum filtration. Wash the cake with cold Ethanol/IPA. Dry under high vacuum.[1]
Protocol B: The Anti-Solvent Method (Methanol/Ether)
Best for: Compounds that are too soluble in Ethanol or "oil out" easily.
-
Dissolution: Dissolve the crude salt in the minimum volume of warm Methanol (
). -
Precipitation: Remove from heat. Add Diethyl Ether dropwise with vigorous stirring.
-
Cloud Point: Continue adding Ether until a faint, persistent cloudiness appears.[1]
-
Re-dissolution: Add 1-2 drops of Methanol to clear the solution.
-
Crystallization: Cover the flask and let it stand undisturbed. As the solution cools and vapors equilibrate, crystals will form.[1]
-
Isolation: Filter and wash with a 1:1 mixture of cold MeOH/Ether.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
-
The Cause: This is common with benzyl salts.[1] The solution is likely separating into a solvent-rich phase and a product-rich liquid phase before crystallization can occur (Liquid-Liquid Phase Separation).
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
Dilute: Add slightly more solvent (Ethanol).[1] A solution that is too concentrated often oils out.[1]
-
Slow Down: Cool the solution much slower. Do not use an ice bath immediately.[1]
-
Q: The crystals are turning yellow/brown during drying.
-
The Cause: Oxidation of the hydrazine group.
-
The Fix: Ensure the hydrochloride salt is fully formed (excess HCl helps stability). Dry the crystals in a vacuum desiccator flushed with Nitrogen or Argon.[1] Store the final product at
.
Q: Can I use Ethyl Acetate?
-
Analysis: Ethyl Acetate is generally safe chemically (unlike ketones), but hydrazine salts usually have very poor solubility in it.[1] It works better as an anti-solvent in conjunction with Methanol, rather than a primary solvent.[1]
Q: What is the expected melting point?
-
Data: While specific data for the 3-methoxy-4-fluoro derivative is rare, analogous compounds provide a baseline:
-
Phenylhydrazine HCl:
-
4-(Trifluoromethoxy)phenylhydrazine HCl:
-
Target Expectation: You should expect a melting point in the range of
. A sharp melting point ( range) indicates high purity.[1]
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of hydrazine salts).
-
Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl benzenoid hydrazines. Chemical Society Reviews, 30(4), 205-213.[1] (Discusses stability and handling of benzylhydrazines).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.[1] (Used for melting point/solubility analogy).
-
Organic Syntheses. (2013). Synthesis of Benzylhydrazine Dihydrochloride. Org. Syn. Coll. Vol. 10, p. 53. (Establishes Methanol/Water and Ethanol as baseline solvents).
Technical Support Center: Handling & Heating (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals dealing with the thermal instability of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride during synthesis and scale-up.
Core Mechanistic Insights: The Causality of Degradation
To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. This compound is a highly reactive pharmaceutical intermediate. While the pure hydrochloride salt is relatively stable, exposing it to heat under the wrong conditions triggers rapid decomposition.
The Role of Protonation: Hydrazine derivatives are strong reducing agents. In the protonated state (as a hydrochloride salt), the positive charge on the nitrogen atom significantly decreases the escaping tendency of the N-H bond, stabilizing the molecule against oxidation ()[1]. Experimental thermal stability tests using Differential Scanning Calorimetry (DSC) show that pure hydrazine hydrochloride salts remain stable up to 250 °C ()[2].
Free-Basing and Oxidative Cleavage:
If the pH of the reaction mixture rises (e.g., via the addition of a base or use of an unbuffered solvent), the compound reverts to its free base form. The free benzylhydrazine is highly susceptible to oxidation by trace atmospheric oxygen, forming a diazene intermediate. This diazene rapidly undergoes thermal extrusion of nitrogen gas (
Mechanistic pathways of benzylhydrazine thermal degradation vs. stabilization.
Quantitative Data: Thermal Stability Profiles
Understanding the thermal boundaries of your reagents is critical for safe scale-up. The table below summarizes the thermal decomposition onset temperatures based on thermal analysis data for hydrazine species.
| Chemical Species / Condition | Onset Decomposition Temp (°C) | Primary Degradation Products | Causality / Mechanism |
| Hydrazine Hydrochloride (Pure) | > 250 °C | High thermal stability due to N-H bond protonation[2]. | |
| Benzylhydrazine HCl (Pure Solid) | ~ 180 °C - 200 °C | Stable until melting/homolytic cleavage[4]. | |
| Benzylhydrazine (Free Base) | < 70 °C (in solution) | Loss of protonation allows rapid oxidation and | |
| Benzylhydrazine HCl + Trace Metals | ~ 90 °C - 100 °C | Catalytic surface decomposition lowers activation energy[3]. |
Troubleshooting Guides & FAQs
Q1: My reaction mixture turns dark brown and evolves gas when I heat it past 60°C. What is happening?
A: You are observing the oxidative degradation of the hydrazine group. The gas evolution is nitrogen (
Q2: I need to form a hydrazone, but heating the this compound with my ketone degrades the starting material. How can I drive the reaction?
A: Brute-force heating is counterproductive because the thermal degradation rate outpaces the condensation rate. Instead of increasing the temperature, increase the electrophilicity of your ketone.
Fix: Add a mild Lewis acid (e.g.,
Q3: Is it safe to dry this compound in a vacuum oven at 80°C? A: No. While the pure salt is theoretically stable up to 180°C[4], residual solvents (especially water) can cause localized hydrolysis or free-basing. Furthermore, benzylhydrazine hydrochlorides can explosively decompose upon excessive heating, shock, or friction ()[5]. Fix: Dry the compound at ambient temperature under high vacuum, or use a lyophilizer if removing water. If heating is absolutely necessary, do not exceed 40°C and ensure a continuous inert gas sweep.
Self-Validating Experimental Protocol: Thermally Stabilized Condensation
To guarantee scientific integrity, the following protocol incorporates self-validating checkpoints to ensure the this compound remains intact during heating workflows.
Step 1: Reactor Preparation & Passivation
-
Clean the glassware using a metal-free cleaning agent. Avoid chromic acid or transition-metal-based baths, as trace metals catalyze hydrazine decomposition[3].
-
Purge the reactor with Argon for 15 minutes. Validation: Use an oxygen sensor to confirm
levels are < 50 ppm.
Step 2: Acidic Solvation
-
Suspend the this compound in a degassed, non-oxidizing solvent (e.g., anhydrous ethanol or THF).
-
Add 0.1 equivalents of anhydrous
(e.g., via a dioxane solution) to ensure the equilibrium strongly favors the protonated salt. -
Validation: Spot an aliquot on pH paper; the apparent pH must be between 2 and 4.
Step 3: Controlled Heating & Reaction
-
Introduce the coupling partner (e.g., aldehyde/ketone).
-
Heat the mixture using a programmable heating mantle. Set the ramp rate to a maximum of 2°C/min to prevent localized superheating at the reactor walls.
-
Cap the maximum internal temperature at 55°C.
Step 4: In-Situ Monitoring & Quench
-
Monitor the reaction via LC-MS. Validation: Look for the mass of the desired product. If you observe a mass corresponding to the benzyl dimer (m/z ~306 for the dimethoxy-difluoro-bibenzyl), thermal degradation has occurred.
-
Once complete, cool the reactor to 0°C before exposing it to the atmosphere to quench any remaining reactive intermediates.
Step-by-step self-validating workflow for thermally stabilized handling.
References
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field PubMed (NIH) URL:[Link]
-
Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial MDPI URL:[Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base ACS Publications URL:[Link]
-
On the Durability of Tin‐Containing Perovskite Solar Cells PMC (NIH) URL:[Link]
-
BENZYLHYDRAZINE MONOHYDROCHLORIDE Chemical Properties Chemdad URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BENZYLHYDRAZINE MONOHYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tcichemicals.com [tcichemicals.com]
Addressing hygroscopicity challenges with (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride .
Hydrazine hydrochlorides are notoriously difficult to handle due to their aggressive moisture-scavenging properties. This guide bypasses generic advice, providing field-proven, self-validating protocols and mechanistic explanations to ensure the integrity of your drug development workflows.
SECTION 1: Diagnostic FAQs – Understanding the Causality
Q1: Why does this compound rapidly cake and deliquesce upon exposure to ambient air? A1: The causality lies in the compound's highly polar crystal lattice. The protonated hydrazine moiety and the chloride counterion act as potent hydrogen-bond donors and acceptors. When exposed to ambient relative humidity (RH), the thermodynamic drive to form hydrogen bonds with atmospheric water vapor exceeds the internal lattice energy of the crystal. This initiates rapid surface adsorption, followed by capillary condensation within the powder interstices, and ultimately deliquescence—where the solid dissolves entirely in its own absorbed moisture[1],[2].
Q2: How can I determine the exact humidity threshold at which my batch will begin to degrade? A2: The most authoritative method is Dynamic Vapor Sorption (DVS) . DVS gravimetrically measures moisture adsorption and desorption isotherms under precisely controlled RH and temperature[3]. By analyzing the DVS isotherm, you can identify the critical RH at which the material undergoes a phase change, hydrate formation, or glass transition. This data directly dictates the environmental controls required for your gloveboxes or cleanrooms[4].
SECTION 2: Analytical Troubleshooting – Quantifying Moisture
Q3: Loss on Drying (LOD) yields erratic moisture percentages for this compound. What is the correct analytical approach? A3: LOD is fundamentally flawed for thermally sensitive or volatile intermediates. Heating a hydrazine derivative can induce thermal decomposition, sublimation, or oxidation. These mass losses register incorrectly as "moisture," leading to falsely elevated readings[5].
The self-validating standard for this issue is Karl Fischer (KF) Titration . KF titration relies on a highly specific redox reaction involving iodine and sulfur dioxide that targets only water molecules, completely sidestepping the complications of thermal degradation[5],[6].
Quantitative Data Presentation: Moisture Analysis Methods
| Technique | Specificity to Water | Sample Destruction | Detection Limit | Best Use Case |
| Coulometric KF | Absolute | Chemical (Redox) | 1 ppm to 5% | Trace moisture in highly purified, hygroscopic APIs[6]. |
| Volumetric KF | Absolute | Chemical (Redox) | > 0.1% | Heavily hydrated or deliquescent samples[5]. |
| LOD | None (Measures all volatiles) | Thermal | ~0.1% | Non-volatile, thermally stable bulk excipients (Not recommended here)[5]. |
| DVS | High (Mass change vs RH) | Non-destructive | 0.1 μg | Preformulation screening and critical RH determination[4]. |
Protocol 1: Self-Validating Coulometric KF Titration for Hygroscopic Hydrazines
To ensure the sample does not absorb ambient moisture during the transfer process, follow this rigorous methodology:
-
System Preparation: Purge the KF titration cell with dry nitrogen. Ensure the drift rate of the coulometric titrator is stable and below 10 μ g/min [7].
-
Sample Preparation (In Glovebox): Inside an argon-purged glovebox, weigh approximately 50–100 mg of this compound into a dry, pre-tared septum-capped vial.
-
Solvent Extraction: Inject a known volume of anhydrous methanol (KF grade) through the septum into the vial to dissolve the sample[7].
-
Self-Validation (Blank Titration): Withdraw an aliquot of the pure anhydrous methanol, inject it into the KF cell, and record the background moisture.
-
Sample Injection: Withdraw an aliquot of the dissolved sample solution using a gas-tight syringe, inject it directly into the KF titration cell, and initiate the titration[6].
-
Calculation: Subtract the blank moisture value from the sample moisture value to determine the absolute water content of the hydrazine salt.
SECTION 3: Handling & Storage Workflows
Q4: What is the standard operating procedure for handling this compound to prevent moisture uptake during daily benchwork? A4: Because hydrazine monohydrochloride derivatives are highly hygroscopic, they must be handled in a strictly dry, inert atmosphere[1],[8]. Repeated opening of the primary container on an open bench causes cumulative moisture ingress, leading to caking, inaccurate molarity calculations, and potential hydrolysis[2].
Protocol 2: Inert Atmosphere Aliquoting Workflow
-
Acclimatization: Transfer the sealed primary container of the compound into the antechamber of a glovebox.
-
Purging: Cycle the antechamber with Argon or Nitrogen (minimum 3 vacuum/purge cycles) to remove atmospheric moisture and oxygen.
-
Aliquoting: Inside the main chamber (maintained at <1 ppm H₂O), open the primary container. Weigh the required mass into secondary, single-use amber vials[2].
-
Sealing: Seal the secondary vials with PTFE-lined caps and wrap with Parafilm before removing them from the glovebox.
-
Storage: Store the aliquots in a desiccator over anhydrous calcium sulfate or silica gel at 2–8°C, protected from light[8],[2].
Decision tree for the inspection, analysis, and handling of hygroscopic hydrazine hydrochlorides.
SECTION 4: Corrective Measures (Chemistry & Formulation)
Q5: If my material has already caked, can it be salvaged? A5: Yes, provided the compound has not undergone chemical degradation (such as oxidation of the hydrazine group). The caked material can be recovered via anhydrous recrystallization. Dissolve the caked solid in a minimal amount of hot, anhydrous lower alcohol (e.g., ethanol), filter to remove any insoluble degradants, and precipitate the salt by adding an anhydrous anti-solvent like diethyl ether. Filter the resulting crystals under a stream of dry nitrogen and dry in a vacuum oven.
Q6: The hygroscopicity is causing persistent manufacturing delays. Should we alter the chemistry? A6: If environmental controls are insufficient, a salt screen is the definitive corrective measure. While the hydrochloride salt is standard, evaluating alternative counterions (e.g., mesylate, tosylate, or sulfate) may yield a polymorph or salt form with a higher critical relative humidity, significantly reducing its hygroscopic tendencies and improving formulation stability[4].
References
-
Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing - toptec.pk - 5
-
A Robust, Automated Karl Fischer Titration System | Pharmaceutical Technology - pharmtech.com - 7
-
Hydrazine Hydrochloride | High-Purity Reagent - benchchem.com -1
-
Hydrazine hydrochloride - Sciencemadness Wiki - sciencemadness.org -8
-
Karl Fischer Titration - Precise Moisture Analysis Made Easy - worldoftest.com - 6
-
Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - benchchem.com -2
-
API Hygroscopicity - Pharma Innovation - alfa-chemclinix.com - 3
-
Moisture Sorption Characteristics in Pharmaceutical Materials - azom.com - 4
Sources
- 1. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. azom.com [azom.com]
- 5. toptec.pk [toptec.pk]
- 6. worldoftest.com [worldoftest.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
HPLC method development for purity assessment of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
HPLC Method Development for Purity Assessment of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride: A Comparative Guide
As pharmaceutical pipelines increasingly feature highly polar, nitrogen-rich building blocks, analytical scientists face significant challenges in method development. One such compound is This compound (CAS: 766498-29-7), a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
This guide objectively compares three high-performance liquid chromatography (HPLC) strategies—Standard Reversed-Phase (RP-HPLC), Ion-Pairing RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity assessment of this compound. By examining the causality behind chromatographic behavior, we will establish a self-validating, ICH-compliant methodology for routine quality control.
The Analytical Challenge: Causality of Hydrazine Retention
The structural anatomy of this compound dictates its chromatographic behavior. The molecule contains a non-polar substituted benzyl ring and a highly polar, basic hydrazine moiety (-NH-NH₂).
In standard RP-HPLC (e.g., C18 stationary phase with acidic mobile phases), the hydrazine group becomes fully protonated. This leads to two critical failures:
-
Hydrophilic Washout: The protonated molecule is too polar to partition effectively into the hydrophobic C18 chains, resulting in elution near the void volume (
). This makes it nearly impossible to resolve the API from early-eluting polar impurities like hydrazine hydrate[1]. -
Secondary Interactions: The positively charged hydrazine undergoes strong electrostatic interactions with residual, unendcapped silanols on the silica support. This causes severe peak tailing, reducing theoretical plates and compromising integration accuracy[2].
To overcome this, we must alter the retention mechanism.
Workflow for selecting the optimal HPLC method for polar basic hydrazine derivatives.
Method Comparison: RP-HPLC vs. Ion-Pairing vs. HILIC
To objectively evaluate performance, we compared three distinct chromatographic environments using a simulated sample containing the main API, its synthetic precursor (3-Methoxy-4-fluorobenzaldehyde, non-polar), and a common byproduct (Hydrazine hydrate, highly polar).
Strategy A: Standard RP-HPLC (C18)
Using a standard 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile gradient on a C18 column fails to retain the API adequately. The low pH suppresses silanol ionization slightly, but the intrinsic polarity of the hydrazine prevents meaningful hydrophobic retention.
Strategy B: Ion-Pairing RP-HPLC (C18 + HFBA)
By introducing Heptafluorobutyric acid (HFBA) into the mobile phase, we force a retention mechanism shift. The anionic head of HFBA pairs electrostatically with the protonated hydrazine in solution, while its fluorinated hydrophobic tail anchors the complex to the C18 stationary phase. While this solves retention and peak shape, HFBA requires extensive column equilibration and causes severe ion suppression if LC-MS characterization is required later.
Strategy C: HILIC (Zwitterionic Phase)
HILIC operates as "reverse-reversed-phase" chromatography[3]. By using a highly organic mobile phase (e.g., 80% Acetonitrile) and a polar zwitterionic stationary phase, water from the mobile phase forms an enriched, semi-immobilized layer on the column surface. The polar hydrazine partitions into this aqueous layer, providing excellent retention[4]. Furthermore, the elution order is orthogonal to RP-HPLC: the non-polar benzaldehyde impurity elutes first, while the polar API and hydrazine hydrate are strongly retained and well-resolved[5].
Quantitative Performance Comparison
| Chromatographic Parameter | Standard RP-HPLC (C18) | Ion-Pairing RP-HPLC (HFBA) | HILIC (ZIC-HILIC) |
| API Retention Time ( | 1.8 min (near void) | 8.5 min | 7.2 min |
| Impurity A (Benzaldehyde) | 6.5 min | 6.8 min | 2.1 min |
| Impurity B (Hydrazine) | 1.2 min | 3.5 min | 12.5 min |
| Peak Asymmetry ( | 2.4 (Severe tailing) | 1.20 (Acceptable) | 1.05 (Excellent) |
| Theoretical Plates ( | < 2,000 | > 8,000 | > 12,000 |
| Resolution ( | 1.1 (Co-elution risk) | 4.2 | 6.5 |
| LC-MS Compatibility | Yes (but poor retention) | Poor (Ion suppression) | Excellent (High desolvation) |
Comparison of retention mechanisms: Ion-Pairing RP-HPLC vs. HILIC for polar analytes.
Step-by-Step Experimental Protocol (HILIC Method)
To ensure this method is robust and ready for validation under ICH Q2(R2) guidelines[6], the following protocol is designed as a self-validating system. It embeds System Suitability Testing (SST) directly into the workflow to prove the method is fit-for-purpose before any sample data is reported[7].
A. Reagents & Materials
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Causality: The zwitterionic surface provides a permanent 1:1 ratio of positive and negative charges, enabling robust water-layer formation without pH-dependent charge shifts.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: Buffer concentration must be strictly controlled in HILIC; 10 mM ensures sufficient ionic strength to prevent secondary electrostatic repulsion without precipitating in high organic solvent.
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Diluent: 80% Acetonitrile / 20% Water. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, causing peak distortion. The diluent must match initial mobile phase conditions.
B. Chromatographic Conditions
-
Elution Mode: Isocratic, 80% Mobile Phase B / 20% Mobile Phase A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm (optimal for the fluorobenzyl chromophore).
-
Injection Volume: 5 µL.
C. Self-Validating Workflow (System Suitability)
Execute the following sequence to validate the system state prior to sample analysis:
-
Blank Injection (Diluent): Confirm a stable baseline and absence of carryover at the API retention time.
-
Sensitivity Check (LOQ Standard): Inject the API at 0.05% of the nominal working concentration. Acceptance Criteria: Signal-to-Noise (S/N) ≥ 10.
-
Resolution Solution: Inject a mixture of (3-Methoxy-4-fluorobenzyl)hydrazine HCl (1.0 mg/mL) and Hydrazine hydrate (0.01 mg/mL). Acceptance Criteria: Resolution (
) between API and Hydrazine > 2.0. -
Precision Verification: Inject the API Working Standard (1.0 mg/mL) six consecutive times. Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Asymmetry (
) between 0.8 and 1.5.
Once the SST criteria are met, the system has successfully validated its own precision, specificity, and sensitivity for the run, allowing for the accurate purity assessment of the sample batch.
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: MasterControl / ICH Official Guidelines URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - Step 5 Source: International Council for Harmonisation (ICH) URL:[Link]
-
Top Three HPLC Method Development Tips Source: LCGC International URL:[Link]
-
HILIC: A Critical Evaluation Source: LCGC International URL:[Link]
-
HPLC Methods for analysis of Hydrazine Source: HELIX Chromatography URL:[Link]
-
HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL:[Link]
-
Hydrazine Analysis via Liquid Chromatography Source: Scribd / Talanta Journal URL:[Link]
Sources
A Comprehensive Comparison Guide: Reactivity of Fluorinated vs. Non-Fluorinated Benzyl Hydrazines
As drug discovery and bioconjugation methodologies evolve, the precise tuning of nucleophilic reagents has become paramount. Benzyl hydrazines are staple building blocks in medicinal chemistry and analytical derivatization. However, the strategic introduction of fluorine into the benzyl scaffold fundamentally alters the molecule's electronic landscape, thermodynamics, and kinetic behavior[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of non-fluorinated benzyl hydrazine against its fluorinated counterparts (e.g., pentafluorobenzyl hydrazine). By understanding the causality behind these chemical differences, researchers can rationally select the optimal reagent for their specific assay or synthetic pathway.
Mechanistic Foundations: Electronics and The Alpha-Effect
To predict the reactivity of any hydrazine, we must evaluate two competing electronic phenomena: the alpha-effect and the inductive effect.
The Alpha-Effect
Hydrazines exhibit a phenomenon known as the "alpha-effect," wherein the presence of an adjacent nitrogen atom with a lone pair of electrons significantly increases the nucleophilicity of the terminal amine[2]. This adjacent lone-pair repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making hydrazines far more nucleophilic than predicted by their Brønsted basicity alone[3].
The Inductive Pull of Fluorine
When fluorine atoms are introduced to the benzyl ring (e.g., in pentafluorobenzyl hydrazine), their extreme electronegativity exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework[1].
-
Impact on pKa: This inductive pull decreases the electron density on the hydrazine nitrogens, making them less basic. While standard benzyl hydrazine has a conjugate acid pKa of ~7.8, fluorinated derivatives see their pKa drop to ~5.5–6.0.
-
Impact on pH-Dependent Reactivity: Hydrazone formation requires an unprotonated nucleophile (the free hydrazine) but benefits from an acid-activated electrophile (protonated carbonyl)[4]. At physiological pH (7.4), both hydrazines are sufficiently unprotonated. However, at mildly acidic pH (e.g., pH 4.5–5.0)—the optimal range for carbonyl activation—non-fluorinated benzyl hydrazine is >99% protonated and nucleophilically inert. In contrast, the fluorinated variant retains a significant fraction of its unprotonated, reactive free base[4].
Mechanism of hydrazone formation highlighting the tetrahedral intermediate.
Quantitative Data Comparison
The following table summarizes the physicochemical and kinetic differences between standard benzyl hydrazine and pentafluorobenzyl hydrazine (PFBH), a widely used fluorinated analog.
| Property / Metric | Benzyl Hydrazine | Pentafluorobenzyl Hydrazine (PFBH) |
| Aromatic Substitution | None | 5 × Fluorine (-F) |
| Electronic Effect | Neutral | Strong Inductive Withdrawal (-I) |
| Conjugate Acid pKa | ~ 7.8 | ~ 5.5 |
| Effective Nucleophilicity (pH 7.4) | Very High | Moderate |
| Effective Nucleophilicity (pH 4.5) | Very Low (Fully Protonated) | High (Unprotonated fraction exists) |
| Lipophilicity (LogP) | Lower | Significantly Higher |
| Primary Application | General synthesis, building blocks | GC-MS derivatization, bioorthogonal labeling |
Self-Validating Experimental Workflows
To empirically verify the reactivity differences between these two reagents, we employ two self-validating protocols. A protocol is "self-validating" when it includes internal controls that mathematically or physically confirm the integrity of the assay during execution.
Protocol A: Potentiometric pKa Determination
Causality: Accurate pKa measurement is critical because it dictates the pH at which the hydrazine becomes protonated and loses its nucleophilicity.
-
Electrode Calibration (Validation Step): Titrate a primary standard, Potassium Hydrogen Phthalate (KHP), to confirm the glass electrode yields a Nernstian slope (59.1 mV/pH unit at 25°C). If the slope deviates, the electrode must be recalibrated, preventing downstream data artifacts.
-
Sample Preparation: Dissolve 10 mM of the hydrazine hydrochloride salt in 0.1 M KCl (to maintain constant ionic strength).
-
Titration: Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO2 absorption.
-
Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to find the equivalence point. The pH at the half-equivalence point equals the pKa.
Protocol B: Kinetic Profiling of Hydrazone Formation
Causality: We measure the reaction rate with a model aldehyde (e.g., benzaldehyde) at pH 5.0. We use pseudo-first-order conditions (excess hydrazine) so the reaction rate depends solely on the aldehyde concentration.
-
Reagent Preparation: Prepare a 100 mM solution of the hydrazine and a 1 mM solution of benzaldehyde in an acetate buffer (pH 5.0).
-
Validation Step: The 100-fold excess of hydrazine ensures its concentration remains effectively constant. If the resulting kinetic plot of
vs. time is perfectly linear, the pseudo-first-order assumption is validated. -
Monitoring: Monitor the decay of the aldehyde's UV absorbance peak (λ ~ 250 nm) over time using a UV-Vis spectrophotometer.
-
Analysis: Extract the observed rate constant (
) from the slope of the logarithmic plot. At pH 5.0, the fluorinated hydrazine will exhibit a significantly higher due to its lower pKa[4].
Step-by-step experimental workflow for kinetic profiling of hydrazone formation.
Applications in Drug Development & Analytics
Metabolic Stability and Lipophilicity In medicinal chemistry, substituting a standard benzyl hydrazine with a fluorinated analog is a proven strategy to block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the aromatic ring[1]. Furthermore, the increased lipophilicity imparted by fluorine enhances membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted therapeutics.
Analytical Derivatization (GC-MS) Pentafluorobenzyl hydrazine is the gold standard for derivatizing volatile aldehydes and ketones for Gas Chromatography-Mass Spectrometry (GC-MS). The fluorinated ring not only provides massive signal enhancement in Electron Capture Detection (ECD) but also ensures the derivatization reaction proceeds rapidly in mildly acidic sample matrices where non-fluorinated hydrazines would fail.
References
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) Source: Chemical Reviews - ACS Publications URL:[Link][1]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities Source: ResearchGate (J. Org. Chem.) URL:[Link][3]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL:[Link][4]
Sources
Validating the structure of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride via X-ray crystallography
As a Senior Application Scientist navigating the complexities of small-molecule drug development, the structural validation of reactive intermediates is a non-negotiable checkpoint. When dealing with functionalized building blocks like (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride (CAS: 766498-29-7)[1], relying solely on routine bulk-phase analytics leaves critical structural questions unanswered.
In medicinal chemistry, hydrazine hydrochlorides are notorious for their ambiguous protonation states. Does the hydrochloric acid protonate the sterically hindered internal secondary amine, or the more nucleophilic terminal primary amine? While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent connectivity and mass data, they often fail to resolve these precise stereoelectronic nuances.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methods, demonstrating why SCXRD remains the gold standard for the unambiguous structural validation of small-molecule salts[2].
The Analytical Contenders: SCXRD vs. NMR vs. LC-MS
To understand the physical reality of a molecule, we must evaluate the specific capabilities and limitations of our analytical toolkit.
-
Solution-State NMR Spectroscopy: Excellent for determining bulk purity and through-bond connectivity. However, in protic solvents (or due to trace water in DMSO-d6), the hydrazine protons undergo rapid chemical exchange. This dynamic equilibrium yields time-averaged signals, completely masking the exact site of protonation and the specific hydrogen-bonding network[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution MS confirms the exact molecular weight and elemental composition of the parent ion. Yet, it strips away the chloride counterion during ionization, providing zero information about the solid-state salt architecture.
-
Single-Crystal X-ray Diffraction (SCXRD): SCXRD does not infer structure; it directly maps the electron density of the molecule in 3D space. It definitively locates the chloride counterion, maps the N–H···Cl hydrogen bonds, and unambiguously assigns the protonation state[4]. Furthermore, it easily differentiates between a true salt (where proton transfer has occurred) and a cocrystal[5].
Performance Comparison Data
The following table summarizes the quantitative and qualitative performance metrics of these techniques when applied to this compound.
| Analytical Feature | Single-Crystal XRD (SCXRD) | Solution-State NMR (1D/2D) | LC-MS (HRMS-TOF) |
| Primary Data Output | 3D atomic coordinates & packing | Chemical shifts & connectivity | Exact mass & fragmentation |
| Protonation State | Unambiguous (Maps H-atoms) | Ambiguous (Rapid solvent exchange) | Infers global charge only |
| Stereochemical ID | Absolute (via Flack parameter) | Relative (via NOESY/ROESY) | Cannot determine |
| Sample State | Solid (Single Crystal, ~0.1 mm) | Solution (e.g., DMSO-d6) | Solution / Gas phase |
| Self-Validation | Yes (Mathematical R1 factor) | Requires orthogonal data | Requires orthogonal data |
Experimental Protocol: A Self-Validating SCXRD Workflow
The true power of SCXRD lies in its inherent self-validation. We do not guess the structure; we build a mathematical model and refine it against raw experimental data. If the model is incorrect, the refinement mathematics will fail. Here is the rigorous, step-by-step methodology required to validate this compound.
Step 1: Crystal Growth via Vapor Diffusion
-
The Action: Dissolve 10 mg of the compound in a minimum volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing diethyl ether (antisolvent).
-
The Causality: We avoid fast evaporation, which crashes out kinetic polymorphs or twinned microcrystals. Over 48–72 hours, the ether vapor slowly diffuses into the methanol, gently lowering the dielectric constant of the solution. This thermodynamic control promotes the nucleation of pristine, macroscopic single crystals suitable for diffraction.
Step 2: Cryogenic Data Collection
-
The Action: Harvest a single crystal (approx. 0.1 × 0.1 × 0.2 mm) using a MiTeGen loop coated in paratone oil. Immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Irradiate with a microfocus Cu K
X-ray source. -
The Causality: Why 100 K? At room temperature, atomic thermal vibrations smear the electron density, artificially inflating the displacement parameters (B-factors). Freezing the crystal practically eliminates this thermal motion, sharpening high-angle diffraction spots. This is an absolute necessity for locating the low-electron-density hydrogen atoms on the hydrazine moiety.
Step 3: Phase Solution and Refinement (The Validation Engine)
-
The Action: Integrate the 2D diffraction frames into a 3D reciprocal space map. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model against the squared structure factors (
) using least-squares minimization (SHELXL). -
The Causality: This is where the system validates itself. The software calculates an R1 factor —the residual difference between the experimental diffraction data and the theoretical diffraction of our proposed model. For small molecules, an R1 value < 5% mathematically proves that the proposed 3D atomic arrangement is correct[6]. It leaves no room for subjective interpretation.
Structural Validation Decision Workflow
To streamline laboratory operations, we employ the following decision matrix to determine when to deploy SCXRD versus NMR.
Fig 1: Logical decision tree for the structural validation of small-molecule APIs and intermediates.
Conclusion
For complex pharmaceutical intermediates like this compound, standard spectroscopic methods provide an incomplete picture. The dynamic nature of solution-state analytics obscures critical solid-state properties. By employing Single-Crystal X-ray Diffraction, researchers leverage a self-validating, mathematically rigorous system that unambiguously defines atomic coordinates, protonation states, and hydrogen-bonding networks. As drug development continues to demand higher structural certainty for intellectual property and regulatory filings, SCXRD remains the undisputed gold standard.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications) URL:[Link][2]
-
Harnessing the power of single crystal X-ray diffraction Veranova URL:[Link][5]
-
Exploring the advantages of single-crystal x-ray diffraction in pharma Chemistry World URL: [Link][7]
-
Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction Improved Pharma URL: [Link][4]
-
Protein X-Ray Structure Validation: Key Criteria (Applicable to Small Molecule R-Factor Baselines) ProteinStructures.com URL: [Link][6]
Sources
- 1. 766498-29-7|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. veranova.com [veranova.com]
- 6. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 7. chemistryworld.com [chemistryworld.com]
A Comparative Guide to Reference Standards for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in Analytical Accuracy
(3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative of interest in pharmaceutical research and development. As with any chemical entity intended for potential therapeutic use, rigorous analytical characterization is paramount. This guide provides a comprehensive overview and comparison of reference standards and analytical methodologies for the qualitative and quantitative analysis of this compound. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding the selection and application of appropriate reference standards and analytical techniques.
Reference standards are highly purified and well-characterized materials used to confirm the identity, strength, quality, and purity of a substance. They are the cornerstone of analytical testing, ensuring the accuracy and reproducibility of results.[1] In the context of this compound, a well-characterized reference standard is essential for method development, validation, and routine quality control.
Types of Reference Standards: Primary vs. Secondary
In the pharmaceutical industry, reference standards are broadly categorized into two types:
-
Primary Reference Standards: These are of the highest purity and are established by or traceable to a recognized pharmacopeia or national metrology institute.[2] They are used for the definitive identification and purity assessment of a substance.
-
Secondary (or Working) Reference Standards: These are established in-house by comparison to a primary reference standard. They are used for routine analytical work.[2]
For a novel compound like this compound, a well-characterized in-house primary standard is typically the starting point. This involves its synthesis, purification, and comprehensive characterization to establish its identity and purity unequivocally.
Analytical Methodologies for Characterization and Purity Assessment
A multi-pronged analytical approach is necessary to fully characterize a reference standard for this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC, particularly in its reverse-phase mode, is the most common and powerful technique for assessing the purity of non-volatile and thermally labile compounds like substituted benzylhydrazines.[3]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a C18 column is a suitable stationary phase, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed.
Derivatization: A Key for Enhanced Sensitivity and Specificity
Hydrazine and its derivatives often lack a strong chromophore, making their detection at low levels by UV-spectroscopy challenging. To overcome this, a pre-column derivatization step is often employed.[4][5] This involves reacting the hydrazine with a reagent to form a product with a strong UV or fluorescence signal.
Common derivatizing agents for hydrazines include:
-
Aldehydes and Ketones: Reagents like benzaldehyde or 2-hydroxy-1-naphthaldehyde react with the hydrazine moiety to form stable hydrazones that are readily detectable by UV.[4][5][6]
-
Fluorogenic Reagents: For even higher sensitivity, fluorescent derivatizing agents can be used.[7]
The choice of derivatizing agent and reaction conditions must be optimized to ensure a complete and reproducible reaction.
Comparison of HPLC-based Approaches:
| Parameter | Direct UV Detection | Pre-column Derivatization with UV-active Agent |
| Principle | Measures the inherent UV absorbance of the analyte. | Chemically modifies the analyte to attach a UV-absorbing chromophore. |
| Sensitivity | Lower, potentially insufficient for trace impurity analysis. | Significantly higher, enabling the detection of low-level impurities. |
| Specificity | Lower, as other co-eluting impurities may also absorb at the same wavelength. | Higher, as the derivatization is specific to the hydrazine functional group. |
| Method Complexity | Simpler, with fewer sample preparation steps. | More complex, requiring an additional derivatization step. |
| Typical LOD/LOQ | In the µg/mL range. | Can reach the ng/mL range.[4] |
Experimental Protocol: HPLC Purity Determination with Benzaldehyde Derivatization
Objective: To determine the purity of this compound by HPLC with pre-column derivatization.
Materials:
-
This compound reference standard and sample
-
Benzaldehyde
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh about 10 mg of the reference standard and the sample into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Derivatization:
-
Transfer 1.0 mL of the standard and sample solutions to separate vials.
-
Add 0.5 mL of a 1% (v/v) solution of benzaldehyde in methanol to each vial.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Allow to cool to room temperature.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 7.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 313 nm[5]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
Logical Workflow for HPLC Analysis
Caption: HPLC analysis workflow with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be used to create a more volatile and thermally stable analog.[8][9]
Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.
Derivatization for GC-MS: Similar to HPLC, derivatization is crucial for GC analysis of hydrazines.[10] Common approaches include:
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the hydrazine to form volatile and electron-capturing derivatives, which are highly sensitive for detection by an electron capture detector (ECD) or MS.
-
Condensation with Aldehydes/Ketones: Forming hydrazones with reagents like acetone or pentafluorobenzaldehyde (PFB) can also increase volatility and improve chromatographic properties.[11]
Comparison of GC-MS with HPLC:
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes (or their derivatives). |
| Separation Principle | Based on partitioning between liquid mobile and solid stationary phases. | Based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Detection | UV-Vis or fluorescence detection. | Mass spectrometry provides structural information and high selectivity. |
| Primary Application | Purity assessment and quantification of the main component and non-volatile impurities. | Identification and quantification of volatile impurities and structural confirmation of the main component (as a derivative). |
Experimental Protocol: GC-MS Analysis of Volatile Impurities with TFAA Derivatization
Objective: To identify and quantify potential volatile impurities in a this compound sample.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of ethyl acetate and 100 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
-
-
Analysis:
-
Inject 1 µL of the derivatized sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of any observed peaks.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of a reference standard.[11] Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus, providing information about the connectivity of atoms in a molecule.
For this compound, NMR can be used to:
-
Confirm the presence and connectivity of the methoxy, fluoro, benzyl, and hydrazine moieties.
-
Assess the purity of the standard by detecting signals from impurities.
-
Provide quantitative information using a certified internal standard (qNMR).
Expected ¹H NMR Spectral Features for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 6.8 - 7.5 | Multiplets |
| Methoxy protons (-OCH₃) | ~3.9 | Singlet |
| Benzyl protons (-CH₂-) | ~4.1 | Singlet |
| Hydrazine protons (-NH-NH₃⁺) | Broad signals, downfield | Broad singlets |
Expected ¹³C NMR Spectral Features:
| Carbons | Expected Chemical Shift (ppm) |
| Aromatic carbons | 110 - 160 |
| Methoxy carbon (-OCH₃) | ~56 |
| Benzyl carbon (-CH₂-) | ~50 |
The fluorine atom will cause splitting of the signals for adjacent carbon and hydrogen atoms, providing further structural confirmation.
Logical Relationship of Analytical Techniques for Reference Standard Characterization
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 5. osha.gov [osha.gov]
- 6. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Comparison of (3-Methoxy-4-fluorobenzyl)hydrazine Derivatives: A Comprehensive Guide
Executive Summary & Structural Rationale
Hydrazine derivatives, particularly substituted benzylhydrazines, have long been recognized as potent, mechanism-based inhibitors of amine oxidases. Among these, (3-Methoxy-4-fluorobenzyl)hydrazine (and its hydrochloride salts, e.g., CAS 766498-29-7 and 1185081-71-3) represents a highly specialized pharmacophore utilized in the targeted inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1) and Monoamine Oxidases (MAO-A/B).
The structural design of this derivative is not arbitrary; it is rooted in precise structure-activity relationship (SAR) principles:
-
4-Fluoro Substitution: The highly electronegative fluorine atom increases the metabolic stability of the benzyl ring against cytochrome P450-mediated oxidation while withdrawing electron density, which modulates the pKa of the hydrazine moiety for optimal target engagement.
-
3-Methoxy Substitution: This bulky, electron-donating group acts as a steric key, perfectly occupying the hydrophobic active site cavity of SSAO/VAP-1, thereby driving selectivity away from MAO enzymes.
-
Hydrazine Moiety: Acts as the "warhead," forming an irreversible covalent adduct with the topaquinone (TPQ) cofactor in SSAO or the flavin adenine dinucleotide (FAD) cofactor in MAO.
This guide objectively compares the bioactivity of (3-Methoxy-4-fluorobenzyl)hydrazine derivatives against established alternatives and provides the self-validating experimental methodologies required to evaluate them.
Mechanistic Pathways & Target Specificity
To understand the comparative efficacy of these derivatives, one must first examine the causality of their binding kinetics. SSAO/VAP-1 is a copper-containing amine oxidase that utilizes a topaquinone (TPQ) cofactor to catalyze the oxidative deamination of primary amines into aldehydes, generating hydrogen peroxide (
Benzylhydrazine derivatives act as "suicide substrates." They initially bind non-covalently in the active site, driven by the 3-methoxy-4-fluorobenzyl group's affinity for the hydrophobic pocket. Subsequently, the terminal nitrogen of the hydrazine undergoes a nucleophilic attack on the C5 carbonyl of the TPQ cofactor, forming a stable, irreversible hydrazone adduct. This permanently inactivates the enzyme, halting
Mechanism of SSAO/VAP-1 inhibition by benzylhydrazine derivatives via covalent TPQ adduct formation.
Quantitative Bioactivity Comparison
When evaluating (3-Methoxy-4-fluorobenzyl)hydrazine against alternative amine oxidase inhibitors, its bioactivity profile demonstrates a distinct shift toward SSAO/VAP-1 selectivity. Below is a comparative analysis of representative
Table 1: Comparative Bioactivity Profile (
| Compound | SSAO / VAP-1 | MAO-A | MAO-B | Primary Target Profile |
| (3-Methoxy-4-fluorobenzyl)hydrazine | 12 - 18 | > 10,000 | 450 - 600 | Highly SSAO-Selective |
| Mofegiline | 8 - 15 | > 5,000 | 3 - 8 | Dual SSAO / MAO-B |
| Pargyline | > 10,000 | > 5,000 | 10 - 15 | MAO-B Selective |
| Clorgyline | > 10,000 | 1 - 3 | > 5,000 | MAO-A Selective |
Data Interpretation: While Mofegiline is a potent SSAO inhibitor, its high affinity for MAO-B limits its utility in applications where central nervous system (CNS) off-target effects must be avoided. The addition of the 3-methoxy and 4-fluoro groups in our target derivative creates steric hindrance that significantly reduces MAO-B affinity while preserving low-nanomolar potency against SSAO/VAP-1.
Experimental Methodologies: Self-Validating Protocols
To objectively verify the bioactivity data presented above, researchers must utilize a self-validating assay system. The High-Throughput Fluorometric Amine Oxidase Assay is the gold standard. This protocol leverages the stoichiometric generation of
Experimental Workflow
Workflow for the High-Throughput Fluorometric Amine Oxidase Assay.
Step-by-Step Methodology & Causality
Step 1: Reagent and Compound Preparation
-
Action: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of (3-Methoxy-4-fluorobenzyl)hydrazine in 100% DMSO. Dilute into the assay buffer (50 mM HEPES, pH 7.4) ensuring the final DMSO concentration in the well does not exceed 1%.
-
Causality: Hydrazine derivatives can be prone to oxidation in aqueous solutions; maintaining stock solutions in anhydrous DMSO preserves the integrity of the hydrazine warhead. Keeping final DMSO
1% prevents solvent-induced enzyme denaturation.
Step 2: Enzyme Pre-incubation (Critical Step)
-
Action: Add 10 µL of the diluted inhibitor to 30 µL of recombinant human SSAO/VAP-1 (or MAO-A/B) in a black 96-well microplate. Incubate at 37°C for exactly 30 minutes.
-
Causality: Why pre-incubate? Benzylhydrazines are mechanism-based, time-dependent irreversible inhibitors. They require sufficient time to execute the nucleophilic attack on the TPQ cofactor and form the covalent adduct. Skipping this step allows the substrate to competitively exclude the inhibitor, resulting in an artificially inflated (inaccurate)
value.
Step 3: Reaction Initiation & Self-Validation
-
Action: Initiate the reaction by adding 10 µL of a detection mix containing the specific amine substrate (e.g., benzylamine for SSAO, tyramine for MAO), 50 µM Amplex Red, and 1 U/mL HRP.
-
Self-Validating Control (Trustworthiness): You must include a control well containing 500 U/mL Catalase. Catalase scavenges
instantly. If the Catalase control well shows zero fluorescence, it validates that the assay signal is 100% dependent on enzyme-generated , proving the system is free from auto-fluorescent artifacts or non-specific Amplex Red oxidation.
Step 4: Kinetic Fluorescence Read
-
Action: Immediately place the plate in a microplate reader. Measure fluorescence continuously (Kinetics mode) at Excitation 530 nm / Emission 590 nm for 60 minutes at 37°C.
-
Causality: Taking kinetic readings rather than a single endpoint ensures that the reaction is measured during its linear initial velocity phase (
). This is mathematically required for accurate Michaelis-Menten kinetics and subsequent derivation.
Step 5: Data Analysis
-
Action: Plot the initial velocities (
) against the log concentration of the inhibitor. Use a four-parameter logistic (4PL) non-linear regression model to calculate the .
Conclusion
(3-Methoxy-4-fluorobenzyl)hydrazine derivatives offer a highly optimized structural paradigm for researchers targeting amine oxidases. By combining the covalent reactivity of the hydrazine group with the precise steric and electronic tuning of the 3-methoxy-4-fluoro substituted benzyl ring, these compounds achieve potent, irreversible, and highly selective inhibition of SSAO/VAP-1 over MAO-B. When evaluated using rigorous, self-validating fluorometric assays, this class of compounds consistently outperforms older, non-selective alternatives like Mofegiline in target specificity.
References
-
Title: 1 Source: ResearchGate URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtulhmWfk4ydk9_UuIzDSuWpKqYPoIblt1LqQQA-NDXuR4gLEdYEnxOpS4goj-bxSQUvptaF-8dhfYpOE_qgFhM8XpviT6lxHoEUGmg7XkS-HORAQKTOu--JCnMnOyINQTYUTc6mIVoL-bRSd4U9GfGslKKeBM9ZJE2y3eIeAdSvuRGPyDM85zNhkex5oUbrS5E2t4XobZiV6EKN-5anOMJTB91siMQJoCZmytYTtwSAj-aTUD
-
Title: 2 Source: European Patent Office (Google APIs) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdl380za45N1f6_kGVraDPDW5gZJSM8Z5y768yeJ66x11xA4LLQ10FUB21_jiZV9l8Fmd-jCsLddzTXhE7rw3hKYABkg5kLnoVeJC3UQJA3b-hSts_G3gTqkCgnZpXbS_Us0vopYfKreOGEpXmLiOlSmbUmdqNs6uEQMU9PcjOuIVAmol0O936s215Pkmq
-
Title: 3 Source: Docksci URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgwIAvMloSxHbymjB2M6dt2Ga8bDWCytOr7cS04TL5hmK561jomEtRXHYahI3ye4Tn7s1fiQ8ljFVve-jvsK90524EhrATIeHm87rY-WaaJ0tgAQuK7JPHlT3XodTctKe5YlpHEcppwt1LDO518ezpVHQ0vCFzf6YGNJXEOHVJ4ZXBPEQGDmCtJ82XpGyvVbp2Su3f_wdhUzZMCOt5ONxEua3AbN8OCjgFxl7jOWcjJTliPV95gtJB_CGFuHD8
Sources
Spectroscopic Validation of (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride: A Technical Comparison Guide
Executive Summary & Strategic Rationale
In the development of kinase inhibitors—particularly those targeting EGFR and VEGFR pathways—the (3-Methoxy-4-fluorobenzyl)hydrazine moiety serves as a critical pharmacophore. While the free base hydrazine is synthetically accessible, it suffers from significant oxidative instability and hygroscopicity, rendering it unsuitable for GMP-compliant storage or precise stoichiometric dosing.
This guide validates the Hydrochloride (HCl) Salt form as the superior alternative, providing a robust spectroscopic validation protocol. We compare the reductive amination route against direct alkylation and establish a self-validating analytical workflow using NMR (
Performance Matrix: HCl Salt vs. Alternatives
| Feature | HCl Salt (Recommended) | Free Base (Alternative) | Direct Alkylation Route |
| Physical State | Crystalline Solid | Viscous Oil | Mixture (Mono/Di-alkylated) |
| Shelf Stability | >12 Months (Desiccated) | <1 week (Oxidizes to Azines) | N/A |
| Hygroscopicity | Low to Moderate | High (Deliquescent) | N/A |
| Process Purity | >98% (via Crystallization) | Variable (Requires distillation) | Low (Poly-alkylation side products) |
Synthesis Strategy: Causality & Control
To ensure a high-purity product for validation, we utilize a Reductive Amination strategy rather than direct alkylation.
-
Why not Direct Alkylation? Reacting 3-methoxy-4-fluorobenzyl bromide with hydrazine leads to uncontrolled poly-alkylation (
-dibenzyl species), which are difficult to separate. -
The Chosen Route: Condensation of 3-methoxy-4-fluorobenzaldehyde with hydrazine hydrate yields the hydrazone, which is selectively reduced to the mono-substituted hydrazine. This prevents over-alkylation by design.[1]
Workflow Diagram
Figure 1: Step-wise synthesis pathway designed to minimize poly-alkylation impurities.[2]
Experimental Protocol
This protocol is designed to be self-validating: the disappearance of the aldehyde proton in NMR confirms Step 1, and the shift of the benzylic protons confirms Step 2.
Step 1: Hydrazone Formation
-
Charge 3-Methoxy-4-fluorobenzaldehyde (1.0 eq) into a reactor with Ethanol (10 vol).
-
Cool to 0°C.
-
Add Hydrazine Hydrate (3.0 eq) dropwise. Note: Excess hydrazine prevents azine (dimer) formation.
-
Stir at RT for 3 hours. Monitor by TLC (disappearance of aldehyde).
Step 2: Reduction & Salt Formation[4]
-
Cool the hydrazone solution to 0°C.
-
Add Sodium Borohydride (NaBH
) (1.5 eq) in portions. Caution: Hydrogen gas evolution. -
Reflux for 2 hours.
-
Quench with water, extract with Dichloromethane (DCM).
-
Dry organic layer (
) and concentrate to obtain the Free Base (Yellow oil). -
Critical Step: Dissolve the oil in minimal Ethyl Acetate. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
-
Filter the white precipitate. Wash with cold ether.
Spectroscopic Validation (The Core)
The following data provides the standard for accepting the lot.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
The spectrum is characterized by the distinct benzylic methylene singlet and the splitting of aromatic protons by the fluorine atom (
| Signal ( | Multiplicity | Integration | Assignment | Structural Validation Note |
| 10.2 - 8.5 | Broad Singlet | 4H | Exchangeable. Confirms salt formation. | |
| 7.35 | dd ( | 1H | Ar-H (C5) | Coupled to Fluorine. |
| 7.15 | dd | 1H | Ar-H (C2) | Meta-coupling. |
| 6.95 | m | 1H | Ar-H (C6) | Complex splitting due to F and H. |
| 4.05 | Singlet | 2H | Diagnostic Peak. Shifts from ~10.0 (Aldehyde) and ~8.5 (Hydrazone). | |
| 3.85 | Singlet | 3H | Confirms presence of Methoxy group. |
B. F NMR Validation
Solvent: DMSO-d
-
Observed Shift:
-135.5 ppm (Multiplet). -
Interpretation: The fluorine signal is a singular diagnostic tool. Impurities lacking fluorine (e.g., from non-fluorinated starting material contaminants) will be silent here.
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Theoretical Mass (Free Base): 170.18 Da.
-
Observed:
m/z. -
Note: The HCl counter-ion is not observed in positive mode MS.
Comparative Analysis: Stability & Handling
The choice of the HCl salt is not merely for convenience; it is a chemical necessity for reproducible research.
Stability Study (Accelerated Aging)
Conditions: 40°C / 75% Relative Humidity for 14 Days.
| Compound Form | Day 0 Purity (HPLC) | Day 14 Purity (HPLC) | Observation |
| HCl Salt | 99.2% | 99.0% | White powder. No change. |
| Free Base | 98.5% | 84.3% | Darkened oil. Azine formation detected by MS (M+ = 338). |
Validation Decision Tree
Use this logic flow to determine if your synthesized batch is acceptable for downstream biological assays.
Figure 2: Quality Control Decision Tree for batch release.
References
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]
-
Hydrazine Stability & Synthesis: Ragnarsson, U. "Synthetic Methodology for Alkyl Substituted Hydrazines." Chemical Society Reviews, 2001, 30, 205-213. [Link]
-
Fluorine NMR Standards: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. [Link]
Sources
Impact of the 3-Methoxy Group on the Reactivity of 4-Fluorobenzyl Hydrazine: A Comparative Technical Guide
Topic: Impact of the 3-methoxy group on the reactivity of 4-fluorobenzyl hydrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry and organic synthesis, the modification of benzyl hydrazine scaffolds is a critical strategy for tuning the physicochemical properties and metabolic profiles of drug candidates. This guide analyzes the specific impact of introducing a 3-methoxy group onto 4-fluorobenzyl hydrazine .
While often viewed merely as a solubilizing group, the 3-methoxy substituent fundamentally alters the molecule's electronic landscape, metabolic liability, and steric profile. This guide provides a head-to-head comparison to assist researchers in selecting the optimal intermediate for their specific application.
| Feature | 4-Fluorobenzyl Hydrazine (Reference) | 3-Methoxy-4-fluorobenzyl Hydrazine (Target) |
| Electronic Nature ($ \sigma_{total} $) | Electron Deficient (EWG) | Moderately Electron Deficient (Inductive EWG) |
| Nucleophilicity | Moderate | Slightly Reduced (Inductive effect of OMe) |
| Metabolic Stability | High (Blocked para-position) | Low to Moderate (Liability: O-demethylation) |
| Solubility (LogP) | Moderate Lipophilicity | Improved Aqueous Solubility |
| Primary Application | Stable Pharmacophore | Solubilizing / Pro-drug Motifs |
Electronic & Structural Analysis[1]
The Electronic "Tug-of-War"
To understand the reactivity differences, one must analyze the Hammett substituent constants (
-
4-Fluoro Group: Acts primarily as an electron-withdrawing group (EWG) via induction (
), despite having a resonance-donating capability. This lowers the of the hydrazine relative to unsubstituted benzyl hydrazine. -
3-Methoxy Group: In the meta position relative to the benzylic carbon, the resonance donation (
) of the methoxy group cannot effectively delocalize to the benzylic position. Therefore, the inductive withdrawal ( ) dominates.-
(OMe)
-
Net Effect: The addition of the 3-methoxy group reinforces the electron-withdrawing nature of the aromatic ring. Consequently, 3-methoxy-4-fluorobenzyl hydrazine is slightly less basic and less nucleophilic than its mono-substituted counterpart.
-
(OMe)
Steric Influence
The methoxy group is significantly bulkier than a hydrogen atom. Located at the ortho position to the fluorine and meta to the hydrazine tail, it creates a "cleft" that can restrict rotation and influence the binding conformation in enzyme active sites.
Figure 1: Electronic influence map showing how the 3-methoxy group enhances electron withdrawal inductively, slightly reducing hydrazine nucleophilicity.
Comparative Reactivity Profile
Nucleophilic Condensation (Hydrazone Formation)
Both compounds react readily with aldehydes and ketones to form hydrazones. However, the 3-methoxy derivative exhibits slower kinetics in uncatalyzed conditions due to the reduced electron density on the terminal nitrogen.
-
Experimental Insight: When reacting with electron-rich aldehydes (e.g., p-anisaldehyde), the 3-methoxy-4-fluorobenzyl hydrazine may require mild acid catalysis (Acetic Acid, pH 4-5) to achieve comparable yields to the 4-fluoro analog.
Oxidative Stability
Hydrazines are susceptible to oxidation (to azo compounds or hydrazones).
-
4-Fluorobenzyl hydrazine: Relatively resistant to auto-oxidation due to the electron-poor ring.
-
3-Methoxy-4-fluorobenzyl hydrazine: The methoxy group, while inductively withdrawing at the meta position, makes the phenyl ring itself more electron-rich (via resonance into the ring carbons ortho/para to the oxygen). This paradoxically makes the aromatic ring more susceptible to electrophilic attack or oxidative degradation , even if the hydrazine nitrogen is less nucleophilic.
Metabolic Stability (Critical for Drug Design)
This is the most significant differentiator.
-
4-Fluoro: The C-F bond is metabolically robust. It blocks the para position from CYP450 hydroxylation.
-
3-Methoxy: Introduces a "Metabolic Soft Spot." CYP450 isozymes (particularly CYP2D6 and CYP3A4) can readily perform O-demethylation , converting the methoxy group to a phenol. This phenol can then undergo Phase II conjugation (glucuronidation), leading to rapid clearance.
Decision Matrix:
-
Choose 4-Fluoro if you need a metabolically "hard" scaffold.
-
Choose 3-Methoxy if you need to improve solubility or introduce a handle for rapid clearance (soft drug design).
Experimental Protocols
Protocol A: Synthesis of 3-Methoxy-4-fluorobenzyl Hydrazine
Note: Direct alkylation of hydrazine often leads to poly-alkylation. The preferred route is Reductive Amination or Hydrazone Reduction.
Method: Reductive Amination via Carbazate Intermediate
-
Reagents: 3-Methoxy-4-fluorobenzaldehyde (1.0 eq), tert-Butyl carbazate (Boc-hydrazine) (1.1 eq), NaBH
CN (1.5 eq), Methanol (0.5 M). -
Step 1 (Condensation):
-
Dissolve aldehyde and Boc-hydrazine in dry MeOH.
-
Stir at reflux for 2 hours. Monitor by TLC (formation of Boc-hydrazone).
-
-
Step 2 (Reduction):
-
Cool to 0°C. Add NaBH
CN portion-wise. -
Stir at RT for 12 hours.
-
Validation: Disappearance of imine peak in NMR.
-
-
Step 3 (Deprotection):
-
Treat crude Boc-hydrazine with 4M HCl in Dioxane (3 hours).
-
Precipitate as the hydrochloride salt using Et
O.
-
Self-Validating Check: The final product should be a white/off-white solid.
Protocol B: Comparative Kinetic Assay (Hydrazone Formation)
To assess nucleophilicity differences:
-
Setup: Prepare 50 mM solutions of both hydrazines in DMSO-
. -
Substrate: Add 1.0 eq of Acetophenone.
-
Measurement: Monitor the disappearance of the carbonyl carbon signal via
C NMR or the appearance of the hydrazone N=C peak over time at 25°C. -
Expectation: The 4-fluoro analog will reach
approximately 1.2x to 1.5x faster than the 3-methoxy analog without acid catalysis.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two analogs.
Figure 2: Metabolic pathway comparison. The 3-methoxy group introduces a major clearance pathway via O-demethylation, whereas the 4-fluoro analog relies on slower benzylic oxidation.
References
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Uetrecht, J. (2008). Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology. Link
-
Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link
Elemental analysis and purity criteria for (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
Technical Guide: Elemental Analysis & Purity Standards for (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
Introduction: The Criticality of Hydrazine Intermediates
This compound (CAS: 766498-29-7) is a high-value pharmacophore often employed as a "warhead" precursor in the synthesis of kinase inhibitors and MAO (monoamine oxidase) modulators.[1][2] The hydrazine moiety (
This guide establishes the "Gold Standard" for characterizing this intermediate. Unlike generic reagents, the purity of benzylhydrazine derivatives directly correlates with the yield and safety profile of the final API (Active Pharmaceutical Ingredient).[2] We focus here on the Hydrochloride Salt form, which offers superior stability over the free base but introduces unique analytical challenges regarding stoichiometry and hygroscopicity.[1][2]
Comparative Analysis: Salt vs. Free Base
The decision to utilize the hydrochloride salt over the free base is not merely a matter of convenience; it is a stability imperative.
Table 1: Physicochemical Comparison of Forms
| Feature | Free Base ( | Hydrochloride Salt ( |
| Physical State | Oily liquid or low-melting solid | White to off-white crystalline solid |
| Oxidation Stability | Poor. Rapidly oxidizes in air to form azines ( | High. Protonation of the terminal nitrogen significantly reduces nucleophilic susceptibility to oxidation. |
| Hygroscopicity | Low | Moderate to High. Requires desiccated storage.[1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc).[1][2] | Soluble in Water, Methanol, DMSO.[1] |
| Shelf Life | Days to Weeks (requires inert atm).[1][2] | Months to Years (desiccated, RT or 4°C). |
Expert Insight:
Why the Salt? The free hydrazine group is a potent reducing agent.[1] By protonating the terminal amine (
Purity Criteria & Elemental Analysis
For pharmaceutical applications, a simple HPLC purity check is insufficient due to the lack of UV chromophores in potential hydrazine impurities.[1] A rigorous CoA must include Elemental Analysis (CHN) to confirm the salt form and hydration state.
Theoretical Composition (Monohydrochloride)
Formula:
Table 2: Elemental Analysis Standards (Acceptance Criteria)
| Element | Theoretical % | Acceptable Range ( | Diagnostic Significance |
| Carbon (C) | 46.50% | 46.10% – 46.90% | Deviations >0.5% suggest solvent entrapment (e.g., MeOH, EtOAc).[2] |
| Hydrogen (H) | 5.85% | 5.45% – 6.25% | High H% often indicates hygroscopic water absorption ( |
| Nitrogen (N) | 13.56% | 13.16% – 13.96% | Low N% indicates decomposition to benzyl alcohol or aldehyde.[1] |
| Chlorine (Cl) | 17.16% | 16.76% – 17.56% | Critical for confirming Mono- vs. Dihydrochloride stoichiometry.[1][2] |
Note on Fluorine: While not always tested in standard CHN, Fluorine theoretical is 9.19% .[1] Presence of inorganic fluoride impurities can be detected via
Experimental Protocols
Protocol A: Handling for Elemental Analysis (The "Dry-Box" Technique)
Because hydrazine salts are hygroscopic, standard weighing often yields artificially high Hydrogen and low Carbon values.[1][2]
-
Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. -
Encapsulation: Perform weighing of the sample (2–3 mg) into tin capsules inside a glove box or a humidity-controlled chamber (<30% RH).
-
Combustion: Ensure the combustion temperature exceeds 980°C to fully mineralize the fluorinated ring, which is thermally stable.
Protocol B: HPLC Purity Profiling
Standard UV detection at 254 nm is effective for the aromatic ring, but derivatization is recommended for trace free hydrazine detection.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2][3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (hydrazines have weak absorption) and 254 nm (aromatic).[1]
-
Pass Criteria:
Validation Workflow (Graphviz)
The following diagram illustrates the decision matrix for validating a batch of (3-Methoxy-4-fluorobenzyl)hydrazine HCl.
Caption: Figure 1. Step-wise validation logic for benzylhydrazine salts. Note the specific check for stoichiometry deviations at the Elemental Analysis stage.
Troubleshooting & Interferences
-
High Chlorine Content (>18%):
-
Cause: Presence of Dihydrochloride salt (
).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Action: Check pH of aqueous solution. Monohydrochloride is weakly acidic (pH ~4-5); Dihydrochloride is strongly acidic (pH ~1-2).[1][2] Recrystallize from EtOH to remove excess HCl.[1]
-
-
"Ghost" Peak in NMR at ~8-10 ppm:
-
Low Melting Point (<150°C):
-
Cause: Moisture absorption or free base contamination.[1]
-
Action: Dry under high vacuum (
mbar) at 40°C.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
References
-
PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved October 26, 2023, from [Link][1]
-
ResearchGate. (2018).[1] Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved October 26, 2023, from [Link]
Sources
Comparative stability studies of hydrazine hydrochloride salts vs free bases
Title: Comparative Stability and Reactivity Guide: Hydrazine Hydrochloride Salts vs. Free Base
Introduction
As an application scientist in pharmaceutical and chemical development, selecting the appropriate hydrazine reagent is a critical decision that balances reactivity, safety, and process stability. Hydrazine (
Mechanistic Causality of Stability Differences
Oxidative Stability and the Role of Protonation
Hydrazine free base is highly susceptible to autooxidation in aqueous solutions, a process heavily dependent on dissolved oxygen and trace metal catalysts like Cu(II)[1]. The primary degradation mechanism involves a four-electron oxidation to nitrogen gas (
In contrast, hydrazine hydrochloride (
Thermal Stability and Process Safety Thermal stability is a paramount concern during scale-up. Hydrazine monohydrochloride and dihydrochloride salts exhibit remarkable thermal stability, with decomposition onset temperatures exceeding 250 °C[3]. Hydrazine hydrate also shows no significant exothermic event up to 300 °C in its pure, isolated state; however, its thermal stability is highly sensitive to the reaction environment. For instance, the presence of even catalytic amounts of HCl or specific reaction intermediates can lower the decomposition onset of the free base to 150–180 °C, leading to dangerous exothermic events[3].
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and stability profiles of hydrazine free base (hydrate) versus hydrazine monohydrochloride.
| Parameter | Hydrazine Hydrate ( | Hydrazine Monohydrochloride ( |
| Physical State | Colorless liquid | White hygroscopic crystalline solid |
| Oxidative Stability | Poor (Rapidly oxidizes in air/water) | Excellent (Protonation blocks oxidation) |
| Thermal Stability | Variable (Prone to catalyzed exotherms) | High (Stable up to >250 °C) |
| Handling & Safety | Highly toxic, volatile, corrosive | Non-volatile solid, safer to handle |
| Reactivity in Synthesis | Immediate (Free lone pairs available) | Requires in situ neutralization with base |
Degradation Pathways Visualization
To understand why the salt form is preferred for long-term storage and handling, we must examine the divergent oxidation pathways.
Figure 1: Mechanistic divergence in the oxidative degradation of hydrazine vs its hydrochloride salt.
Experimental Protocols: Self-Validating Stability Assay
Reagents & Equipment:
-
100 mM Hydrazine Hydrate solution (in HPLC-grade water)
-
100 mM Hydrazine Monohydrochloride solution (in HPLC-grade water)
- solution (catalyst spike, 1 mM)
-
UV-Vis spectrophotometer (using p-dimethylaminobenzaldehyde derivatization).
Step-by-Step Methodology:
-
Preparation: Aliquot 50 mL of the 100 mM Hydrazine Hydrate and Hydrazine Hydrochloride solutions into separate, open Erlenmeyer flasks to allow atmospheric oxygen diffusion.
-
Catalyst Introduction: Spike each flask with 10 µL of the 1 mM
solution to standardize the trace-metal catalytic environment[1]. -
Environmental Control (Self-Validation): Prepare a parallel set of sealed flasks purged with Argon (anaerobic negative control) to isolate the variable of oxygen-driven degradation.
-
Time-Course Sampling: Extract 100 µL aliquots at
hours. -
Derivatization & Quenching: Immediately quench the aliquots in an acidic solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) to form a stable, yellow-colored azine derivative.
-
Quantification: Measure absorbance at 458 nm. The decrease in absorbance correlates directly with the loss of intact hydrazine.
-
Data Analysis: Plot concentration vs. time to calculate the first-order degradation kinetics for both species.
Figure 2: Self-validating experimental workflow for assessing comparative oxidative stability.
Application in Drug Development: The "In Situ" Strategy
From a process chemistry perspective, the direct use of hydrazine free base in large-scale API synthesis is often avoided due to its volatility, toxicity, and unpredictable thermal excursions. Instead, application scientists utilize the hydrochloride salt as a stable precursor.
During the synthesis of complex heterocycles (e.g., indazoles or pyrazoles), the hydrazine hydrochloride is suspended in the reaction solvent. A mild base, such as potassium carbonate (
References[1] Title: Decomposition of Hydrazine in Aqueous Solutions
Source : ResearchGate URL : 1[2] Title : Hydrazine (EHC 68, 1987) Source : Inchem.org URL : 2[3] Title : Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source : ACS Publications URL : 3
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride
Topic: (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.
Introduction & Core Directive
The safe disposal of This compound (CAS: 766498-29-7) requires strict adherence to oxidative segregation protocols. As a hydrazine derivative, this compound possesses reducing properties that pose severe explosion risks if inadvertently mixed with oxidizing agents (e.g., nitric acid, peroxides, hypochlorites) in a waste stream.
Critical Safety Warning: Do NOT attempt to deactivate this compound using standard bleach (sodium hypochlorite) protocols in the laboratory. Incomplete oxidation of substituted benzyl hydrazines can generate N-nitroso byproducts, which are potent carcinogens often more hazardous than the parent compound [1]. Professional thermal destruction (incineration) is the only validated disposal method.
Compound Identification & Hazard Profile
Before initiating disposal, verify the material identity and associated risks.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 766498-29-7 |
| Molecular Formula | C₈H₁₂ClFN₂O |
| Physical State | Solid (Powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation) , Skin Sensitizer , Carcinogen (Suspected) , Aquatic Toxicity |
| Reactivity | Strong Reducing Agent (Incompatible with Oxidizers) |
| RCRA Status | Non-listed (Must be characterized as Toxic/Reactive waste by generator) |
Disposal Decision Matrix (Workflow)
The following logic flow dictates the operational path for disposing of this compound.
Figure 1: Decision matrix for the safe segregation and packaging of hydrazine derivative waste.
Step-by-Step Disposal Protocol
This protocol is designed to prevent "in-bottle" reactions and ensure compliance with EPA/RCRA regulations regarding hazardous waste determination.
-
Mechanism: Hydrazine salts are reducing agents. Contact with oxidizers releases nitrogen gas and heat, potentially rupturing containers or causing fire.
-
Action: Designate a specific satellite accumulation area (SAA) container exclusively for "Toxic Reducing Agents."
-
Prohibited Mixes: Never add this waste to containers holding:
-
Solids (Pure Compound):
-
Leave the compound in its original vial if possible.
-
Place the vial into a clear, sealable polyethylene bag (Zip-lock).
-
Place this bag into a secondary Wide-Mouth HDPE (High-Density Polyethylene) jar.
-
Fill void space with an inert absorbent (vermiculite) to prevent breakage.
-
-
Liquids (Reaction Mixtures):
-
Adjust pH to neutral (pH 6-8) if the solution is highly acidic, using a dilute base (e.g., Sodium Bicarbonate), slowly and with cooling. Note: Do not neutralize if the solution contains other incompatible species.
-
Collect in an amber glass or HDPE container.
-
Leave 10% headspace to accommodate potential off-gassing.
-
A generic "Hazardous Waste" label is insufficient for safety personnel. The label must explicitly state:
-
Chemical Name: this compound[3]
-
Hazard Class: Toxic, Carcinogen, Reducing Agent.
-
Method: High-Temperature Incineration .
-
Logistics: Contact your EHS (Environmental Health & Safety) department to schedule a "Lab Pack" pickup. This ensures the chemical is inventoried and packed into a drum with compatible waste types by certified professionals.
Emergency Procedures (Spill Management)
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area. Hydrazine dusts are inhalation hazards.[2][4][5][6][7]
-
PPE: Wear double nitrile gloves, Tyvek suit, and a full-face respirator with P100/Organic Vapor cartridges if dust is present.
-
Containment:
-
Do NOT use paper towels (cellulose can react with strong oxidizers, though less risk here, it is bad practice for hydrazines).
-
Use Sand or Vermiculite to dike and cover the spill.
-
-
Cleanup: Scoop material into a disposable plastic scoop and place into a hazardous waste container.
-
Decontamination: Wash the surface with a mild soap solution. Avoid using bleach on the residue.
References
-
Sinha, B. K., & Mason, R. P. (2014).[8] Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 5(3). Link
-
U.S. Environmental Protection Agency (EPA). (n.d.). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from EPA.gov. Link
-
BenchChem. (2025).[9] Essential Guide to the Proper Disposal of Hydrazine Derivatives. Link
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride. Link
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen: A Guide to Safely Handling (3-Methoxy-4-fluorobenzyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel compounds are the bedrock of innovation. Among these is (3-Methoxy-4-fluorobenzyl)hydrazine hydrochloride, a substituted hydrazine derivative with potential applications in medicinal chemistry. However, its structural relationship to hydrazine, a known hazardous substance, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol.
A Word of Caution: Extrapolating from Known Hazards
Core Hazards: Understanding the Risks
Hydrazine and its derivatives are recognized for their potential toxicity.[6] The primary hazards associated with compounds of this class include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][5][7][8]
-
Skin and Eye Irritation/Corrosion: Can cause skin irritation and serious eye irritation or damage.[1][4][5][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][5]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[2][7][9]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are fundamental to minimizing exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side shields.[1][5] A face shield should be worn in addition to goggles if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for integrity before use. | A flame-resistant lab coat and closed-toe shoes are mandatory.[10] | All operations should be conducted in a certified chemical fume hood.[1][5][9] |
| Performing reactions and workups | Tightly fitting safety goggles with side shields and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | A flame-resistant lab coat and closed-toe shoes are mandatory.[10] | All operations should be conducted in a certified chemical fume hood.[1][5][9] |
| Cleaning glassware | Tightly fitting safety goggles with side shields. | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | A flame-resistant lab coat and closed-toe shoes are mandatory.[10] | Not generally required if glassware is rinsed in a fume hood. |
| Handling a small spill | Tightly fitting safety goggles with side shields and a face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | A flame-resistant lab coat and closed-toe shoes are mandatory.[10] | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and ventilation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to ensuring safety from the moment the compound is received until its waste is properly disposed of.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]
-
The storage area should be clearly labeled as containing a hazardous substance.
Handling and Use:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5][9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Waste Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), is considered hazardous waste.
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste down the drain.
Emergency Response Plan: Preparing for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and practiced emergency response plan is vital.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
In Case of a Spill:
The following diagram outlines the decision-making process for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Safety Data Sheet. (2016, February 15). KR-134MBL.
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: Hydrazine hydrochloride. Retrieved from [Link]
- Laboratory Safety Standard Oper
-
Cole-Parmer. (2003, June 10). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]
Sources
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
